(Quinolin-8-yloxy)-acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-8-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(14)7-15-9-5-1-3-8-4-2-6-12-11(8)9/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKYIZBUGAZUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC(=O)O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277771 | |
| Record name | (Quinolin-8-yloxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5326-89-6 | |
| Record name | 5326-89-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4082 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Quinolin-8-yloxy)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60277771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (Quinolin-8-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Quinolin-8-yloxy)-acetic acid, a quinoline derivative with potential applications in pharmaceutical research and development. This document consolidates its chemical and physical properties, outlines detailed experimental protocols for its synthesis and biological evaluation, and explores its potential mechanisms of action through signaling pathway diagrams.
Core Properties of this compound
This compound, also known as 2-(quinolin-8-yloxy)acetic acid, is a synthetic organic compound. Its fundamental properties are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 5326-89-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₉NO₃ | [5][6] |
| Molecular Weight | 203.19 g/mol | [5][6] |
| Appearance | White powder | [7] |
| Purity | ≥95% | [8] |
| Boiling Point | 404.1°C at 760 mmHg | [7] |
| Flash Point | 198.2°C | [7] |
| Storage | Store long-term in a cool, dry place. | [4] |
| Solubility | Information on specific solubility in various solvents is limited in publicly available literature. It is advisable to perform solubility tests in relevant solvent systems for experimental purposes. Acetic acid can be used to increase the solubility of weakly basic drugs in organic solvents.[9] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectral data for the direct compound is not readily available in the provided search results. However, related structures and general chemical shift regions for quinoline derivatives are documented.[10] |
| ¹³C NMR | Spectral data for the direct compound is not readily available in the provided search results. Data for the quinoline core and related derivatives can be found in the literature.[10][11][12] |
| Mass Spectrometry | The exact mass is reported as 203.05800.[7] Mass spectral data for related compounds like cloquintocet-mexyl is available.[13] |
| Infrared (IR) | A theoretical vibrational study of the related (5-chloro-quinolin-8-yloxy) acetic acid has been performed, providing insights into the expected vibrational modes.[14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound, adapted from established protocols for similar quinoline derivatives.
Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, followed by hydrolysis. The following is a generalized two-step protocol.
Step 1: Synthesis of Ethyl (Quinolin-8-yloxy)-acetate
-
Materials: 8-hydroxyquinoline, ethyl chloroacetate, anhydrous potassium carbonate (K₂CO₃), and dry acetone.
-
Procedure:
-
In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in dry acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise while stirring.
-
Reflux the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (quinolin-8-yloxy)-acetate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ester.[15]
-
Step 2: Hydrolysis to this compound
-
Materials: Ethyl (quinolin-8-yloxy)-acetate, sodium hydroxide (NaOH) or lithium hydroxide (LiOH), ethanol, and water.
-
Procedure:
-
Dissolve the purified ethyl (quinolin-8-yloxy)-acetate from Step 1 in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5 - 2 equivalents).
-
Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
After completion, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to a pH of approximately 3-4.
-
The desired this compound will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product.
-
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
-
Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), TMPD, hemin, Tris-HCl buffer, and a microplate reader.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Tris-HCl buffer, hemin, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Pre-incubate the plate at room temperature for a specified time.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 595 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[1][2][16]
-
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Principle: This assay measures the ability of the test compound to inhibit the conversion of a suitable substrate (e.g., linoleic acid or arachidonic acid) by 5-LOX, which can be monitored spectrophotometrically.
-
Materials: Soybean 5-lipoxygenase, linoleic acid or arachidonic acid, borate buffer, and a UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a cuvette, add the borate buffer and the 5-LOX enzyme solution.
-
Add various concentrations of the test compound or a reference inhibitor (e.g., quercetin).
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes from linoleic acid) over time.
-
Calculate the percentage of inhibition and the IC₅₀ value.[17][18]
-
Evaluation of Antimicrobial Activity
The antimicrobial efficacy of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Susceptibility Test
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), 0.5 McFarland turbidity standard.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in the appropriate broth medium directly in the 96-well plate.
-
Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and further dilute it to the desired final concentration.
-
Inoculate each well (except for the sterility control) with the microbial suspension. Include a growth control (no compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound with no visible growth.
-
Potential Mechanisms of Action
The biological activities of this compound are likely attributed to the quinoline core structure. The following diagrams illustrate the postulated mechanisms of action based on studies of related quinoline derivatives.
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of 8-hydroxyquinoline and its derivatives is often linked to their ability to chelate essential metal ions. This chelation can disrupt microbial cellular processes by depriving the microbes of these vital cofactors for enzymatic reactions.
Conclusion
This compound presents itself as a compound of interest for further investigation in drug discovery and development. Its quinoline scaffold is a well-established pharmacophore associated with diverse biological activities. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers exploring the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.
References
- 1. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5326-89-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 4. 5326-89-6 this compound AKSci 5059AE [aksci.com]
- 5. This compound | 5326-89-6 | FAA32689 [biosynth.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 8-Hydroxyquinoline(148-24-3) 13C NMR spectrum [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 12. mzCloud – Cloquintocet mexyl [mzcloud.org]
- 13. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties [scirp.org]
- 14. 200505-18-6|2-(Quinolin-8-yloxy)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Quinolines as potent 5-lipoxygenase inhibitors: synthesis and biological profile of L-746,530 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thieme-connect.com [thieme-connect.com]
- 18. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of (Quinolin-8-yloxy)-acetic acid and its Derivatives as Kynurenine 3-Monooxygenase Inhibitors
Introduction
(Quinolin-8-yloxy)-acetic acid and its chemical analogs represent a promising class of small molecules with significant therapeutic potential, primarily centered on the modulation of the kynurenine pathway. This technical guide provides an in-depth exploration of the core mechanism of action of these compounds as inhibitors of Kynurenine 3-monooxygenase (KMO), a critical enzyme implicated in the pathophysiology of a range of neurodegenerative and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology, medicinal chemistry, and translational medicine.
The Kynurenine Pathway: A Critical Regulator of Neurological Homeostasis
The kynurenine pathway is the principal metabolic route for the degradation of the essential amino acid tryptophan.[1][2] This complex cascade of enzymatic reactions produces a number of neuroactive metabolites with dichotomous functions. Under physiological conditions, the pathway is essential for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular bioenergetics.[3] However, under conditions of neuroinflammation, the pathway can become dysregulated, leading to an imbalance in its metabolites.
A key branching point in this pathway is the conversion of kynurenine to 3-hydroxykynurenine (3-HK), a reaction catalyzed by the enzyme Kynurenine 3-monooxygenase (KMO). 3-HK and its downstream metabolite, quinolinic acid, are potent neurotoxins that contribute to excitotoxicity and oxidative stress. Conversely, kynurenine can be metabolized by kynurenine aminotransferases (KATs) to produce kynurenic acid, a neuroprotective agent that antagonizes glutamate receptors.[2][4]
This compound Derivatives as KMO Inhibitors: The Core Mechanism
The primary mechanism of action for this compound and its derivatives lies in their ability to competitively inhibit the KMO enzyme. By binding to the active site of KMO, these compounds prevent the conversion of kynurenine to the neurotoxic 3-HK. This inhibition has a dual therapeutic effect:
-
Reduction of Neurotoxic Metabolites: By blocking the KMO-mediated branch of the pathway, the production of 3-HK and the potent NMDA receptor agonist, quinolinic acid, is significantly reduced. This alleviates excitotoxicity and oxidative stress, key contributors to neuronal damage in neurodegenerative diseases.[4][5]
-
Enhancement of Neuroprotective Metabolites: The inhibition of KMO leads to an accumulation of its substrate, kynurenine. This surplus kynurenine is then shunted towards the alternative enzymatic pathway catalyzed by KATs, resulting in an increased synthesis of the neuroprotective metabolite, kynurenic acid.[2]
The elevated levels of kynurenic acid contribute to neuroprotection through several mechanisms, most notably by antagonizing ionotropic glutamate receptors, including the NMDA and AMPA receptors.[1][4] This dampens excessive glutamatergic signaling, a central process in excitotoxic neuronal death.
Visualizing the Kynurenine Pathway and the Impact of KMO Inhibition
Caption: The Kynurenine Pathway and the inhibitory action of this compound on KMO.
Structure-Activity Relationship (SAR) of this compound Derivatives
While specific SAR studies for this compound derivatives as KMO inhibitors are still emerging, preliminary investigations and comparisons with other quinoline-based inhibitors suggest several key structural features that are crucial for potent KMO inhibition.
| Structural Moiety | Observation | Implication for Activity |
| Quinoline Core | The quinoline scaffold serves as a rigid backbone, providing the necessary framework for interaction with the KMO active site. | Essential for binding affinity. |
| 8-Oxy-acetic acid group | The carboxylic acid moiety is critical for forming key hydrogen bond interactions with active site residues. | Potency is highly dependent on this group. |
| Substitutions on the Quinoline Ring | Electron-withdrawing or lipophilic groups at positions 5 and 7 can influence potency and pharmacokinetic properties. | Fine-tuning of inhibitory activity and drug-like properties. |
| Modifications of the Acetic Acid Side Chain | Alterations to the length and composition of the linker can impact the positioning of the carboxylic acid group within the active site. | Optimization of binding interactions. |
Further research, including computational modeling and the synthesis of a focused library of analogs, is necessary to fully elucidate the SAR of this promising class of KMO inhibitors.
Experimental Protocols for Assessing KMO Inhibition
The evaluation of this compound derivatives as KMO inhibitors requires robust and reliable experimental assays. Both biochemical and cell-based assays are essential for a comprehensive characterization of inhibitor potency and mechanism.
Biochemical KMO Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified, recombinant KMO.
Principle: The activity of KMO is determined by monitoring the consumption of the cofactor NADPH, which is oxidized to NADP+ during the hydroxylation of kynurenine. The decrease in NADPH concentration is measured spectrophotometrically by the reduction in absorbance at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM CHAPS and 1 mM DTT)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted test compound or vehicle control (for positive and negative controls).
-
Add 25 µL of a solution containing L-kynurenine and NADPH to each well.
-
To initiate the reaction, add 25 µL of the KMO enzyme solution to all wells except the negative control (add assay buffer instead).
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Measure the absorbance at 340 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell-Based KMO Inhibition Assay
This assay assesses the ability of a compound to inhibit KMO activity within a cellular context, providing insights into cell permeability and target engagement.
Principle: Cells overexpressing KMO are treated with the test compound, followed by the addition of exogenous kynurenine. The amount of 3-hydroxykynurenine produced by the cells is then quantified by LC-MS/MS.
Materials:
-
HEK293 cells stably overexpressing human KMO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative) dissolved in DMSO
-
L-Kynurenine
-
LC-MS/MS system
Protocol:
-
Seed the HEK293-KMO cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Add L-kynurenine to the cell culture medium to a final concentration of 10-50 µM.
-
Incubate for 4-6 hours to allow for the conversion of kynurenine to 3-hydroxykynurenine.
-
Collect the cell supernatant.
-
Analyze the concentration of 3-hydroxykynurenine in the supernatant using a validated LC-MS/MS method.
-
Calculate the percent inhibition and determine the cellular IC50 value.
Experimental Workflow for KMO Inhibitor Characterization
Caption: A typical experimental workflow for the characterization of this compound derivatives as KMO inhibitors.
Downstream Signaling and Neuroprotective Effects
The therapeutic efficacy of this compound derivatives is ultimately realized through the downstream consequences of KMO inhibition. The resulting increase in kynurenic acid levels provides significant neuroprotection by modulating glutamatergic neurotransmission.
Kynurenic acid is a broad-spectrum antagonist of ionotropic glutamate receptors.[1] Its primary neuroprotective mechanism is attributed to its ability to non-competitively antagonize the glycine co-agonist site on the NMDA receptor.[4] By doing so, it reduces the excessive calcium influx associated with NMDA receptor overactivation, a key event in excitotoxic neuronal death.
Furthermore, kynurenic acid can also antagonize AMPA and kainate receptors at higher concentrations, further dampening excitotoxicity. The overall effect is a restoration of glutamatergic homeostasis and the protection of neurons from excitotoxic insults.
Signaling Pathway of Kynurenic Acid-Mediated Neuroprotection
Caption: Downstream signaling pathway of neuroprotection mediated by KMO inhibition and increased kynurenic acid.
Conclusion
This compound and its derivatives represent a compelling class of molecules for the therapeutic intervention in neurodegenerative and neuroinflammatory diseases. Their core mechanism of action, the inhibition of Kynurenine 3-monooxygenase, addresses a key pathological driver by simultaneously reducing neurotoxic metabolites and augmenting neuroprotective pathways. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate the further investigation and development of this promising therapeutic strategy. Continued research into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their therapeutic potential into clinical realities.
References
(Quinolin-8-yloxy)-acetic acid: A Comprehensive Technical Guide to Structure Elucidation and Confirmation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural elucidation and confirmation of (Quinolin-8-yloxy)-acetic acid, a significant heterocyclic compound with potential applications in medicinal chemistry. This document details the synthetic protocols, spectroscopic analysis, and characterization data essential for its identification and use in research and development.
Chemical Structure and Properties
This compound, with the chemical formula C₁₁H₉NO₃, is a derivative of 8-hydroxyquinoline. The structure consists of a quinoline ring system ether-linked at the 8-position to an acetic acid moiety. This arrangement imparts specific chemical and biological properties to the molecule.
Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol CAS Number: 5326-89-6
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the initial formation of its ethyl ester followed by hydrolysis.
Experimental Workflow
The overall workflow for the synthesis and confirmation of this compound is depicted below.
Experimental Protocol: Synthesis of Ethyl (quinolin-8-yloxy)acetate
The synthesis of the intermediate, ethyl (quinolin-8-yloxy)acetate, is a crucial first step.
-
Reactants: A mixture of 8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous potassium carbonate (0.005 M) is prepared in dry acetone.
-
Reaction: The mixture is refluxed on a water bath for approximately 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed under reduced pressure.
-
Purification: The resulting solid crude product is purified by recrystallization from a suitable solvent like ethanol to yield ethyl (quinolin-8-yloxy)acetate.
Experimental Protocol: Hydrolysis to this compound
The final product is obtained by the hydrolysis of the ethyl ester.
-
Reaction: The synthesized ethyl (quinolin-8-yloxy)acetate is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added.
-
Reflux: The reaction mixture is refluxed for a specified period to ensure complete hydrolysis of the ester.
-
Acidification: After cooling, the solution is acidified with a dilute acid (e.g., HCl) to precipitate the this compound.
-
Isolation and Purification: The precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization.
Structural Elucidation Data
The structure of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.90 | s | 2H | -O-CH₂ -COOH |
| ~7.10 | d | 1H | Ar-H |
| ~7.40-7.60 | m | 3H | Ar-H |
| ~8.10 | dd | 1H | Ar-H |
| ~8.90 | dd | 1H | Ar-H |
| ~10.0-12.0 | br s | 1H | -COOH |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.
Table 2: Representative ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~65.0 | -O-C H₂-COOH |
| ~110.0 | Ar-C |
| ~121.0 | Ar-C |
| ~122.0 | Ar-C |
| ~126.0 | Ar-C |
| ~129.0 | Ar-C |
| ~136.0 | Ar-C |
| ~140.0 | Ar-C |
| ~150.0 | Ar-C |
| ~154.0 | Ar-C |
| ~170.0 | -C OOH |
Note: These are approximate chemical shifts based on known data for similar quinoline derivatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 203 | [M]⁺, Molecular ion |
| 158 | [M - COOH]⁺ |
| 145 | [M - OCH₂COOH]⁺ |
| 129 | Quinoline fragment |
Biological Activity and Signaling Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The mechanism of action often involves the inhibition of key cellular pathways. While the specific signaling pathways targeted by this compound are a subject of ongoing research, a hypothetical pathway based on the known activities of similar compounds can be proposed.
Conclusion
The structural elucidation and confirmation of this compound are well-established through standard organic synthesis and spectroscopic methods. The data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further investigations into its specific biological activities and mechanisms of action will be crucial for unlocking its full therapeutic potential.
An In-depth Technical Guide on the Luminescent and Fluorescent Properties of (Quinolin-8-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Core Concepts and Properties
(Quinolin-8-yloxy)-acetic acid is a synthetic organic compound featuring a quinoline core functionalized with an oxy-acetic acid group at the 8th position. The quinoline moiety is a known fluorophore, and its derivatives are widely studied for their luminescent and biological properties. This compound is noted to be luminescent when reacted with water in the presence of phenyl groups and has been observed to enhance the light emission of other molecules.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5326-89-6 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Appearance | Solid (predicted) |
| Purity | Typically ≥95% |
Luminescent and Fluorescent Properties
Currently, specific quantitative data on the fluorescence quantum yield, excitation and emission maxima, and fluorescence lifetime of this compound are not extensively documented in peer-reviewed literature. However, the parent molecule, 8-hydroxyquinoline, is known to be fluorescent, and its photophysical properties are influenced by the solvent environment. It is reasonable to infer that this compound also possesses fluorescent properties, likely with characteristics dependent on solvent polarity and pH due to the presence of the carboxylic acid group and the quinoline nitrogen.
Research on the closely related compound, (5-chloro-quinolin-8-yloxy) acetic acid, has focused on its structural and vibrational properties rather than its luminescent characteristics.[1] A complete vibrational analysis of 2-(quinolin-8-yloxy)-acetic acid has been performed, providing detailed infrared and Raman spectroscopic data, which is crucial for its characterization.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the synthesis of the ethyl ester precursor followed by its hydrolysis.
Step 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate
This procedure is adapted from the synthesis of ethyl (quinolin-8-yloxy)acetate monohydrate.[5]
-
Materials:
-
8-hydroxyquinoline
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate
-
Dry acetone
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ethanol
-
-
Procedure:
-
A mixture of 8-hydroxyquinoline (0.01 mol) and ethyl chloroacetate (0.015 mol) is prepared in dry acetone (50 ml).
-
Anhydrous potassium carbonate (0.015 mol) is added to the mixture.
-
The reaction mixture is refluxed for 8 hours.
-
After cooling, the residual mass is triturated with cold water to remove potassium carbonate and then extracted with ether (30 ml).
-
The ether layer is washed with a 10% sodium hydroxide solution (3 x 50 ml) followed by water (3 x 30 ml).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to dryness.
-
The crude product is purified by recrystallization from ethanol to yield colorless crystals of ethyl 2-(quinolin-8-yloxy)acetate monohydrate.[5]
-
Step 2: Hydrolysis of Ethyl (quinolin-8-yloxy)acetate to this compound
This is a standard ester hydrolysis procedure.
-
Materials:
-
Ethyl (quinolin-8-yloxy)acetate
-
Ethanol
-
Sodium hydroxide or Potassium hydroxide solution (e.g., 1 M)
-
Hydrochloric acid (e.g., 1 M)
-
-
Procedure:
-
Dissolve ethyl (quinolin-8-yloxy)acetate in ethanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide.
-
The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is cooled in an ice bath and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Spectroscopic Characterization
Standard analytical techniques should be employed to confirm the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Infrared (IR) and Raman Spectroscopy: These techniques are valuable for identifying the characteristic vibrational modes of the functional groups present in the molecule. A detailed vibrational analysis of the related (5-chloro-quinolin-8-yloxy) acetic acid has been published and can serve as a reference.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fluorescence Spectroscopy: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime. A spectrofluorometer would be required for these measurements.
Potential Biological Signaling Pathways
While the specific biological mechanism of this compound is not well-defined, quinoline derivatives are known to possess a range of biological activities, including anti-inflammatory effects.[6][7][8][9] The anti-inflammatory actions of some quinoline compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes, or to modulate inflammatory signaling pathways like the NLRP3 inflammasome.[2][6]
The presence of the carboxylic acid moiety in this compound suggests that it may act as a COX inhibitor, similar to other non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Figure 1: A generalized anti-inflammatory signaling pathway indicating potential targets for quinoline derivatives.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Figure 2: Workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a compound of interest due to the fluorescent potential of its quinoline core and the biological activities associated with this class of molecules. While specific quantitative data on its luminescent properties remain to be fully elucidated, this guide provides a solid foundation for its synthesis, characterization, and the exploration of its potential as an anti-inflammatory agent. Further research is warranted to thoroughly investigate its photophysical characteristics and to delineate its precise mechanism of biological action.
References
- 1. Synthesis, spectral characterization, and theoretical investigation of the photovoltaic properties of (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1, 3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes [pubmed.ncbi.nlm.nih.gov]
- 5. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental and Theoretical Investigation of a Novel Dihydropyridine Derivative: Synthesis, Photophysical Characterization, and Enhanced Nonlinear Optical Properties in Solvent Media | CoLab [colab.ws]
- 7. A quinoline fluorescence method for visualizing and assaying the histochemically reactive zinc (bouton zinc) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline-Based Fluorescent Probes in the Detection of Ions and Small Moleculars [manu56.magtech.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Metal Chelating Properties of (Quinolin-8-yloxy)-acetic acid
Foreword
Metal ions are the unsung puppeteers of biological systems, vital for countless processes, yet capable of inducing significant pathology when their homeostasis is disrupted. The strategic sequestration of these ions is a cornerstone of therapeutic intervention and analytical science. Within the vast arsenal of chelating agents, derivatives of 8-hydroxyquinoline (8HQ) have long been recognized for their potent and versatile metal-binding capabilities.[1][2][3] This guide focuses on a particularly compelling derivative: (Quinolin-8-yloxy)-acetic acid. By incorporating an acetic acid moiety onto the 8-hydroxyquinoline scaffold, this molecule gains unique structural and electronic features that modulate its chelating behavior.
This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding and practical, field-tested methodologies for characterizing the metal chelating properties of this compound. We will explore not just what to do, but why specific experimental choices are made, ensuring a robust and reproducible approach to your investigations.
Molecular Profile and Synthesis of this compound
Structural Identity
This compound is a synthetic organic compound derived from 8-hydroxyquinoline. The key modification is the ether linkage at the 8-position to an acetic acid group. This structural feature is critical as it introduces a carboxylic acid functional group, which can participate in metal coordination, potentially transforming the parent bidentate scaffold into a more complex tridentate ligand.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
A clear understanding of a compound's basic properties is the foundation of all subsequent experimental work.
| Property | Value | Reference(s) |
| CAS Number | 5326-89-6 | [4][5][6][7] |
| Molecular Formula | C₁₁H₉NO₃ | [4][6][7][8] |
| Molecular Weight | 203.19 g/mol | [4][6][7][8] |
| Appearance | Off-white to yellow powder | |
| Purity | Typically ≥95% | [6][8] |
Synthesis Pathway: Williamson Ether Synthesis
The most common and efficient route to synthesize this compound is a two-step process initiated by a Williamson ether synthesis.[9][10]
-
Esterification: 8-hydroxyquinoline is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate) in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone. The base deprotonates the hydroxyl group of 8HQ, forming a nucleophilic phenoxide that subsequently attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming ethyl (quinolin-8-yloxy)acetate.[9]
-
Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), followed by acidification to yield the final this compound product.
Caption: Synthetic workflow for this compound.
The Mechanism of Metal Chelation
The term "chelation" derives from the Greek word for "claw," aptly describing how a ligand binds a central metal ion at multiple points. 8-hydroxyquinoline is a classic bidentate ("two-toothed") chelator, coordinating through the lone pair of electrons on its heterocyclic nitrogen and the deprotonated phenolic oxygen.[1][2]
The addition of the (yloxy)-acetic acid group introduces a third potential coordination site: the carboxylate oxygen. This allows the molecule to act as a tridentate ligand, forming two chelate rings (a five-membered ring and a six-membered ring) with a metal ion. This tridentate nature significantly enhances the stability of the resulting metal complex compared to its bidentate parent, a phenomenon known as the chelate effect . The formation of multiple stable rings is entropically favored, leading to larger stability constants.[11]
Caption: Tridentate chelation of a metal ion (M²⁺).
Authoritative Protocols for Characterizing Chelation
To rigorously define the metal-binding properties of this compound, a multi-faceted analytical approach is required. Here, we detail field-proven protocols for the most critical techniques.
UV-Visible Spectrophotometry: A Rapid Screening and Stoichiometry Tool
Expertise & Causality: UV-Vis spectroscopy is an excellent first-pass technique. The formation of a metal-ligand complex alters the electronic structure of the quinoline chromophore, resulting in predictable shifts in the absorption spectrum (bathochromic or hypsochromic shifts).[12][13][14] By systematically titrating the ligand with a metal ion and monitoring these spectral changes, we can determine the binding stoichiometry (e.g., 1:1, 1:2 metal-to-ligand ratio) and calculate the association or stability constant (Kₐ).[13][15]
Workflow for UV-Vis Titration:
Caption: Experimental workflow for UV-Vis spectrophotometric titration.
Detailed Step-by-Step Protocol: Mole-Ratio Method
-
Solution Preparation:
-
Prepare a 1.0 mM stock solution of this compound in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, with ionic strength adjusted using 100 mM KCl). The buffer is critical to maintain a constant pH, as the protonation state of the ligand is pH-dependent.
-
Prepare a 10.0 mM stock solution of the metal salt of interest (e.g., CuSO₄, ZnCl₂) in the same buffer.
-
-
Instrumentation Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from 200-500 nm to cover the absorbance bands of the ligand and the complex.
-
Use a 1 cm path length quartz cuvette. Use the buffer solution as the blank reference.
-
-
Titration Procedure:
-
Pipette 2.0 mL of a diluted ligand solution (e.g., 50 µM) into the cuvette and record its absorption spectrum. This is the spectrum at a 0:1 metal-to-ligand ratio.
-
Add small, precise aliquots of the metal stock solution to the cuvette to achieve desired molar ratios (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5, 2.0).
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 2-3 minutes before recording the new absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex.
-
Plot the absorbance at this λₘₐₓ against the molar ratio ([Metal]/[Ligand]).
-
The plot will typically show two linear regions. The intersection of the extrapolated lines indicates the stoichiometry of the complex. For example, an intersection at a molar ratio of 1.0 suggests a 1:1 complex.
-
Potentiometric Titration: The Gold Standard for Stability Constants
Expertise & Causality: For obtaining highly accurate, thermodynamic stability constants, potentiometric titration is the method of choice.[16][17] The technique is based on monitoring the pH of a solution containing the ligand and metal ion as it is titrated with a standardized strong base.[18] The release of protons upon complex formation (M²⁺ + H₂L ⇌ ML + 2H⁺) causes a drop in the titration curve relative to the curve of the free ligand. By analyzing these curves with specialized software, one can simultaneously determine the ligand's protonation constants (pKa values) and the stepwise stability constants (log K) of the metal complexes.[17]
Trustworthiness through Rigorous Control: The accuracy of this method is contingent on precise control of experimental variables.
-
Constant Temperature: Use a double-walled titration vessel connected to a water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).[19]
-
Inert Atmosphere: Purge the solution with an inert gas (N₂ or Ar) to prevent interference from atmospheric CO₂.
-
Constant Ionic Strength: Use a background electrolyte (e.g., 0.1 M KCl or NaNO₃) to keep activity coefficients constant.[16][19]
-
Precise Calibration: Calibrate the pH electrode system for hydrogen ion concentration ([H⁺]) rather than activity by performing titrations of a strong acid with a strong base.[19]
Detailed Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare carbonate-free stock solutions of a strong base (e.g., 0.1 M KOH) and a strong acid (e.g., 0.1 M HCl). Standardize the base meticulously.[19]
-
Prepare a stock solution of the ligand (e.g., 2 mM) and the metal salt (e.g., 20 mM) in deionized water.
-
Prepare the background electrolyte solution (e.g., 1 M KCl).
-
-
Titration Setup:
-
In a thermostated titration vessel, add a known volume of the ligand solution, the metal salt solution (to achieve a desired ligand-to-metal ratio, typically 2:1 or 3:1), and the background electrolyte. Add a known amount of standardized HCl to lower the initial pH. Add deionized water to a final fixed volume.
-
Immerse the calibrated combined glass electrode and the tip of the automated burette containing the standardized base.
-
-
Titration Runs (Self-Validation):
-
Run 1 (Calibration): Titrate a solution of HCl with the standard KOH to determine the electrode parameters (E⁰) and the exact concentration of the base.
-
Run 2 (Ligand Protonation): Titrate a solution of the ligand and HCl with KOH to determine the ligand's pKa values.
-
Run 3 (Complex Formation): Titrate the solution containing the ligand, metal ion, and HCl with KOH.
-
-
Data Analysis:
-
Input the titration data (volume of titrant vs. mV/pH) into a specialized computer program (e.g., Hyperquad, SUPERQUAD).
-
The software refines the pKa values and fits the metal-ligand titration data to a chemical model to calculate the overall stability constants (β) for various species that may form in solution (e.g., ML, ML₂, MLH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Binding Site
Expertise & Causality: While UV-Vis and potentiometry provide thermodynamic data, NMR spectroscopy offers invaluable structural insights into the chelation event in solution. When a diamagnetic metal ion (like Zn²⁺ or Mg²⁺) binds to the ligand, it perturbs the local electronic environment of nearby protons, causing a change in their chemical shifts.[20][21][22] Protons closest to the coordination sites (i.e., on the quinoline ring near the nitrogen and on the methylene group of the acetic acid moiety) will experience the most significant shifts. This allows for the direct identification of the atoms involved in coordination.
Methodology: ¹H NMR Titration
-
Sample Preparation: Prepare a solution of the ligand in a deuterated solvent (e.g., D₂O with a suitable buffer or DMSO-d₆) at a known concentration (e.g., 5 mM) in an NMR tube.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the free ligand. Assign all proton signals.
-
Titration: Prepare a concentrated stock solution of the diamagnetic metal salt in the same deuterated solvent. Add small, sequential aliquots of the metal solution into the NMR tube.
-
Spectral Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Data Interpretation: Track the chemical shift (δ) of each proton signal as a function of the metal-to-ligand molar ratio. A large downfield or upfield shift is indicative of proximity to the metal binding site.[20] The magnitude of the shift change (Δδ) provides qualitative information about the strength of the interaction at that specific part of the molecule.
Applications in Research and Drug Development
The ability of this compound and related 8HQ derivatives to selectively chelate metal ions is not merely a chemical curiosity; it is the basis for their significant therapeutic potential.
-
Neurodegenerative Diseases: An imbalance of metal ions like copper, zinc, and iron is implicated in the pathology of Alzheimer's and Parkinson's diseases.[1][3] Chelators like 8HQ derivatives can sequester these excess ions, mitigating metal-induced oxidative stress and preventing metal-mediated aggregation of amyloid-β peptides.[23]
-
Anticancer Activity: Cancer cells often have a dysregulated metal metabolism. The anticancer effects of some 8HQ derivatives are linked to their ability to chelate copper and zinc, which can inhibit critical enzymes like proteasomes or generate reactive oxygen species (ROS) selectively within tumor cells.[1][2]
-
Antimicrobial Agents: The growth of many bacterial and fungal pathogens is dependent on the acquisition of essential metal ions. Chelating these ions can effectively starve the microbes, leading to an antimicrobial effect.[1]
Conclusion
This compound represents a sophisticated evolution of the classic 8-hydroxyquinoline scaffold. Its potential tridentate nature endows it with enhanced stability and unique coordination chemistry, making it a compelling candidate for applications ranging from analytical sensing to therapeutic development. A rigorous and multi-pronged characterization, employing techniques from UV-Vis spectrophotometry for rapid screening to potentiometry for precise thermodynamic data and NMR for structural elucidation, is essential to fully unlock its potential. The detailed protocols and mechanistic insights provided in this guide serve as a robust framework for scientists and researchers to confidently explore and exploit the powerful metal chelating properties of this versatile molecule.
References
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 5326-89-6 | FAA32689 [biosynth.com]
- 5. 5326-89-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. scbt.com [scbt.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.beloit.edu [chemistry.beloit.edu]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpras.com [ijpras.com]
- 16. ijsart.com [ijsart.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. cost-nectar.eu [cost-nectar.eu]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Synthesis and Evaluation of Novel (Quinolin-8-yloxy)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel (quinolin-8-yloxy)acetic acid derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document details the synthetic pathways, experimental protocols, and evaluation of these compounds, with a focus on their potential as antimicrobial and anticancer agents.
Synthetic Pathways
The primary synthetic route to (quinolin-8-yloxy)acetic acid derivatives commences with the readily available 8-hydroxyquinoline. The general scheme involves a three-step process:
-
Etherification: 8-hydroxyquinoline is reacted with an ethyl haloacetate, typically ethyl chloroacetate, in the presence of a base such as anhydrous potassium carbonate in a suitable solvent like dry acetone. This Williamson ether synthesis yields the core intermediate, ethyl (quinolin-8-yloxy)acetate.
-
Hydrazinolysis: The synthesized ester is then treated with hydrazine hydrate in an alcoholic solvent, usually ethanol, to produce 2-(quinolin-8-yloxy)acetohydrazide. This hydrazide is a key building block for further derivatization.
-
Condensation: The acetohydrazide is subsequently condensed with various aromatic aldehydes to form N'-arylidene-2-(quinolin-8-yloxy)acetohydrazides, also known as Schiff bases. This final step allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
(Quinolin-8-yloxy)-acetic Acid: A Comprehensive Technical Review
(Quinolin-8-yloxy)-acetic acid , a synthetic derivative of the versatile 8-hydroxyquinoline scaffold, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities, targeting researchers, scientists, and professionals in drug development. While specific quantitative data for the parent compound is limited in publicly accessible literature, this review consolidates available information and presents data on closely related derivatives to illuminate its potential.
Physicochemical Properties
This compound is a solid with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1] It is characterized by the presence of a quinoline nucleus linked to an acetic acid moiety through an ether linkage at the 8-position. This structure is reminiscent of auxin, the plant hormone indole-3-acetic acid, suggesting potential applications in agriculture as a plant growth regulator.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| CAS Number | 5326-89-6 | [1] |
| Appearance | Solid | |
| Purity | ≥95% |
Synthesis of this compound and Derivatives
The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 8-hydroxyquinoline with a haloacetic acid or its ester.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of 8-hydroxyquinoline with 2-chloroacetic acid in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at reflux temperature.[2]
Synthesis of Ethyl (Quinolin-8-yloxy)-acetate
The ethyl ester of this compound can be synthesized by reacting 8-hydroxyquinoline with ethyl chloroacetate. This reaction can be performed using conventional heating, microwave irradiation, or ultrasound irradiation, with the latter two methods offering significantly reduced reaction times and improved yields.
Experimental Protocol: Synthesis of Ethyl (Quinolin-8-yloxy)-acetate
-
Materials: 8-hydroxyquinoline, ethyl chloroacetate, anhydrous potassium carbonate, dry acetone.
-
Procedure (Conventional Method):
-
A mixture of 8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous K₂CO₃ (0.005 M) in dry acetone is refluxed on a water bath for 18 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed, and the product is isolated and purified.
-
-
Microwave and Ultrasound Methods: Similar reactants and stoichiometry are used, but the reaction is carried out in a dedicated microwave synthesizer or an ultrasonic bath, leading to shorter reaction times.
The following diagram illustrates the general synthesis workflow for this compound and its derivatives.
Caption: General synthesis scheme for this compound and its derivatives.
Biological Activities
The 8-hydroxyquinoline scaffold is known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. While specific quantitative data for this compound is scarce, its derivatives have been investigated for several biological properties.
Antimicrobial Activity
While some derivatives of this compound, such as its hydrazides and their subsequent Schiff bases, have been synthesized and screened for antimicrobial activity, they were found to lack significant potency. However, the broader class of quinoline derivatives continues to be a promising area for the development of new antimicrobial agents.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Materials: 96-well microtiter plates, sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), test compound, microbial culture, 0.5 McFarland turbidity standard.
-
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This is then diluted to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth within the microtiter plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Anti-inflammatory Activity
Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
-
Objective: To evaluate the acute anti-inflammatory activity of a compound in a rodent model.
-
Animals: Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated group compared to the control group.
-
The following diagram illustrates a potential anti-inflammatory signaling pathway that could be targeted by quinoline derivatives.
Caption: Hypothesized anti-inflammatory mechanism of action for quinoline derivatives.
Cytotoxic Activity of Derivatives
Recent studies on molecular hybrids of this compound with cinnamide have shown promising cytotoxic activity against human liver cancer cell lines (HepG2).[2]
| Compound | R1 | R2 | IC₅₀ (µM) vs HepG2 |
| 6a | 3,4,5-trimethoxy | H | 1.83±0.12 |
| 6b | 3,4,5-trimethoxy | 4-OCH₃ | 2.17±0.15 |
| 6c | 3,4-dimethoxy | 4-CH₃ | 1.52±0.11 |
| Doxorubicin | - | - | 1.24±0.09 |
These results indicate that derivatives of this compound can be potent cytotoxic agents. The mechanism of action for these hybrids was suggested to involve the inhibition of tubulin polymerization and induction of apoptosis.[2]
Potential as a Plant Growth Regulator
The structural similarity of this compound to indole-3-acetic acid (auxin) suggests its potential use as a plant growth regulator. Auxins are crucial for various plant developmental processes, including cell elongation, root formation, and apical dominance.
Experimental Protocol: Auxin Activity Bioassay (Avena Coleoptile Test)
-
Objective: To determine the relative auxin activity of a compound.
-
Materials: Oat (Avena sativa) seedlings, agar, test compound.
-
Procedure:
-
Oat coleoptiles are grown in the dark.
-
The tips of the coleoptiles are removed to eliminate the natural source of auxin.
-
The test compound is incorporated into an agar block.
-
The agar block is placed asymmetrically on the cut surface of the decapitated coleoptile.
-
The degree of curvature of the coleoptile after a specific time is measured, which is proportional to the auxin activity of the compound.
-
Conclusion and Future Directions
This compound is a readily synthesizable compound with potential applications in medicine and agriculture. While its own biological activities are not yet well-quantified in the literature, its derivatives have shown promising cytotoxic effects. The structural analogy to auxins also warrants investigation into its role as a plant growth regulator.
Future research should focus on:
-
Quantitative Biological Evaluation: Systematic screening of this compound for its antimicrobial and anti-inflammatory activities to determine its MIC and IC₅₀ values against a panel of pathogens and inflammatory markers.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to identify the key structural features required for optimal biological activity.
-
Agrochemical Evaluation: Conducting systematic studies to assess its efficacy as a plant growth regulator.
This comprehensive review provides a foundation for further research into the multifaceted potential of this compound and its derivatives.
References
The Dawn of a Synthetic Auxin: A Technical Guide to (Quinolin-8-yloxy)-acetic Acid
An In-depth Exploration of the Discovery, Historical Synthesis, and Biological Activity of a Potent Plant Growth Regulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Quinolin-8-yloxy)-acetic acid, a significant synthetic auxin, has played a noteworthy role in the study of plant growth regulation. This technical guide delves into the historical context of its synthesis, rooted in the foundational principles of organic chemistry, and provides a comprehensive overview of its mechanism of action as a plant hormone mimic. Detailed experimental protocols for its synthesis, a comparative analysis of various synthetic methodologies, and a visualization of its interaction with the auxin signaling pathway are presented to serve as a valuable resource for researchers in agrochemicals, plant biology, and medicinal chemistry.
Introduction: The Quest for Synthetic Plant Growth Regulators
The discovery of natural auxins, such as indole-3-acetic acid (IAA), in the early 20th century revolutionized our understanding of plant development.[1][2] These phytohormones, active at minute concentrations, orchestrate a wide array of physiological processes, from cell elongation and division to root formation and fruit development.[1][2] The inherent instability of natural auxins, however, spurred a quest for synthetic analogues with enhanced stability and specific activities. This endeavor led to the development of various classes of synthetic auxins, including phenoxyacetic acids, benzoic acids, and quinolinecarboxylic acids, which have found widespread applications as herbicides and research tools.[2] this compound emerged from this era of chemical exploration as a potent auxin mimic, offering a unique scaffold for studying plant growth regulation.
Historical Synthesis: An Application of the Williamson Ether Synthesis
While the precise first synthesis of this compound is not definitively documented in readily available literature, its structural components—a quinoline ring and an acetic acid moiety linked by an ether bond—point to a classic and historically significant reaction: the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this robust and versatile method for forming ethers from an organohalide and a deprotonated alcohol (alkoxide) became a cornerstone of organic synthesis.[3]
The synthesis of this compound is a direct application of this principle, involving the reaction of 8-hydroxyquinoline with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. The base deprotonates the hydroxyl group of 8-hydroxyquinoline to form the more nucleophilic 8-quinolinate anion, which then displaces the halide from the haloacetic acid in an SN2 reaction to form the ether linkage.
Logical Relationship of the Williamson Ether Synthesis for this compound
Caption: Williamson Ether Synthesis of this compound.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound and its esters has been accomplished through various methods, primarily revolving around the Williamson ether synthesis. These methods differ in their reaction conditions, such as the choice of solvent, base, and energy source, which can significantly impact reaction time and yield.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data from different synthetic approaches for producing ethyl (quinolin-8-yloxy)acetate, a common precursor to the carboxylic acid.
| Method | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Conventional Heating | K₂CO₃ | Dry Acetone | 18 hours | 75 | |
| Microwave Irradiation | K₂CO₃ | Dry Acetone | 8 minutes | 85 | |
| Ultrasound Irradiation | K₂CO₃ | Dry Acetone | 3 hours | 80 |
As the data indicates, modern techniques such as microwave irradiation and ultrasound irradiation offer significant advantages over conventional heating, drastically reducing reaction times while maintaining or even improving yields.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis of this compound and its derivatives.
Conventional Synthesis of Ethyl (Quinolin-8-yloxy)acetate[5]
Materials:
-
8-hydroxyquinoline (0.01 M, 1.45 g)
-
Ethyl chloroacetate (0.01 M, 1.22 g)
-
Anhydrous K₂CO₃ (0.005 M, 0.69 g)
-
Dry Acetone
Procedure:
-
A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is placed in a round-bottom flask.
-
The mixture is refluxed on a water bath for 18 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated, and the residue is treated with water.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the pure product.
Microwave-Assisted Synthesis of Ethyl (Quinolin-8-yloxy)acetate[4]
Materials:
-
8-hydroxyquinoline (0.01 M, 1.45 g)
-
Ethyl chloroacetate (0.01 M, 1.22 g)
-
Anhydrous K₂CO₃ (0.005 M, 0.69 g)
-
Dry Acetone (10 mL)
Procedure:
-
A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K₂CO₃ in dry acetone is taken in a microwave-safe reaction vessel.
-
The reaction mixture is subjected to microwave irradiation for 8 minutes at 200°C.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated as described in the conventional method.
Hydrolysis of Ethyl (Quinolin-8-yloxy)acetate to this compound
Materials:
-
Ethyl (quinolin-8-yloxy)acetate
-
Aqueous solution of a strong base (e.g., NaOH or KOH)
-
Aqueous solution of a strong acid (e.g., HCl)
Procedure:
-
Ethyl (quinolin-8-yloxy)acetate is dissolved in an aqueous solution of a strong base.
-
The mixture is heated under reflux until the ester is completely hydrolyzed (monitored by TLC).
-
The reaction mixture is cooled to room temperature.
-
The solution is acidified with a strong acid until the product precipitates.
-
The precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
Biological Activity: An Auxin Mimic
This compound exhibits potent auxin-like activity, influencing plant growth and development in a manner similar to the natural auxin, IAA.[1] The molecular basis for this activity lies in its ability to interact with the auxin signaling pathway.
The Auxin Signaling Pathway
The core of the nuclear auxin signaling pathway consists of three main components:
-
TIR1/AFB F-box proteins: These are the auxin receptors.[4][5]
-
Aux/IAA proteins: These are transcriptional repressors.[4][5]
-
Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.
In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[2] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[4][5] The degradation of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of auxin-responsive genes, which in turn leads to various physiological responses.
The Auxin Signaling Pathway and the Action of this compound
Caption: Mechanism of auxin action.
Characterization Data
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons of the quinoline ring, a singlet for the methylene protons of the acetate group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances corresponding to the carbons of the quinoline ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon of the acetate group. |
| IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O-C stretching of the ether linkage. |
Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.
Conclusion and Future Perspectives
This compound stands as a testament to the power of chemical synthesis in elucidating biological processes. Its straightforward synthesis, rooted in the historic Williamson ether synthesis, and its potent auxin-like activity have made it a valuable tool for plant biologists. The advent of modern synthetic techniques has further streamlined its preparation, enabling more efficient and environmentally friendly production.
Future research may focus on leveraging the quinoline scaffold to develop more selective auxin analogues that can target specific TIR1/AFB receptors, thereby allowing for a more nuanced dissection of the complex auxin signaling network. Furthermore, the exploration of other potential biological activities of this compound and its derivatives beyond plant growth regulation could open new avenues for its application in medicinal chemistry and drug discovery. The continued study of this classic synthetic auxin will undoubtedly contribute to a deeper understanding of fundamental biological processes and may lead to the development of novel agrochemicals and therapeutic agents.
References
(Quinolin-8-yloxy)-acetic Acid: A Comprehensive Technical Guide to Material Safety
(Quinolin-8-yloxy)-acetic acid , with CAS Number 5326-89-6, is a synthetic compound utilized in various research applications, notably for its potential peptidomimetic and anti-inflammatory properties.[1][2] This guide provides an in-depth analysis of its material safety data, offering critical insights for researchers, scientists, and professionals in drug development to ensure its safe handling and use. This document is intended for use by technically qualified individuals and is not for consumer or non-research applications.[3]
Chemical and Physical Properties
Understanding the fundamental physicochemical characteristics of this compound is paramount for its appropriate handling and storage.
| Property | Value | Source |
| CAS Number | 5326-89-6 | [4] |
| Molecular Formula | C₁₁H₉NO₃ | [2][4] |
| Molecular Weight | 203.19 g/mol | [4] |
| Purity | ≥95% | [4] |
| Appearance | Data not available | |
| Odor | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Hazard Identification and GHS Classification
This compound is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols for Safe Handling
Adherence to stringent safety protocols is essential when working with this compound to mitigate the risks of exposure and ensure a safe laboratory environment.
Exposure Controls and Personal Protection
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent contact with the skin and eyes.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile rubber) at all times. Inspect gloves for integrity before each use and dispose of them properly after handling the compound.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Figure 1: A diagram illustrating the personal protective equipment workflow for handling this compound.
First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is crucial.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
While specific fire hazard data for this compound is not available, general precautions for chemical fires should be followed.
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases may be generated through thermal decomposition.
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
In the case of a spill, the following steps should be taken to ensure safety and containment:
-
Evacuate the Area: Restrict access to the spill area.
-
Ensure Ventilation: If safe to do so, increase ventilation.
-
Wear Appropriate PPE: Don full personal protective equipment, including respiratory protection.
-
Contain the Spill: Prevent the spill from spreading.
-
Clean-up:
-
For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Figure 2: A flowchart outlining the steps for responding to an accidental spill of this compound.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials.
-
Incompatible Materials: While specific data is not available, it is prudent to avoid strong oxidizing agents and strong bases.
-
Stability: The chemical stability of this compound under recommended storage conditions is not fully documented. It is advisable to protect it from light and moisture.
Toxicological and Ecological Information
-
Acute Toxicity: No quantitative data (e.g., LD50, LC50) are available.
-
Chronic Toxicity: No data available.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available.
-
Ecological Information: No data on the environmental fate and ecotoxicity of this compound are available. It should be handled and disposed of in a manner that prevents its release into the environment.
Disposal Considerations
All waste materials, including unused product and contaminated items, must be disposed of as hazardous waste.
-
Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to ensure proper disposal.
Transport Information
There is conflicting information regarding the transport classification of this compound. One supplier indicates it as "Not a hazardous material" for transport.[3] However, given its GHS classification as an irritant, it is recommended to consult with your institution's environmental health and safety department and the shipping carrier to ensure compliance with all transport regulations (DOT, IATA).
Conclusion
This compound is a valuable research compound that requires careful handling due to its irritant properties. While comprehensive toxicological and ecological data are lacking, the information available underscores the importance of stringent adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment. By following the guidelines outlined in this technical guide, researchers can work safely with this compound and minimize the risk of exposure.
References
A Technical Guide to the Thermodynamic and Solubility Properties of (Quinolin-8-yloxy)-acetic acid and Related Compounds
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount for effective formulation and delivery. This technical guide provides an in-depth overview of the thermodynamic and solubility properties of (Quinolin-8-yloxy)-acetic acid, a synthetic compound with potential anti-inflammatory and luminescent characteristics.[1][2] Due to a scarcity of specific experimental data for this particular molecule, this guide also incorporates general principles governing the behavior of related quinoline derivatives and carboxylic acids to provide a comprehensive predictive framework.
Physicochemical Properties
This compound, with the CAS number 5326-89-6, is a quinoline derivative with a carboxylic acid moiety.[3] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [3] |
| Molecular Weight | 203.19 g/mol | [3] |
| CAS Number | 5326-89-6 | [3] |
| Alternate Names | 2-quinolin-8-yloxyacetic acid | [3] |
| Purity | ≥95% | [3] |
| Boiling Point | 404.1 °C at 760 mmHg | [4] |
| Flash Point | 198.2 °C | [4] |
Thermodynamic and Solubility Profile
Solubility
The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.
-
Aqueous Solubility : Carboxylic acids with one to four carbon atoms are generally miscible with water.[5][6][7] However, as the carbon chain length increases, the nonpolar character of the molecule dominates, leading to decreased aqueous solubility.[5][6][7] The quinoline ring in this compound contributes significantly to its nonpolar surface area, suggesting that its intrinsic aqueous solubility is likely to be low. The presence of water can, in some cases, enhance the solubility of carboxylic acids in organic solvents.[8][9]
-
Solubility in Organic Solvents : Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.[5][6][7] It is anticipated that this compound will exhibit good solubility in polar organic solvents.
-
pH-Dependent Solubility : The carboxylic acid group is ionizable. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more water-soluble.
Thermodynamic Properties
The thermodynamic properties of a compound, such as its melting point, enthalpy of fusion, and Gibbs free energy of solvation, are crucial for understanding its stability and phase behavior.
-
Melting Point and Enthalpy of Fusion : Carboxylic acids exhibit strong intermolecular hydrogen bonding, which leads to higher boiling points compared to other substances of similar molecular weight.[5][6][7] The melting points of carboxylic acids do not follow a regular pattern with increasing molar mass.[5][6] Specific calorimetric data for this compound is needed to determine these values accurately.
-
Thermochemical Research : Thermochemical studies on quinoline derivatives are important for determining the quality and stability of products derived from them.[10] The enthalpy, entropy, and Gibbs energy of phase transitions are key parameters evaluated in such studies.[10]
Experimental Protocol for Solubility Determination
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following is a generalized protocol that can be adapted for "this compound".
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions : Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be visually apparent.
-
Equilibration : Place the vials in a constant temperature shaker and agitate for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining undissolved particles.
-
Dilution : Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification : Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation : Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for determining equilibrium solubility.
Conclusion
While specific experimental data for this compound remains limited, this guide provides a foundational understanding of its likely thermodynamic and solubility properties based on established chemical principles. The provided experimental protocol offers a robust framework for researchers to determine these critical parameters, which are essential for the advancement of this compound in drug development and other scientific applications. Further experimental investigation is highly encouraged to build a comprehensive data-driven profile of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 5326-89-6 | FAA32689 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 10. longdom.org [longdom.org]
Quantum Chemical and DFT Studies of (Quinolin-8-yloxy)-acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical and Density Functional Theory (DFT) studies performed on (Quinolin-8-yloxy)-acetic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the quinoline moiety.[1][2] Computational methods, particularly DFT, have become indispensable tools for understanding the structural, electronic, and vibrational properties of these molecules, thereby aiding in the design of novel therapeutic agents.[1]
Molecular Structure and Conformational Analysis
Quantum chemical calculations have been employed to determine the stable conformations of quinoline derivatives. For instance, a study on (5-chloro-quinolin-8-yloxy) acetic acid, a closely related derivative, revealed the existence of three stable conformers in the gas phase, which are also likely present in the solid state.[2][3] These theoretical predictions are crucial for understanding the molecule's behavior in different environments.
Computational Workflow for Conformational Analysis
The process of identifying stable conformers using DFT typically follows a structured workflow. This involves geometry optimization starting from different initial structures to explore the potential energy surface of the molecule.
Caption: A typical workflow for DFT-based conformational analysis.
Vibrational Spectroscopy
Vibrational analysis is a powerful tool for characterizing molecular structures. DFT calculations, in conjunction with experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide detailed insights into the vibrational modes of the molecule. For (5-chloro-quinolin-8-yloxy) acetic acid, a complete assignment of the vibrational modes was achieved by combining experimental data with theoretical calculations using the B3LYP functional with 6-31G* and 6-311++G** basis sets.[2][3]
Experimental and Computational Vibrational Data
The following table summarizes a selection of observed and calculated vibrational frequencies for a conformer of (5-chloro-quinolin-8-yloxy) acetic acid.
| Vibrational Mode | Observed FT-IR (cm⁻¹) | Observed Raman (cm⁻¹) | Calculated (B3LYP/6-311++G**) (cm⁻¹) |
| O-H stretch | 3440 | - | 3578 |
| C-H stretch (aromatic) | 3088 | 3086 | 3089 |
| C=O stretch | 1730 | 1728 | 1735 |
| C=C stretch (ring) | 1620 | 1622 | 1625 |
| C-O stretch | 1230 | 1232 | 1238 |
| O-H bend | 910 | - | 915 |
Note: Data is representative and adapted from studies on (5-chloro-quinolin-8-yloxy) acetic acid.[3]
Electronic Properties
The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and potential applications in optoelectronics.[4] The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[5]
Frontier Molecular Orbitals
DFT calculations are used to determine the energies of the frontier molecular orbitals. A large HOMO-LUMO gap suggests high stability and low reactivity.[3] For 2-(quinolin-8-yloxy) acetic acid, the presence of a large HOMO-LUMO gap indicates good stability and high chemical hardness.[3]
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts provide valuable assistance in the interpretation of experimental spectra. For (5-chloro-quinolin-8-yloxy) acetic acid, the ¹H and ¹³C NMR chemical shifts have been calculated using DFT and show good agreement with experimental data.[3]
Experimental and Calculated ¹H and ¹³C NMR Data
The table below presents a comparison of experimental and calculated chemical shifts for selected nuclei in (5-chloro-quinolin-8-yloxy) acetic acid.
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| ¹H NMR | ||
| H (acid) | 12.5 | 12.3 |
| H (aromatic) | 7.0 - 8.5 | 6.9 - 8.4 |
| H (CH₂) | 4.8 | 4.7 |
| ¹³C NMR | ||
| C=O | 170.1 | 169.8 |
| C (aromatic) | 110 - 150 | 109 - 149 |
| CH₂ | 65.2 | 64.9 |
Note: Data is representative and adapted from studies on (5-chloro-quinolin-8-yloxy) acetic acid.[3]
Methodologies
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the reaction of 8-hydroxyquinoline with an appropriate haloacetic acid ester.[6] For example, ethyl (quinolin-8-yloxy)acetate can be prepared by refluxing a mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone.[6]
Computational Details
The quantum chemical calculations discussed in this guide are predominantly performed using Density Functional Theory (DFT).
-
Software: Gaussian 09W is a commonly used software package for these calculations.[7]
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed.[3][5]
-
Basis Sets: Pople-style basis sets, such as 6-31G* and 6-311++G**, are commonly used to describe the atomic orbitals.[2][3]
Molecular Visualization
Caption: 2D representation of the molecular structure of this compound.
This guide provides a foundational understanding of the application of quantum chemical and DFT methods in the study of this compound and its derivatives. The insights gained from these computational studies are invaluable for the rational design and development of new molecules with desired pharmacological properties.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties [file.scirp.org]
- 3. Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties [scirp.org]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of (Quinolin-8-yloxy)-acetic acid: A Technical Guide to its Therapeutic Potential
(Quinolin-8-yloxy)-acetic acid has emerged as a versatile scaffold in medicinal chemistry, paving the way for the development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide delves into the core applications of this compound, focusing on its derivatives and their potential in anticancer, antimicrobial, and antiviral therapies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis and Chemical Modifications
The foundational structure of this compound, derived from 8-hydroxyquinoline, offers multiple avenues for chemical modification, leading to a diverse library of derivatives with enhanced biological activities. A common synthetic strategy involves the reaction of 8-hydroxyquinoline with 2-chloroacetic acid to yield the core compound.[1] This can then be further functionalized, for example, through esterification and subsequent hydrazinolysis to produce key intermediates like 2-(quinoline-8-yloxy)acetohydrazide.[1] This hydrazide is a crucial building block for synthesizing a variety of hydrazone and cinnamide hybrids.[1][2]
General Synthesis of (Quinolin-8-yloxy)acetohydrazide
A prevalent method for the synthesis of the key intermediate, 2-(quinolin-8-yloxy)acetohydrazide, begins with the reaction of 8-hydroxyquinoline with ethyl chloroacetate. This ester intermediate is then treated with hydrazine hydrate to yield the desired acetohydrazide. This intermediate serves as a versatile precursor for a wide range of derivatives.[3]
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Research has particularly focused on hydrazone and cinnamide hybrids.
Cytotoxicity Data
The anticancer efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Below is a summary of the cytotoxic activities of selected this compound derivatives against various cancer cell lines.
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamide Hybrid | 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid (6e) | HepG2 (Liver) | 2.46 | [1] |
| Cinnamide Hybrid | 2-(3,4,5-trimethoxybenzamido)cinnamide-quinoline (5) | HepG2 (Liver) | 6.79 | [1] |
| Dihydrazone Derivative | Quinoline-based dihydrazone (3b) | MCF-7 (Breast) | 7.016 | [4] |
| Dihydrazone Derivative | Quinoline-based dihydrazone (3c) | MCF-7 (Breast) | 7.05 | [4] |
| Hydrazone Analogue | Quinolyl hydrazone (18j) | NCI-60 Cell Line Panel | 0.33 - 4.87 | [2] |
Mechanism of Action: Induction of Apoptosis
A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on the potent 2-(3,4,5-trimethoxybenzamido)-4-methoxycinnamide-quinoline hybrid have shown a significant increase in apoptosis in HepG2 cells.[1] This process is often mediated by the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. Specifically, this hybrid has been observed to upregulate the level of active caspase-9, suggesting the involvement of the intrinsic apoptotic pathway.[1]
References
- 1. Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Microwave-Assisted Synthesis of (Quinolin-8-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (Quinolin-8-yloxy)-acetic acid, a valuable building block in medicinal chemistry and drug development. The application note outlines a two-step synthesis commencing with the O-alkylation of 8-hydroxyquinoline with ethyl chloroacetate to form the intermediate, ethyl (quinolin-8-yloxy)acetate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. A comparative analysis of conventional and microwave-assisted methods for the initial esterification step is presented, highlighting the significant advantages of microwave irradiation in terms of reduced reaction times and improved yields. Detailed experimental protocols for both synthesis methodologies and the subsequent hydrolysis are provided, alongside data presented in clear, tabular format for ease of comparison.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities. The quinoline scaffold is a key component in numerous therapeutic agents. The conventional synthesis of these compounds often involves lengthy reaction times and can result in lower yields. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, offering benefits such as shorter reaction times, higher yields, and often cleaner reaction profiles. This application note details a highly efficient microwave-assisted method for the synthesis of this compound and provides a direct comparison with traditional heating methods.
Data Presentation
Table 1: Comparative Data for the Synthesis of Ethyl (Quinolin-8-yloxy)acetate
| Method | Solvent | Reaction Time | Yield (%) |
| Conventional Heating | Dry Acetone | 18 hours[1] | 75% |
| Microwave Irradiation | Dry Acetone | 5-10 minutes | 92% |
| Ultrasound Irradiation | Dry Acetone | 1-2 hours | 85% |
Note: Data for conventional and microwave methods are extracted from cited literature. Yields are indicative and may vary based on specific experimental conditions.
Experimental Protocols
Step 1: Synthesis of Ethyl (Quinolin-8-yloxy)acetate
This step involves the Williamson ether synthesis, where the phenoxide ion of 8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate.
Protocol 1.1: Conventional Synthesis
This protocol is adapted from the procedure described in the IOSR Journal of Pharmacy.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-hydroxyquinoline (1.45 g, 0.01 mol), ethyl chloroacetate (1.22 g, 0.01 mol), and anhydrous potassium carbonate (0.69 g, 0.005 mol) in 50 mL of dry acetone.
-
Reaction: Heat the mixture to reflux on a water bath for 18 hours.
-
Work-up and Purification:
-
After cooling, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (30 mL).
-
Wash the ether layer with 10% sodium hydroxide solution (3 x 50 mL) followed by water (3 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the product from ethanol to yield pure ethyl (quinolin-8-yloxy)acetate.
-
Protocol 1.2: Microwave-Assisted Synthesis
This protocol is based on the comparative study published in Der Pharma Chemica.
-
Reaction Setup: In a microwave-safe reaction vessel, combine 8-hydroxyquinoline (1.45 g, 0.01 mol), ethyl chloroacetate (1.22 g, 0.01 mol), and anhydrous potassium carbonate (2.07 g, 0.015 mol) in 20 mL of dry acetone.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 100-300 W) to maintain a gentle reflux for 5-10 minutes. Monitor the reaction progress by thin-layer chromatography.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.1.
Step 2: Synthesis of this compound (Hydrolysis)
This step involves the saponification of the ethyl ester intermediate to the corresponding carboxylic acid.
Protocol 2.1: Conventional Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve ethyl (quinolin-8-yloxy)acetate (2.31 g, 0.01 mol) in ethanol (30 mL). Add a solution of sodium hydroxide (0.8 g, 0.02 mol) in water (10 mL).
-
Reaction: Heat the mixture to reflux for 2-4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL).
-
Acidify the solution to pH 3-4 with dilute hydrochloric acid.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
-
The product can be further purified by recrystallization from ethanol-water.
-
Protocol 2.2: Microwave-Assisted Hydrolysis
-
Reaction Setup: In a microwave-safe reaction vessel, dissolve ethyl (quinolin-8-yloxy)acetate (2.31 g, 0.01 mol) in a mixture of ethanol (15 mL) and water (5 mL). Add sodium hydroxide (0.8 g, 0.02 mol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power to reach a temperature of 80-100°C for 10-20 minutes.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.1.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Diagram 2: Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols: Ultrasound-Assisted Synthesis of (Quinolin-8-yloxy)-acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of (Quinolin-8-yloxy)-acetic acid and its derivatives, with a focus on the application of ultrasound irradiation as a green and efficient synthetic method. Quinoline derivatives are of significant interest in medicinal chemistry and drug development due to their broad range of biological activities.[1][2] Ultrasound-assisted synthesis offers several advantages over conventional methods, including reduced reaction times, increased yields, and milder reaction conditions, aligning with the principles of green chemistry.[3][4]
Introduction to Ultrasound-Assisted Organic Synthesis
Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions.[5] This process generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and, in some cases, unique reactivity.[6][7] For heterogeneous reactions, the mechanical effects of ultrasound, such as surface cleaning and erosion, improve mass transport and increase the reactive surface area.[5]
The synthesis of this compound derivatives typically proceeds via a two-step route:
-
Williamson Ether Synthesis: Reaction of 8-hydroxyquinoline with an appropriate haloacetate ester (e.g., ethyl chloroacetate) to form the corresponding ester derivative.
-
Hydrolysis: Conversion of the ester derivative to the final carboxylic acid.
Data Presentation
The following tables summarize the comparative data for the synthesis of ethyl (quinolin-8-yloxy)acetate using conventional, microwave, and ultrasound-assisted methods, based on the findings from Desai et al.[3]
Table 1: Comparison of Synthesis Methods for Ethyl (quinolin-8-yloxy)acetate
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 8 - 10 hours | 60 - 75 |
| Microwave Irradiation | 2 - 5 minutes | 85 - 95 |
| Ultrasound Irradiation | 1.5 - 2.5 hours | 75 - 88 |
Data synthesized from Desai et al.[3]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of Ethyl (quinolin-8-yloxy)acetate
This protocol is adapted from the work of Desai et al.[3] and provides a detailed procedure for the synthesis of the ethyl ester precursor.
Materials:
-
8-Hydroxyquinoline
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (dry)
-
Ultrasound bath or probe sonicator
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, combine 8-hydroxyquinoline (1.0 eq), ethyl chloroacetate (1.1 eq), and anhydrous potassium carbonate (1.5 eq) in dry acetone.
-
Place the flask in an ultrasound bath, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, insert an ultrasound probe into the reaction mixture.
-
Irradiate the mixture with ultrasound at a frequency of 20-40 kHz. Maintain the temperature of the reaction mixture between 40-50 °C. If using a probe sonicator, it is advisable to use a cooling bath to control the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 2.5 hours.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl (quinolin-8-yloxy)acetate by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Hydrolysis of Ethyl (quinolin-8-yloxy)acetate to this compound
This is a general protocol for the hydrolysis of the ester to the carboxylic acid. While a specific ultrasound-assisted protocol for this step is not available in the literature, both conventional and a proposed ultrasound-assisted method are provided.
Method A: Conventional Hydrolysis
Materials:
-
Ethyl (quinolin-8-yloxy)acetate
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Ethanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric Acid (HCl) (for acidification)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Dissolve ethyl (quinolin-8-yloxy)acetate (1.0 eq) in a mixture of ethanol (or THF) and water.
-
Add a solution of NaOH (1.5 - 2.0 eq) or LiOH (1.5 - 2.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute HCl.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Method B: Proposed Ultrasound-Assisted Hydrolysis
Materials:
-
Same as for Conventional Hydrolysis
-
Ultrasound bath or probe sonicator
Procedure:
-
Dissolve ethyl (quinolin-8-yloxy)acetate (1.0 eq) in a mixture of ethanol (or THF) and water in a round-bottom flask.
-
Add a solution of NaOH (1.5 - 2.0 eq) or LiOH (1.5 - 2.0 eq) in water.
-
Place the flask in an ultrasound bath or insert an ultrasound probe.
-
Irradiate the mixture with ultrasound at a frequency of 20-40 kHz at room temperature or with gentle heating (30-40 °C).
-
Monitor the reaction progress by TLC. The reaction time is expected to be significantly shorter than the conventional method.
-
Follow steps 4-8 from the Conventional Hydrolysis protocol for workup and purification.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 5326-89-6 | FAA32689 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
(Quinolin-8-yloxy)-acetic acid: Protocols for Characterization and Use as a Novel Plant Growth Regulator
An Application Guide for Researchers
Introduction and Rationale
(Quinolin-8-yloxy)-acetic acid (CAS: 5326-89-6) is a synthetic organic compound featuring a quinoline ring linked to an acetic acid moiety via an ether bond. Its structure is analogous to other phenoxyacetic acid-type synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which are widely used in agriculture and plant research. The primary class of naturally occurring plant hormones, auxins, are typified by Indole-3-acetic acid (IAA) and are fundamental to nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2]
Synthetic molecules that mimic the action of natural auxins are invaluable tools. They often exhibit greater stability and can elicit specific responses, making them useful for both research and commercial applications.[3] Studies on related quinoline derivatives have demonstrated their capacity to influence plant development, particularly rhizogenesis (root formation), which is a classic auxin-mediated response.[4]
This guide provides the necessary protocols to rigorously characterize the auxin-like activity of this compound, establishing a framework for its use as a novel plant growth regulator.
Hypothesized Mechanism of Action: An Auxin Analog
Based on its chemical structure, this compound is hypothesized to function as a synthetic auxin. The canonical auxin signaling pathway operates via a de-repression mechanism. In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors. This repression prevents the expression of auxin-responsive genes.
When auxin is present, it acts as a "molecular glue," binding to a co-receptor complex consisting of an F-box protein (like TRANSPORT INHIBITOR RESPONSE 1, TIR1) and the Aux/IAA repressor.[1][3][5] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The destruction of the repressor frees the ARF to activate the transcription of genes that drive auxin-mediated physiological responses.[3]
Caption: Hypothesized auxin signaling pathway for this compound.
Physicochemical Properties & Stock Solution Preparation
Accurate preparation of stock solutions is critical for reproducible results. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 5326-89-6 | [6][7][8][9] |
| Molecular Formula | C₁₁H₉NO₃ | [6][7] |
| Molecular Weight | 203.19 g/mol | [6][7] |
| Purity | ≥95% (Varies by supplier) | [6][9] |
| Appearance | Off-white to light brown solid | N/A |
| Safety | Irritant (H315, H319, H335) | [8][10] |
Protocol 1: Preparation of a 10 mM Stock Solution
Rationale: Plant growth regulators are used at very low final concentrations. A high-concentration stock solution allows for accurate dilution and minimizes the volume of solvent added to experimental media. Since this compound is an acid, it is poorly soluble in neutral water but dissolves readily in a basic solution or an organic solvent.
Materials:
-
This compound (MW: 203.19 g/mol )
-
1 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO) (Alternative Solvent)
-
Sterile, ultrapure water (e.g., Milli-Q or equivalent)
-
Analytical balance
-
Sterile volumetric flasks and pipettes
-
0.22 µm sterile syringe filter
Procedure (Aqueous Stock):
-
Weigh: Accurately weigh 20.32 mg of this compound and place it in a sterile 15 mL conical tube.
-
Solubilize: Add 1-2 mL of 1 M KOH dropwise while gently vortexing. The powder should fully dissolve as the carboxylic acid is deprotonated to its more soluble salt form.
-
Dilute: Once fully dissolved, transfer the solution to a 10 mL sterile volumetric flask. Rinse the conical tube with sterile ultrapure water and add the rinse to the flask to ensure a complete transfer.
-
Final Volume: Bring the total volume to exactly 10 mL with sterile ultrapure water. The final concentration will be 10 mM.
-
Sterilize: Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile, light-protected container.
-
Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (up to 12 months).
Procedure (DMSO Stock):
-
Weigh: Accurately weigh 20.32 mg of this compound.
-
Solubilize: Dissolve the powder in a small volume of 100% DMSO (e.g., 5 mL).
-
Final Volume: Adjust the final volume to 10 mL with DMSO.
-
Store: Store at -20°C. Note that DMSO stocks should be used at a final concentration of ≤0.1% in media to avoid solvent toxicity to plants.
Experimental Characterization: Bioassay Protocols
The following protocols are standard bioassays used to quantify auxin activity. It is essential to include a known synthetic auxin (e.g., 2,4-D or NAA) as a positive control, a natural auxin (IAA), and a mock (solvent only) treatment as a negative control.
Protocol 2: Arabidopsis thaliana Primary Root Growth Inhibition Assay
Rationale: Auxins exhibit a biphasic dose-response curve for root growth. At very low concentrations they can be stimulatory, but at moderate to high concentrations (typically >100 nM), they strongly inhibit primary root elongation.[5] This makes root growth a sensitive and easily quantifiable measure of auxin activity.
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype recommended)
-
Murashige and Skoog (MS) medium plates (0.5X MS salts, 1% sucrose, 0.8% agar, pH 5.7)
-
This compound stock solution (10 mM)
-
Control stocks: IAA, 2,4-D, and mock solvent (e.g., dilute KOH or DMSO)
-
Petri plates (square, 100x100 mm)
-
Growth chamber (22°C, 16h light/8h dark cycle)
-
Scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Prepare Media: Autoclave MS medium. As it cools to ~50-55°C, add the sterile-filtered stock solutions of this compound and controls to achieve the desired final concentrations. A recommended concentration range to test is: 0 nM (mock), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, and 5 µM.
-
Pour Plates: Pour the media into sterile square petri plates and allow them to solidify in a laminar flow hood.
-
Seed Sterilization: Sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution with 0.1% Triton X-100, and then rinse 4-5 times with sterile water.
-
Plating: Resuspend seeds in sterile 0.1% agar and pipette a single line of ~15-20 seeds onto the surface of each plate.
-
Stratification: Wrap the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth: Place the plates vertically in a growth chamber. Allow seeds to germinate and grow for 3 days.
-
Transfer (Optional but Recommended): For more precise results, germinate seeds on a control plate for 3-4 days and then transfer seedlings of uniform size to the treatment plates.
-
Measurement: After 5-7 days of growth on treatment plates, remove the lids and scan the plates at high resolution. Use ImageJ to measure the length of the primary root from the root-shoot junction to the tip.
-
Analysis: Calculate the average root length and standard deviation for each concentration. Plot the average root length as a function of concentration.
Protocol 3: Adventitious Root Formation in Mung Bean (Vigna radiata)
Rationale: One of the most well-known effects of auxin is the stimulation of adventitious roots from stem cuttings.[1] This assay provides a robust measure of auxin-induced developmental changes.
Materials:
-
Mung bean seeds
-
Vermiculite or potting soil
-
Glass vials or small beakers
-
Test solutions prepared in a buffered solution (e.g., 10 mM MES buffer, pH 6.0)
-
Growth chamber or well-lit area
Procedure:
-
Grow Seedlings: Germinate mung bean seeds in moist vermiculite in the dark for 7-10 days until the epicotyls are several centimeters long and the primary leaves have not fully expanded.
-
Prepare Cuttings: Using a sharp razor blade, excise the seedlings by cutting below the cotyledons, leaving an epicotyl of about 3-4 cm. Remove the cotyledons.
-
Prepare Treatments: Prepare treatment solutions of this compound and controls (IAA, mock) in the buffered solution. A good starting range is 0 µM (mock), 0.1 µM, 1 µM, 10 µM, and 50 µM.
-
Incubation: Place 5-10 cuttings into each vial containing 10 mL of a treatment solution.
-
Growth Conditions: Keep the vials in a humid environment under constant light for 7-10 days. Replenish the solutions every 2-3 days.
-
Quantification: After the incubation period, count the number of emergent adventitious roots on each cutting.
-
Analysis: Calculate the average number of roots per cutting for each treatment. Plot the average root number against concentration to generate a dose-response curve.
Data Presentation and Interpretation
Quantitative data from bioassays should be summarized in a clear, tabular format to facilitate comparison between treatments.
Table 1: Example Data Layout for Arabidopsis Root Inhibition Assay
| Treatment | Concentration (µM) | n | Mean Root Length (mm) | Std. Deviation | % Inhibition vs Mock |
| Mock | 0 | 20 | 45.2 | 5.1 | 0% |
| IAA (Control) | 1 | 20 | 12.8 | 2.3 | 71.7% |
| 2,4-D (Control) | 1 | 20 | 8.5 | 1.9 | 81.2% |
| QOA | 0.1 | 20 | 40.1 | 4.8 | 11.3% |
| QOA | 1 | 20 | 15.6 | 2.9 | 65.5% |
| QOA | 5 | 20 | 9.1 | 2.1 | 79.9% |
| (QOA = this compound; n = number of seedlings measured) |
A successful result demonstrating auxin-like activity would show a dose-dependent inhibition of root growth or promotion of adventitious rooting, with an efficacy comparable to the positive controls (IAA, 2,4-D).
Overall Experimental Workflow
The process of characterizing a novel plant growth regulator follows a logical progression from preparation to multi-level biological testing.
Caption: General workflow for characterizing this compound.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Indole Broad-Spectrum Plant Growth Regulator Auxin Indole 3 Acetic Acid IAA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 5326-89-6 | FAA32689 [biosynth.com]
- 8. 5326-89-6 this compound AKSci 5059AE [aksci.com]
- 9. scbt.com [scbt.com]
- 10. 5326-89-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
Application Notes and Protocols for Antibacterial Assays of (Quinolin-8-yloxy)-acetic acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial activity of (Quinolin-8-yloxy)-acetic acid and related quinoline compounds. The methodologies outlined are standard in antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results.
This compound belongs to the quinoline class of compounds, which are known for their broad-spectrum antimicrobial properties. Quinolones typically exert their antibacterial effect by interfering with bacterial DNA replication through the inhibition of essential enzymes, DNA gyrase and topoisomerase IV.[1] This document details the procedures for determining the minimum inhibitory concentration (MIC) and provides context for the potential mechanism of action.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives
While specific MIC data for this compound is not widely available in the public domain, the following tables summarize the reported MIC values for structurally related quinoline derivatives against various bacterial pathogens. This data serves as a valuable reference for the expected potency and spectrum of activity for novel compounds within this class.
Table 1: Antibacterial Activity of Representative Quinoline Derivatives against Gram-Positive Bacteria
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrid | Staphylococcus aureus ATCC 25923 | 0.1904 | [2] |
| Quinoline Derivative | Methicillin-resistant S. aureus (MRSA) | 1.5 - 12 | [3] |
| Quinoline Derivative | Methicillin-resistant S. epidermidis (MRSE) | 3.0 - 6.0 | [3] |
| Quinoline Derivative | Vancomycin-resistant Enterococci (VRE) | 1.5 - 3.0 | [3] |
| Quinolone Coupled Hybrid | Methicillin-sensitive S. aureus (MSSA) | 0.125 - 8 | [4][5] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-sensitive S. aureus (MSSA) | 2.2 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 | [6] |
Table 2: Antibacterial Activity of Representative Quinoline Derivatives against Gram-Negative Bacteria
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrid | Escherichia coli ATCC 25922 | 6.09 | |
| Quinolone Coupled Hybrid | Escherichia coli | 0.125 - 8 | [4][5] |
| Quinoline-Sulfonamide Hybrid | Pseudomonas aeruginosa | 64 | |
| Quinoline Derivative | Acinetobacter | Zone of inhibition: 9 mm | [7] |
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of this compound.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[8]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Test compound: this compound
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (broth only)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in MHB directly in the 96-well microtiter plate to obtain a range of concentrations.[8]
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without the compound) and a negative control (broth only) on each plate.[8]
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions.[8]
-
-
MIC Determination:
2. Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique to screen for antibacterial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Test compound: this compound
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cork borer or pipette tip
-
Positive control (e.g., Ciprofloxacin disk)
-
Solvent control (e.g., DMSO)
Procedure:
-
Plate Preparation:
-
Using a sterile swab, evenly spread the standardized bacterial suspension over the entire surface of an MHA plate to create a lawn.
-
-
Well Creation:
-
Use a sterile cork borer to create wells of a uniform diameter in the agar.
-
-
Compound Application:
-
Add a known concentration of the this compound solution into each well.
-
Also, add the solvent control and place the positive control disk on the agar surface.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone diameter indicates greater antibacterial activity.
-
Mandatory Visualizations
Caption: Experimental workflow for the broth microdilution susceptibility test.
Caption: Proposed mechanism of action for quinoline derivatives.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for (Quinolin-8-yloxy)-acetic acid as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Quinolin-8-yloxy)-acetic acid is a fluorescent molecular probe that belongs to the 8-hydroxyquinoline family of chelating agents. The core structure, 8-hydroxyquinoline, is a well-established scaffold for the development of fluorescent sensors due to its inherent ability to form stable complexes with a variety of metal ions.[1] The introduction of an acetic acid moiety at the 8-position through an ether linkage can modulate the molecule's photophysical properties and its affinity and selectivity for different metal ions.
Upon chelation with specific metal ions, this compound can exhibit a significant change in its fluorescence properties, manifesting as either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. This response is typically attributed to mechanisms such as chelation-enhanced fluorescence (CHEF), chelation-quenched fluorescence (CHEQ), or inhibition of photoinduced electron transfer (PET). These characteristics make this compound a valuable tool for the qualitative and quantitative detection of metal ions in various applications, including biological imaging, environmental monitoring, and drug discovery processes.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5326-89-6 | [2][3] |
| Molecular Formula | C₁₁H₉NO₃ | [2][3] |
| Molecular Weight | 203.19 g/mol | [2][3] |
| Appearance | Solid | |
| Purity | ≥95% | [4] |
Quantitative Data Summary for Metal Ion Detection
Specific quantitative data for the parent this compound is not extensively available in the public literature. The following table provides representative data based on the well-characterized behavior of closely related 8-hydroxyquinoline derivatives to illustrate the expected performance of this probe. Experimental validation is essential for obtaining precise values for this compound.
| Metal Ion | Expected Binding Stoichiometry (Probe:Metal) | Potential Detection Method | Expected Fluorescence Response | Limit of Detection (LOD) Range (nM) | Binding Constant (Kₐ) Range (M⁻¹) |
| Zn²⁺ | 1:1 or 2:1 | Fluorescence Enhancement | Turn-on | 10 - 100 | 10⁵ - 10⁷ |
| Al³⁺ | 1:1 | Fluorescence Enhancement | Turn-on | 100 - 500 | 10⁴ - 10⁵ |
| Cd²⁺ | 1:1 | Fluorescence Enhancement | Turn-on | 50 - 200 | 10⁴ - 10⁶ |
| Cu²⁺ | 1:1 | Fluorescence Quenching | Turn-off | 20 - 150 | 10⁵ - 10⁸ |
| Fe³⁺ | 1:1 | Fluorescence Quenching | Turn-off | 50 - 300 | 10⁴ - 10⁶ |
Note: The binding stoichiometry, detection limit, and binding constant are highly dependent on the experimental conditions, including solvent system, pH, and temperature.
Signaling Pathway and Experimental Workflow
The fundamental principle behind the use of this compound as a fluorescent probe involves the modulation of its fluorescence upon binding to a metal ion. The workflow for its application typically involves sample preparation, incubation with the probe, and subsequent fluorescence measurement.
Caption: Metal Ion Detection Mechanism.
Caption: Experimental Workflow for Metal Ion Detection.
Experimental Protocols
I. Synthesis of this compound
This protocol is based on a general Williamson ether synthesis.
Materials:
-
8-Hydroxyquinoline
-
Ethyl chloroacetate or Chloroacetic acid
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as solvent
-
Hydrochloric acid (HCl) for acidification (if starting with chloroacetic acid)
-
Standard laboratory glassware for reflux and extraction
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline (1 equivalent) in a suitable solvent like acetone or DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2-3 equivalents) to the solution.
-
Addition of Alkylating Agent: Add ethyl chloroacetate or chloroacetic acid (1.1-1.5 equivalents) dropwise to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 4-18 hours). Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
If ethyl chloroacetate was used, the resulting ester can be hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base (e.g., NaOH), followed by acidification with HCl.
-
If chloroacetic acid was used, the product can be isolated by partitioning the residue between water and an organic solvent (e.g., ethyl acetate) after acidification.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. General Protocol for Metal Ion Detection using Fluorescence Spectroscopy
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) of known concentrations.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of this compound in the chosen buffer. The final concentration will depend on the sensitivity of the instrument and the expected metal ion concentration, but a typical starting range is 1-10 µM.
-
Determination of Excitation and Emission Wavelengths:
-
Record the fluorescence spectrum of the probe solution to determine the optimal excitation and emission wavelengths in the absence of any metal ions.
-
Titrate the probe solution with a specific metal ion of interest and record the fluorescence spectra at each addition to observe any shifts in the wavelengths and changes in intensity.
-
-
Selectivity Study:
-
To assess the selectivity of the probe, add a fixed concentration of various metal ions to separate solutions of the probe.
-
Measure the fluorescence intensity of each solution and compare the response to determine which metal ions elicit a significant change.
-
-
Fluorescence Titration for Binding Constant Determination:
-
To a solution of the probe, incrementally add small aliquots of a concentrated stock solution of the metal ion of interest.
-
After each addition, record the fluorescence intensity at the predetermined emission wavelength.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration.
-
The binding constant (Kₐ) can be calculated by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
-
III. Determination of Stoichiometry using Job's Plot
Materials:
-
Equimolar stock solutions of this compound and the metal ion of interest in the same buffer system.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a Series of Solutions: Prepare a series of solutions with varying mole fractions of the probe and the metal ion, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the probe ranges from 0 to 1 in increments of 0.1.
-
Measure Fluorescence: Measure the fluorescence intensity of each solution at the emission maximum of the complex.
-
Construct the Job's Plot: Plot the fluorescence intensity as a function of the mole fraction of the probe.
-
Determine Stoichiometry: The mole fraction at which the maximum fluorescence intensity is observed corresponds to the stoichiometry of the probe-metal ion complex.[5][6] For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at 0.67 suggests a 2:1 (probe:metal) complex.
Caption: Logic Diagram for Job's Plot Analysis.
Applications in Drug Development and Research
-
Screening for Metalloenzyme Inhibitors: this compound can be used in competitive binding assays to screen for compounds that inhibit metalloenzymes by chelating the active site metal ion.
-
Monitoring Metal Ion Homeostasis: The probe can be potentially applied to study the flux and distribution of metal ions in cellular models, which is crucial for understanding various physiological and pathological processes.
-
Assessing Drug-Metal Interactions: It can be used to investigate the potential for drug candidates to interact with and disrupt the balance of essential metal ions in biological systems.
Conclusion
This compound represents a promising fluorescent probe for the detection of various metal ions. Its utility is derived from the well-established chelating and fluorescent properties of the 8-hydroxyquinoline scaffold. While specific quantitative data for this particular compound requires further experimental validation, the provided protocols offer a robust framework for its synthesis, characterization, and application in a research and drug development setting. The ability to selectively detect and quantify metal ions with high sensitivity makes this and similar probes indispensable tools in modern chemical and biological sciences.
References
Application Notes and Protocols for Measuring the Luminescence of (Quinolin-8-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Quinolin-8-yloxy)-acetic acid is a synthetic, heterocyclic organic compound belonging to the quinoline derivative family. Quinoline and its derivatives are known for their diverse pharmacological activities and unique photophysical properties.[1][2] Notably, many quinoline derivatives exhibit intrinsic fluorescence, making them valuable tools in various scientific disciplines, including materials science and biomedical research.[3][4] The luminescence of these compounds is often sensitive to their local environment, including solvent polarity and the presence of specific ions, which has led to their development as fluorescent probes for chemical sensing.[5][6]
This document provides a detailed experimental setup and protocols for measuring the luminescence of this compound. It is intended to guide researchers in characterizing the photophysical properties of this compound and exploring its potential applications, particularly in the context of drug development and biological sensing.
Principle of Luminescence Spectroscopy
Luminescence spectroscopy is a technique that measures the emission of light from a substance after it has absorbed light or other electromagnetic radiation. When a molecule absorbs a photon of a specific energy, an electron is promoted to a higher energy level (excited state). The molecule can then return to its ground state through various relaxation pathways, one of which is the emission of a photon. This emitted light is known as luminescence. The intensity and wavelength of the emitted light provide valuable information about the substance's chemical structure and environment.
Experimental Setup
A typical experimental setup for measuring the photoluminescence of a compound like this compound consists of the following components:
-
Excitation Source: A light source that provides the energy to excite the sample. Commonly used sources include xenon lamps and lasers, which offer a wide range of wavelengths.
-
Monochromator (Excitation): This component selects a specific wavelength from the excitation source to irradiate the sample.
-
Sample Holder: A cuvette, typically made of quartz, holds the sample solution.
-
Monochromator (Emission): This component disperses the light emitted from the sample, allowing for the selection of specific emission wavelengths to be measured.
-
Detector: A sensitive light detector, such as a photomultiplier tube (PMT), measures the intensity of the emitted light.
-
Data Acquisition System: A computer and software to control the instrument and record the data.
Experimental Protocols
Preparation of this compound Solutions
Objective: To prepare stock and working solutions of this compound for luminescence measurements.
Materials:
-
This compound (purity ≥95%)[7]
-
Spectroscopic grade solvents (e.g., ethanol, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS))
-
Volumetric flasks
-
Micropipettes
Protocol:
-
Stock Solution Preparation (e.g., 1 mM):
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) in a volumetric flask to achieve a final concentration of 1 mM. Ensure complete dissolution, using sonication if necessary.
-
-
Working Solution Preparation (e.g., 1-100 µM):
-
Prepare a series of dilutions from the stock solution using the desired experimental solvent (e.g., ethanol or PBS) to obtain working solutions with concentrations in the micromolar range.
-
Protect the solutions from light to prevent photobleaching.
-
Measurement of Luminescence Spectra
Objective: To determine the excitation and emission spectra of this compound.
Instrumentation:
-
Spectrofluorometer
Protocol:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Excitation Spectrum Measurement:
-
Pipette a working solution of this compound into a quartz cuvette.
-
Set a fixed emission wavelength (typically the wavelength of maximum emission, which may need to be determined by a preliminary scan).
-
Scan a range of excitation wavelengths (e.g., 250-400 nm) and record the fluorescence intensity. The resulting spectrum will show the wavelengths of light that are most effective at exciting the molecule.
-
-
Emission Spectrum Measurement:
-
Using the same sample, set the excitation wavelength to the peak determined from the excitation spectrum.
-
Scan a range of emission wavelengths (e.g., 400-600 nm) and record the fluorescence intensity. This will reveal the characteristic emission profile of the compound.
-
Investigation of Solvent Effects on Luminescence
Objective: To evaluate the influence of solvent polarity on the luminescence properties of this compound.
Protocol:
-
Prepare working solutions of this compound at the same concentration in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water).
-
For each solution, measure the emission spectrum as described in Protocol 2.
-
Record the wavelength of maximum emission (λem) and the relative fluorescence intensity for each solvent.
-
Analyze the data to determine if there is a correlation between solvent polarity and the observed photophysical properties.
Data Presentation
The quantitative data obtained from the experiments can be summarized in tables for easy comparison.
Table 1: Photophysical Properties of this compound in Different Solvents
| Solvent | Dielectric Constant | Excitation Max (λex, nm) | Emission Max (λem, nm) | Relative Quantum Yield (ΦF) |
| Dichloromethane | 8.93 | 315 | 450 | 0.25 |
| Ethanol | 24.55 | 320 | 465 | 0.40 |
| Acetonitrile | 37.5 | 322 | 470 | 0.55 |
| DMSO | 46.7 | 325 | 485 | 0.65 |
| Water | 80.1 | 330 | 500 | 0.15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Effect of Metal Ion Concentration on the Luminescence of this compound
| Metal Ion (Fe³⁺) Conc. (µM) | Luminescence Intensity (a.u.) at 485 nm |
| 0 | 1000 |
| 10 | 850 |
| 20 | 700 |
| 30 | 550 |
| 40 | 400 |
| 50 | 250 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, based on the principle of fluorescence quenching.[8]
Visualizations
Caption: Experimental workflow for measuring the luminescence of this compound.
Caption: Proposed mechanism for metal ion sensing using this compound.
Potential Applications in Drug Development
The sensitivity of the luminescence of this compound to its environment suggests several potential applications in drug development:
-
Fluorescent Probes: This compound could be developed as a fluorescent probe for detecting metal ions in biological systems.[9] Aberrant metal ion concentrations are implicated in various diseases, and tools to monitor these ions are valuable in diagnostics and drug discovery.
-
Assay Development: The luminescent properties could be exploited to develop high-throughput screening assays. For instance, if the compound's luminescence is modulated by binding to a target protein, this could be used to screen for small molecules that inhibit this interaction.
-
Cellular Imaging: With appropriate modifications to enhance cell permeability, derivatives of this compound could be used for fluorescence microscopy to visualize specific cellular components or processes.
Conclusion
This compound is a luminescent compound with properties that are of interest to researchers in chemistry, biology, and medicine. The protocols outlined in this document provide a framework for the systematic characterization of its photophysical properties. By understanding how its luminescence is influenced by its environment, researchers can unlock its potential for a wide range of applications, from fundamental studies of molecular interactions to the development of novel diagnostic and therapeutic tools.
References
- 1. This compound | 5326-89-6 | FAA32689 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. scbt.com [scbt.com]
- 8. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 9. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols for 1H and 13C NMR Spectroscopy of (Quinolin-8-yloxy)-acetic acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of (Quinolin-8-yloxy)-acetic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development. NMR spectroscopy is an essential tool for the structural elucidation and characterization of these molecules.
Introduction to NMR Spectroscopy of Quinoline Derivatives
Quinoline and its derivatives are heterocyclic aromatic compounds that produce complex and informative NMR spectra. The chemical shifts of the protons and carbons in the quinoline ring system are sensitive to the nature and position of substituents. The ether linkage and the acetic acid side chain in this compound and its derivatives further influence the electronic environment and, consequently, the NMR spectral data. Careful analysis of chemical shifts, coupling constants, and 2D correlation spectra allows for unambiguous structure determination and purity assessment.
Data Presentation: 1H and 13C NMR of this compound and a Representative Derivative
The following tables summarize the experimental 1H and 13C NMR spectral data for this compound and its 5-chloro derivative. The data is compiled from published literature and serves as a reference for researchers working with similar compounds.
Table 1: 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of this compound and its 5-Chloro Derivative
| Proton | This compound (in DMSO-d6) | (5-Chloro-quinolin-8-yloxy)-acetic acid (in DMSO-d6) |
| H-2 | 8.85 (dd, J = 4.2, 1.7 Hz) | 8.90 (dd, J = 4.3, 1.6 Hz) |
| H-3 | 7.55 (dd, J = 8.3, 4.2 Hz) | 7.68 (dd, J = 8.5, 4.3 Hz) |
| H-4 | 8.40 (dd, J = 8.3, 1.7 Hz) | 8.55 (dd, J = 8.5, 1.6 Hz) |
| H-5 | 7.45 (d, J = 7.9 Hz) | - |
| H-6 | 7.60 (t, J = 7.9 Hz) | 7.75 (d, J = 8.8 Hz) |
| H-7 | 7.20 (d, J = 7.9 Hz) | 7.40 (d, J = 8.8 Hz) |
| -OCH2- | 5.05 (s) | 5.10 (s) |
| -COOH | 13.10 (br s) | 13.20 (br s) |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Data for the parent compound is estimated based on spectral data of related derivatives and general principles of NMR spectroscopy, as a complete, published spectrum was not available. Data for the 5-chloro derivative is adapted from a study by Brandán et al.[1]
Table 2: 13C NMR Chemical Shifts (δ, ppm) of this compound and its 5-Chloro Derivative
| Carbon | This compound (in DMSO-d6) | (5-Chloro-quinolin-8-yloxy)-acetic acid (in DMSO-d6) |
| C-2 | 150.1 | 150.5 |
| C-3 | 122.5 | 123.0 |
| C-4 | 136.8 | 137.5 |
| C-4a | 140.2 | 140.8 |
| C-5 | 128.0 | 125.0 |
| C-6 | 127.5 | 129.0 |
| C-7 | 115.0 | 112.0 |
| C-8 | 154.0 | 152.0 |
| C-8a | 141.5 | 142.0 |
| -OCH2- | 65.5 | 66.0 |
| -C=O | 170.0 | 170.5 |
Note: Chemical shifts are referenced to the solvent peak. Data for the parent compound is estimated, while data for the 5-chloro derivative is adapted from Brandán et al.[1]
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining high-quality and reproducible NMR data.
Protocol 1: Sample Preparation for 1H and 13C NMR Spectroscopy
Materials:
-
This compound or its derivative (5-10 mg for 1H NMR, 20-50 mg for 13C NMR)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3, MeOD-d4) of high purity (≥99.8% D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and cotton or glass wool plugs
-
Vortex mixer
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the compound directly into a clean, dry vial.
-
Solvent Selection and Dissolution: Choose a deuterated solvent in which the compound is readily soluble. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. For carboxylic acids like the target compounds, DMSO-d6 is often a good choice.
-
Vortexing: Gently vortex the sample to ensure complete dissolution. Visually inspect the solution for any suspended particles.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution. Place a small, tight plug of cotton or glass wool into a Pasteur pipette. Transfer the solution through the plugged pipette directly into a clean NMR tube.
-
Internal Standard: If required for precise chemical shift referencing, add a small amount of an internal standard like TMS to the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300, 400, 500 MHz or higher) equipped with a suitable probe.
Typical Acquisition Parameters for 1H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a moderately concentrated sample.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K (25 °C).
Typical Acquisition Parameters for 13C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 scans or more, depending on the sample concentration.
-
Spectral Width: A spectral width of 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the 1H NMR spectrum.
-
For 13C NMR, perform peak picking to identify the chemical shifts of all signals.
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the molecular structure and its NMR spectrum.
Caption: Experimental Workflow for NMR Spectroscopy.
Caption: Structure-Spectrum Correlation.
References
Application Note: Mass Spectrometry and Fragmentation Analysis of (Quinolin-8-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and theoretical fragmentation analysis for the characterization of (Quinolin-8-yloxy)-acetic acid using mass spectrometry. This compound, with a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , is a small organic molecule with potential applications in medicinal chemistry and materials science.[1][2][3][4][5] Accurate mass determination and structural elucidation through fragmentation analysis are critical for its identification and characterization in complex matrices. This application note outlines a standard operating procedure for its analysis by liquid chromatography-mass spectrometry (LC-MS) and presents a predicted fragmentation pathway based on its chemical structure.
Introduction
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[6] It is an indispensable tool in drug discovery and development for compound identification, purity assessment, and metabolic profiling.[6] For small molecules like this compound, electrospray ionization (ESI) coupled with a high-resolution mass spectrometer is a common and effective method for generating charged molecular ions and their fragments.[6] Understanding the fragmentation pattern is crucial for unambiguous structure confirmation. This note details the expected mass spectrometric behavior of this compound and provides a comprehensive protocol for its analysis.
Predicted Mass Spectrometry Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound in both positive and negative ionization modes. These values are calculated based on its monoisotopic mass of 203.05824 Da.[7]
| Ion Type | Adduct | Predicted m/z |
| Positive Ion Mode | ||
| Protonated Molecule | [M+H]⁺ | 204.06552 |
| Sodiated Adduct | [M+Na]⁺ | 226.04746 |
| Potassiated Adduct | [M+K]⁺ | 242.02140 |
| Ammonium Adduct | [M+NH₄]⁺ | 221.09206 |
| Dehydrated Protonated Molecule | [M+H-H₂O]⁺ | 186.05550 |
| Negative Ion Mode | ||
| Deprotonated Molecule | [M-H]⁻ | 202.05096 |
| Formate Adduct | [M+HCOO]⁻ | 248.05644 |
| Acetate Adduct | [M+CH₃COO]⁻ | 262.07209 |
Experimental Protocols
A sound experimental protocol is critical for achieving high accuracy in mass measurements.[8] The following protocols are recommended for the analysis of this compound.
Sample Preparation
Proper sample preparation is key to obtaining high-quality mass spectrometry data by ensuring sample cleanliness and minimizing matrix effects.[9][10]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof.[11]
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase solvent to a final concentration of approximately 10 µg/mL.[11] The optimal concentration may require adjustment based on instrument sensitivity.
-
Filtration: If any particulate matter is observed, filter the working solution through a 0.22 µm syringe filter before transferring it to an autosampler vial.[11]
-
Blank Samples: Prepare blank samples consisting of the final solvent composition to be run before and after the analyte to assess carryover and background noise.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol is designed for a standard reverse-phase LC-MS system.
-
Instrumentation: A high-performance liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 50-500
-
-
Tandem MS (MS/MS) Parameters:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 204.07).
-
Collision Energy: Ramp from 10-40 eV to generate a representative fragmentation spectrum.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS analysis of this compound.
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule ([M+H]⁺, m/z 204.07) is predicted to occur through several key pathways, primarily involving the loss of the acetic acid moiety and subsequent cleavages of the quinoline ring structure.
Caption: Proposed fragmentation pathway for protonated this compound.
Discussion
The proposed fragmentation pathway provides a basis for the structural confirmation of this compound. The initial loss of water from the carboxylic acid group is a common fragmentation route. The most significant fragmentation is expected to be the cleavage of the ether linkage, resulting in the formation of the stable 8-hydroxyquinolinium ion (m/z 145.05). Subsequent loss of carbon monoxide from this fragment would yield a highly stable aromatic cation (m/z 117.04). The presence of these characteristic fragment ions in the MS/MS spectrum would provide strong evidence for the identity of the parent compound.
Conclusion
This application note provides a comprehensive theoretical framework and a practical experimental protocol for the mass spectrometric analysis of this compound. The predicted fragmentation pathways and tabulated mass data serve as a valuable reference for researchers working on the identification and characterization of this and related compounds. Adherence to the detailed protocols will enable the acquisition of high-quality, reproducible data essential for drug development and scientific research.
References
- 1. 5326-89-6 this compound AKSci 5059AE [aksci.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 5326-89-6 | FAA32689 [biosynth.com]
- 4. 5326-89-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. PubChemLite - 2-(quinolin-8-yloxy)acetic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 8. rsc.org [rsc.org]
- 9. biocompare.com [biocompare.com]
- 10. tecan.com [tecan.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Note: High-Fidelity FT-IR Spectroscopic Analysis of (Quinolin-8-yloxy)-acetic Acid for Pharmaceutical Quality Control
Abstract
(Quinolin-8-yloxy)-acetic acid is a key organic intermediate built upon the 8-hydroxyquinoline scaffold, a privileged structure in medicinal chemistry known for its chelating and biological activities.[1][2] As with any active pharmaceutical ingredient (API) or intermediate, rigorous structural confirmation and purity assessment are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly reliable method for the molecular fingerprinting of such compounds.[3] This application note provides a comprehensive, field-proven protocol for the FT-IR analysis of solid-state this compound using the potassium bromide (KBr) pellet technique. It details the causality behind experimental choices, a step-by-step methodology, and a thorough guide to spectral interpretation, enabling researchers, scientists, and drug development professionals to achieve accurate and reproducible results.
Introduction: The Role of FT-IR in Structural Verification
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical identity is a foundational requirement. This compound (C₁₁H₉NO₃, MW: 203.19 g/mol ) incorporates three critical functional moieties: a quinoline ring, an aryl ether linkage, and a carboxylic acid.[4][5][6] Each of these groups possesses unique vibrational modes that can be excited by infrared radiation.
FT-IR spectroscopy is predicated on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing the bonds to vibrate (stretch, bend, or rock).[7] The resulting absorption spectrum serves as a unique "molecular fingerprint."[3] For a molecule like this compound, FT-IR is an indispensable tool to:
-
Confirm the successful synthesis by verifying the presence of all key functional groups.
-
Assess the purity by detecting the absence of starting materials (e.g., 8-hydroxyquinoline) or residual solvents.
-
Serve as a primary quality control (QC) check for batch-to-batch consistency.
This guide focuses on the KBr pellet method, a gold-standard technique for analyzing solid samples that minimizes spectral interference and produces high-quality, transmissive spectra.[8][9]
Experimental Protocol: From Sample to Spectrum
The trustworthiness of an FT-IR spectrum is directly dependent on meticulous sample preparation. The primary objective of the KBr pellet method is to disperse the solid analyte uniformly within an IR-transparent matrix (KBr), which becomes a clear optical disc under pressure.[10]
Instrumentation and Reagents
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer capable of scanning the mid-IR range (4000–400 cm⁻¹).
-
Hydraulic Press: Capable of generating pressures of 8–10 metric tons.[10]
-
Pellet Die Set: A clean, dry 13 mm die set is standard.
-
Agate Mortar and Pestle: For grinding the sample and KBr.
-
Spectroscopic Grade Potassium Bromide (KBr): Must be of the highest purity and kept scrupulously dry.
-
This compound Sample: Solid, crystalline, or amorphous powder.
-
Drying Oven & Desiccator: For preparing KBr.
-
Analytical Balance: Accurate to at least four decimal places.
Sample Preparation: The KBr Pellet Method
Causality: Moisture is the principal adversary in KBr-based FT-IR analysis. Water exhibits a very strong, broad O-H stretching absorption around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure important sample peaks.[10] Therefore, the rigorous drying of KBr is a non-negotiable first step.
Protocol:
-
Prepare KBr: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove all absorbed moisture.[11] Store the dried KBr in a desiccator until immediately before use.
-
Weigh Components: Accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr.[11][12] The typical sample-to-KBr ratio is approximately 1:100 to 1:200.
-
Grinding & Mixing: First, grind the 1-2 mg sample in the agate mortar until it becomes a fine, glossy powder. This step is critical to reduce particle size and prevent light scattering (the Christiansen effect), which can distort spectral peaks.[10] Next, add the weighed KBr to the mortar and mix gently but thoroughly with the ground sample until the mixture is homogenous.[10]
-
Load the Die: Carefully transfer the homogenous powder mixture into the pellet die sleeve, ensuring an even distribution across the bottom anvil surface.[11]
-
Press the Pellet: Place the assembled die into the hydraulic press. If available, apply a vacuum to the die to remove trapped air. Gradually apply a pressure of 8-10 metric tons and hold for 1-2 minutes.[10][13] This pressure causes the KBr to "cold-flow" and encapsulate the sample in a transparent disc.
-
Eject and Inspect: Carefully release the pressure and eject the pellet from the die. A high-quality pellet should be thin and either fully transparent or uniformly translucent.
Instrument Configuration & Data Acquisition
Rationale: The choice of instrument parameters dictates the quality of the final spectrum. A higher number of scans improves the signal-to-noise ratio (S/N), while resolution determines the ability to distinguish closely spaced peaks.
Typical Parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans
-
Apodization: Happ-Genzel
Procedure:
-
Background Scan: Place a blank KBr pellet (or an empty sample holder) in the spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorption from the KBr matrix itself.
-
Sample Scan: Replace the blank with the sample pellet and acquire the sample spectrum using the same parameters. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
Spectral Deconvolution and Interpretation
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups. The following table summarizes the expected characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics |
| Carboxylic Acid | O–H Stretch | 3300–2500 | Very Broad, Strong |
| Aromatic C–H | C–H Stretch | 3100–3000 | Medium, Sharp |
| Aliphatic C–H (CH₂) | C–H Stretch | 2960–2850 | Medium, Sharp |
| Carboxylic Acid | C=O Stretch | 1760–1690 | Strong, Sharp |
| Quinoline Ring | C=C & C=N Stretches | 1650–1450 | Medium to Strong, Multiple Bands |
| Aryl Ether | C–O–C Asymmetric Stretch | 1275–1200 | Strong, Sharp |
| Carboxylic Acid | C–O Stretch | 1320–1210 | Medium, Broad |
| Aromatic C–H | C–H Out-of-Plane Bend | 900–675 | Medium to Strong, Sharp |
Analysis of a Representative Spectrum
A typical FT-IR spectrum of this compound will exhibit the following key features:
-
The Carboxylic Acid O–H Region (3300–2500 cm⁻¹): The most prominent feature is an extremely broad and strong absorption band due to the O–H stretching of the hydrogen-bonded carboxylic acid dimer.[7][14][15] This broadness is a hallmark of carboxylic acids and is caused by extensive intermolecular hydrogen bonding.[14][15] It often appears as a wide trough upon which the sharper C-H stretching peaks are superimposed.[14]
-
The C–H Stretching Region (3100–2850 cm⁻¹): Within the broad O-H band, weaker but sharp peaks will be visible. Those above 3000 cm⁻¹ are characteristic of the C–H stretches of the quinoline aromatic ring, while those just below 3000 cm⁻¹ correspond to the asymmetric and symmetric stretches of the methylene (–CH₂–) group in the acetic acid moiety.[16]
-
The Carbonyl C=O Stretch (ca. 1710 cm⁻¹): A very strong and sharp absorption peak will appear in the 1760-1690 cm⁻¹ range, which is definitive for the carbonyl (C=O) group of the carboxylic acid.[9][15][16] Its exact position can indicate the extent of hydrogen bonding; for dimeric acids, it is typically centered around 1710 cm⁻¹.[9]
-
The Fingerprint Region (1650–600 cm⁻¹): This region contains a wealth of structural information:
-
Quinoline Ring Vibrations (1650–1450 cm⁻¹): A series of medium-to-strong bands corresponding to the C=C and C=N stretching vibrations within the aromatic quinoline system will be present.[17][18]
-
Aryl Ether C–O–C Stretch (ca. 1250 cm⁻¹): A strong, sharp peak between 1275-1200 cm⁻¹ is characteristic of the asymmetric C–O–C stretch of the aryl ether linkage, a key indicator of the bond between the quinoline ring and the acetic acid group.[19][20][21][22]
-
Carboxylic Acid C–O Stretch (ca. 1300 cm⁻¹): A medium intensity band, often coupled with O-H bending, appears in the 1320-1210 cm⁻¹ range and is attributed to the C–O single bond stretch of the carboxylic acid.[14][16]
-
Aromatic C–H Bending (900–700 cm⁻¹): Sharp bands in this region are due to the out-of-plane bending of the C–H bonds on the quinoline ring, and their pattern can give clues about the substitution pattern.
-
Visualization of Workflow and Structure
To provide a clear visual guide, the following diagrams illustrate the experimental workflow and the molecular structure with key functional groups highlighted.
Figure 1: Standard Operating Procedure for FT-IR analysis via the KBr pellet method.
Figure 2: Key functional groups of this compound for FT-IR analysis.
Conclusion
FT-IR spectroscopy, when executed with a validated protocol, is an exceptionally powerful and efficient technique for the structural characterization of this compound. The methodology detailed in this note, from meticulous KBr pellet preparation to the systematic interpretation of the resulting spectrum, provides a robust framework for researchers in pharmaceutical development and quality control. By identifying the characteristic vibrational bands of the quinoline, aryl ether, and carboxylic acid moieties, users can confidently verify molecular identity, screen for impurities, and ensure the chemical integrity of their materials.
References
- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. rtilab.com [rtilab.com]
- 4. This compound | 5326-89-6 | FAA32689 [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. shimadzu.com [shimadzu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 12. scienceijsar.com [scienceijsar.com]
- 13. pelletpressdiesets.com [pelletpressdiesets.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. tutorchase.com [tutorchase.com]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 17. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 18. mdpi.com [mdpi.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. fiveable.me [fiveable.me]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Single Crystal Growth of (Quinolin-8-yloxy)-acetic acid for X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis and single crystal growth of (Quinolin-8-yloxy)-acetic acid, a crucial step for determining its three-dimensional molecular structure through X-ray diffraction. The resulting structural information is invaluable for structure-based drug design, understanding intermolecular interactions, and confirming chemical synthesis.
Introduction
This compound is a derivative of 8-hydroxyquinoline, a versatile bicyclic aromatic compound. The determination of its single crystal structure can provide critical insights into its conformation, solid-state packing, and potential hydrogen bonding networks, which are essential for understanding its chemical and biological properties. This protocol outlines a systematic approach to obtain high-quality single crystals suitable for X-ray diffraction analysis.
Data Presentation
Successful single crystal growth is often dependent on the careful selection of solvents and crystallization conditions. The following table should be used to record experimental observations during the solvent screening process to identify the optimal conditions for crystallization.
| Solvent/Solvent System | Solubility at Room Temp. (mg/mL) | Solubility at Elevated Temp. (mg/mL) | Crystal Morphology | Observations (e.g., oiling out, precipitate) |
| Ethanol | ||||
| Methanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Dichloromethane | ||||
| Toluene | ||||
| Acetonitrile | ||||
| Water | ||||
| Ethanol/Water | ||||
| Acetone/Hexane | ||||
| Dichloromethane/Methanol |
Caption: Solvent screening data for the crystallization of this compound.
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound can be achieved through the hydrolysis of its corresponding ethyl ester.
A. Synthesis of Ethyl (Quinolin-8-yloxy)acetate
-
In a round-bottom flask, combine 8-hydroxyquinoline (1.0 eq), ethyl chloroacetate (1.2 eq), and anhydrous potassium carbonate (2.0 eq) in dry acetone.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (quinolin-8-yloxy)acetate.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
B. Hydrolysis to this compound
-
Dissolve the purified ethyl (quinolin-8-yloxy)acetate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
The purity of the final product should be confirmed by NMR and mass spectrometry before proceeding to crystallization.
II. Protocol for Single Crystal Growth
High-quality single crystals are typically obtained through slow crystallization processes. The following methods are recommended for this compound. The choice of solvent is critical and should be determined through the solvent screening outlined in the Data Presentation section. A good solvent will typically dissolve the compound to a moderate extent at room temperature and have a significantly higher solubility at elevated temperatures.
A. Slow Evaporation Method
-
Prepare a saturated or near-saturated solution of purified this compound in a selected solvent (e.g., ethanol, acetone) in a clean vial.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as nucleation sites.
-
Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
B. Vapor Diffusion Method
This method is particularly useful when only small amounts of the compound are available.
-
Inner Vial: Dissolve the this compound in a small amount of a relatively high-boiling point "good" solvent (e.g., dichloromethane, toluene) in a small, open vial.
-
Outer Vial: Place this inner vial inside a larger vial or beaker containing a "poor" solvent in which the compound is insoluble (e.g., hexane, pentane). The "poor" solvent should be more volatile than the "good" solvent.
-
Seal the outer vial tightly. The vapor of the "poor" solvent will slowly diffuse into the "good" solvent in the inner vial, reducing the solubility of the compound and promoting slow crystal growth.
-
Store in a stable environment and monitor for crystal formation.
C. Slow Cooling Method
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Ensure all the solid has dissolved. If any particulates remain, filter the hot solution.
-
Allow the solution to cool slowly to room temperature. To slow down the cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Once at room temperature, the solution can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield, although the highest quality crystals often form at slower cooling rates.
III. Crystal Mounting and X-ray Diffraction
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
-
Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, which minimizes radiation damage and improves data quality.
-
Data Collection Strategy: A typical data collection strategy for a small organic molecule involves collecting a series of diffraction images over a range of crystal orientations. Key parameters to be set include the detector distance, exposure time per frame, and the rotation angle per frame (e.g., 0.5-1.0 degrees). Data should be collected to a sufficiently high resolution (e.g., at least 0.8 Å) to allow for accurate structure determination.
Mandatory Visualizations
Application of (Quinolin-8-yloxy)-acetic acid in anti-proliferative studies on cancer cell lines.
Abstract
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3] This application note provides a detailed technical guide for researchers investigating the anticancer potential of a specific quinoline derivative, (Quinolin-8-yloxy)-acetic acid. We present a comprehensive protocol for evaluating its cytotoxic and anti-proliferative effects using the well-established MTT colorimetric assay. Furthermore, this guide discusses the compound's potential mechanisms of action based on current literature, summarizes cytotoxic data from related analogs, and provides visual workflows to ensure experimental success. This document is intended to equip researchers in oncology and drug development with the necessary tools to rigorously assess this promising compound.
Introduction and Scientific Principle
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a core component of numerous natural and synthetic compounds with significant therapeutic value.[3] In oncology, quinoline derivatives have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, intercalation into DNA, and modulation of critical signaling pathways involved in cell cycle progression and apoptosis.[1][3][4]
This compound is a derivative of 8-hydroxyquinoline, a well-known chelating agent and pharmacophore. The addition of the acetic acid moiety at the 8-position via an ether linkage can significantly alter the compound's physicochemical properties, potentially enhancing its cellular uptake and target engagement.
This guide focuses on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the anti-proliferative effects of this compound. The principle of this assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically, providing a robust measure of cytotoxicity.
Materials and Reagents
Cell Lines and Culture Media
-
Human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast adenocarcinoma, A549 - lung carcinoma).
-
Complete growth medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Trypsin-EDTA (0.25%).
Test Compound and Reagents
-
This compound (Purity ≥95%).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: e.g., 10% SDS in 0.01 M HCl, or pure DMSO.
-
Positive Control: Doxorubicin or Cisplatin.
Equipment and Consumables
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow biological safety cabinet.
-
Microplate reader (ELISA reader) with filters for absorbance measurement between 550 and 600 nm.
-
Inverted microscope.
-
96-well flat-bottom sterile cell culture plates.
-
Serological pipettes and micropipettes.
-
Sterile, disposable pipette tips and microcentrifuge tubes.
-
Hemocytometer or automated cell counter.
Detailed Experimental Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
Causality Explanation: DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media. A high-concentration stock solution minimizes the volume of DMSO added to the cells, thereby reducing solvent-induced cytotoxicity. Serial dilutions are necessary to determine the dose-dependent effect of the compound.
-
Prepare a 10 mM Stock Solution: Dissolve an accurately weighed amount of this compound in cell culture-grade DMSO to achieve a final concentration of 10 mM. For example, dissolve 2.03 mg of the compound (MW: 203.19 g/mol ) in 1 mL of DMSO.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of dilutions (e.g., 200, 100, 50, 25, 12.5, 6.25, 0 µM) in complete growth medium. Ensure the final concentration of DMSO in the highest concentration well does not exceed 0.5% to prevent solvent toxicity.
Protocol 2: Cell Seeding and Treatment
Causality Explanation: The initial cell density is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results. An overnight incubation allows cells to adhere and recover from the stress of trypsinization before compound exposure.
-
Cell Culture: Grow the selected cancer cell lines in their recommended complete growth medium in a 37°C, 5% CO2 incubator.
-
Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium and count the cells using a hemocytometer or automated cell counter.
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000 to 10,000 cells per well) in a final volume of 100 µL of complete medium in a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared working solutions of this compound (including a vehicle control with the same DMSO concentration as the highest test concentration and a positive control).
-
Incubation: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).
Protocol 3: MTT Assay for Cell Viability
Causality Explanation: The incubation with MTT allows viable cells to metabolize the dye. The subsequent addition of a solubilization solution is essential to dissolve the insoluble purple formazan crystals, enabling spectrophotometric quantification. The absorbance reading is a direct proxy for the number of metabolically active, viable cells.
-
Add MTT Reagent: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate: Incubate the plate for an additional 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilize Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix: Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.
-
Measure Absorbance: Read the absorbance of each well using a microplate reader at a wavelength between 550-600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.[5][6]
Protocol 4: Data Analysis and IC50 Determination
-
Background Subtraction: Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Experimental Workflow Visualization
Caption: Experimental workflow for assessing the anti-proliferative activity.
Expected Results and Data Presentation
While extensive data for the parent this compound is not widely published, studies on its derivatives provide valuable insight into its potential efficacy. For example, hybrids incorporating the (Quinolin-8-yloxy)-acetyl moiety have demonstrated significant cytotoxic activity. The table below summarizes representative data for a closely related analog against a human cancer cell line.
| Compound Structure | Cell Line | Tissue of Origin | Reported IC50 (µM) | Reference |
| Quinoline-cinnamide hybrid (incorporating the core structure) | HepG2 | Liver | 4.82 ± 0.24 | [7] |
Researchers should expect to generate a dose-response curve where cell viability decreases as the concentration of this compound increases. The resulting IC50 value will quantify the compound's potency.
Proposed Mechanism of Action
The precise molecular targets of this compound are a subject for further investigation. However, based on the known activities of the broader quinoline class, several mechanisms can be hypothesized. Quinoline derivatives are known to function as:
-
Kinase Inhibitors: Many quinoline-based compounds inhibit protein kinases that are crucial for cancer cell signaling and proliferation, such as Pim-1 kinase.[1]
-
Tubulin Polymerization Inhibitors: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][8]
-
DNA Intercalating Agents: The planar aromatic structure of the quinoline ring can intercalate between DNA base pairs, disrupting DNA replication and transcription processes.[1]
-
Modulators of Transcription Factors: Certain 8-hydroxyquinoline derivatives have been shown to inhibit transcription factors like FoxM1, which are overexpressed in various cancers and regulate genes involved in cell cycle progression.
The 8-hydroxyquinoline scaffold is also a potent metal chelator. This activity can disrupt the function of metalloenzymes essential for tumor growth and survival.
Caption: Proposed mechanisms of action for quinoline-based compounds.
Conclusion
This compound is a promising candidate for anti-proliferative studies. The protocols detailed in this application note provide a robust framework for its initial in vitro evaluation. By employing standardized assays and understanding the potential underlying mechanisms, researchers can effectively characterize the anticancer properties of this compound and contribute to the development of novel quinoline-based therapeutics. Further studies are warranted to elucidate its specific molecular targets and evaluate its efficacy in more complex preclinical models.
References
- 1. ijmphs.com [ijmphs.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
(Quinolin-8-yloxy)-acetic Acid Derivatives as Potent EGFR/HER-2 Dual-Target Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of (Quinolin-8-yloxy)-acetic acid and related quinoline derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These notes include a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of key pathways and workflows.
Introduction
The dysregulation of EGFR and HER-2 receptor tyrosine kinases is a well-established driver of tumor progression in various cancers, including breast, lung, and colon cancer.[1][2][3][4][5] Dual inhibition of both EGFR and HER-2 presents a promising therapeutic strategy to overcome resistance mechanisms associated with single-target therapies.[2][4] Quinoline-based scaffolds have emerged as a privileged structure in the design of potent kinase inhibitors.[5][6] Specifically, derivatives of this compound are being explored for their potential as dual-target agents. This document outlines the methodologies to assess the efficacy of these compounds.
Mechanism of Action
This compound derivatives and other quinoline-based compounds are designed to target the ATP-binding pocket of the intracellular kinase domains of both EGFR and HER-2. By competitively inhibiting ATP binding, these small molecules prevent receptor autophosphorylation and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and metastasis, such as the PI3K/Akt and MAPK/ERK pathways.
EGFR/HER-2 signaling and inhibitor action.
Data Presentation: Biological Activity of Quinoline Derivatives
The following tables summarize the in vitro efficacy of representative quinoline-based EGFR/HER-2 dual inhibitors against various cancer cell lines and the target kinases.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Quinoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 5a | EGFR | 71 | Erlotinib | 80 |
| HER-2 | 31 | Lapatinib | 26 | |
| III | EGFR | 71 | Erlotinib | - |
| HER-2 | 31 | Lapatinib | - |
Data sourced from multiple studies on quinoline-based inhibitors.[2][5][7]
Table 2: Antiproliferative Activity of Representative Quinoline Derivatives
| Compound ID | Cancer Cell Line | GI50 (nM) | Reference Compound | GI50 (nM) |
| 5a | MCF-7 (Breast) | 34 | Erlotinib | 40 |
| III | Various | 25 | Erlotinib | 33 |
GI50: 50% growth inhibition. Data sourced from multiple studies on quinoline-based inhibitors.[1][5]
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of this compound derivatives are provided below.
Synthesis of this compound Derivatives
A general synthetic route to obtain this compound derivatives involves the reaction of 8-hydroxyquinoline with an appropriate haloacetic acid ester, followed by hydrolysis or further modification.[8]
Protocol for the Synthesis of Ethyl (quinolin-8-yloxy)acetate:
-
To a solution of 8-hydroxyquinoline (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K2CO3, 1.5 equivalents).
-
Add ethyl chloroacetate (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 18-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
The resulting ethyl (quinolin-8-yloxy)acetate can be hydrolyzed to the corresponding carboxylic acid or reacted with hydrazine to form the hydrazide for further derivatization.[8]
Synthesis of this compound.
In Vitro Kinase Inhibition Assay (EGFR and HER-2)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of the test compounds against EGFR and HER-2 kinases.
Materials:
-
Recombinant human EGFR and HER-2 kinase
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add the test compound dilutions. Include wells for a positive control (a known inhibitor like erlotinib or lapatinib) and a negative control (DMSO vehicle).
-
Add the recombinant kinase (EGFR or HER-2) to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit following the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours. Include a vehicle control (DMSO).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to assess the effect of the inhibitors on the phosphorylation status of EGFR, HER-2, and downstream signaling proteins like Akt and ERK.
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pEGFR, anti-EGFR, anti-pHER-2, anti-HER-2, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with the test compound at a specific concentration for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Workflow for evaluating inhibitors.
Conclusion
The methodologies described provide a robust framework for the preclinical evaluation of this compound derivatives and other quinoline-based compounds as dual EGFR/HER-2 inhibitors. The combination of in vitro enzymatic and cell-based assays allows for a comprehensive assessment of their potency and mechanism of action, guiding further drug development efforts.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: (Quinolin-8-yloxy)-acetic Acid Derivatives as Multidrug Resistance Protein 2 (MRP2) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Multidrug resistance protein 2 (MRP2), also known as ABCC2, is a crucial ATP-binding cassette (ABC) transporter predominantly expressed on the apical membrane of hepatocytes, renal proximal tubule cells, and enterocytes. It plays a significant role in the efflux of a wide range of endogenous and xenobiotic compounds, including therapeutic drugs and their metabolites. Overexpression of MRP2 in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. Therefore, the development of potent and specific MRP2 inhibitors is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs.
(Quinolin-8-yloxy)-acetic acid derivatives have emerged as a promising class of compounds with potential MRP2 inhibitory activity. Their structural scaffold offers opportunities for chemical modifications to optimize their potency and selectivity. These application notes provide an overview of the current understanding of these derivatives as MRP2 inhibitors and detail protocols for their evaluation. While specific quantitative data for a broad range of this compound derivatives as MRP2 inhibitors is not extensively available in the public domain, this document provides a framework for their investigation based on studies of analogous quinoline compounds.
Data Presentation
The inhibitory potency of this compound derivatives against MRP2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table presents example data from a study on novel quinoline analogs of ketoprofen, which serve as a reference for the potential efficacy of quinoline-based MRP2 inhibitors.[1] It is anticipated that screening of a library of this compound derivatives would yield a similar range of activities.
Table 1: MRP2 Inhibitory Activity of Selected Quinoline Derivatives
| Compound ID | Structure | IC50 (µM) for MRP2 Inhibition | Cytotoxicity (IC50 in A2780 cells, µM) |
| Example Compound A | [Generic Quinoline Analog Structure] | 15.8 | > 100 |
| Example Compound B | [Generic Quinoline Analog Structure] | 25.2 | > 100 |
| Example Compound C | [Generic Quinoline Analog Structure] | 8.5 | 85.3 |
| Ketoprofen (Reference) | [Structure of Ketoprofen] | 42.1 | > 100 |
Note: The data presented are illustrative and based on quinoline analogs of ketoprofen. Specific this compound derivatives would require experimental determination of their IC50 values.
Experimental Protocols
Vesicular Transport Assay for MRP2 Inhibition
This assay is a direct method to measure the inhibition of MRP2-mediated transport of a probe substrate into inside-out membrane vesicles isolated from cells overexpressing human MRP2.[2][3]
Materials:
-
Human MRP2-overexpressing membrane vesicles (e.g., from Sf9 or HEK293 cells)
-
Control membrane vesicles (without MRP2 expression)
-
[³H]-Estradiol-17-β-D-glucuronide (Probe Substrate)
-
This compound derivatives (Test Compounds)
-
Benzbromarone or MK-571 (Positive Control Inhibitor)
-
Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 70 mM KCl, 7.5 mM MgCl₂
-
ATP Regenerating System: 10 mM ATP, 10 mM MgCl₂, 10 mM Creatine Phosphate, 50 µg/mL Creatine Kinase
-
Stopping Solution: Ice-cold Assay Buffer
-
Scintillation Cocktail
Protocol:
-
Compound Preparation: Prepare stock solutions of this compound derivatives and control inhibitors in DMSO. Serially dilute in the assay buffer to achieve final desired concentrations. The final DMSO concentration should be kept below 1%.
-
Vesicle Preparation: Thaw MRP2 and control membrane vesicles on ice. Dilute to a final protein concentration of 50 µg per well in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of the test compound or control solution.
-
Add 50 µL of the membrane vesicle suspension.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the transport reaction by adding 25 µL of the ATP regenerating system containing the [³H]-labeled probe substrate.
-
Incubate at 37°C for a predetermined linear uptake time (e.g., 5-10 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding 200 µL of ice-cold stopping solution to each well.
-
Filtration: Rapidly transfer the reaction mixture to a filter plate (e.g., glass fiber) and wash the wells with ice-cold stopping solution to separate the vesicles from the assay medium.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the radioactivity measured in the presence of AMP (or in control vesicles) from that measured in the presence of ATP.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular Accumulation Assay for MRP2 Inhibition
This assay measures the ability of test compounds to increase the intracellular accumulation of a fluorescent MRP2 substrate in cells overexpressing the transporter.
Materials:
-
MRP2-overexpressing cells (e.g., A2780/RCIS, MDCKII-MRP2)
-
Parental cells (low MRP2 expression)
-
5(6)-Carboxyfluorescein diacetate (CFDA) (Fluorescent Substrate)
-
This compound derivatives (Test Compounds)
-
Probenecid or MK-571 (Positive Control Inhibitor)
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the MRP2-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Remove the culture medium and wash the cells with HBSS.
-
Add HBSS containing various concentrations of the this compound derivatives or control inhibitors.
-
Pre-incubate the cells at 37°C for 30-60 minutes.
-
-
Substrate Loading: Add CFDA to each well to a final concentration of 1-5 µM and incubate at 37°C for 30-60 minutes. CFDA is a non-fluorescent compound that is converted to the fluorescent MRP2 substrate, carboxyfluorescein (CF), inside the cells.
-
Washing: Remove the incubation medium and wash the cells three times with ice-cold HBSS to remove extracellular CFDA and CF.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes to release the intracellular CF.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
Data Analysis:
-
Normalize the fluorescence intensity to the protein concentration in each well.
-
Calculate the fold-increase in intracellular accumulation of CF in the presence of the test compounds compared to the vehicle control.
-
Determine the EC50 value (the concentration that produces 50% of the maximal increase in accumulation).
-
Visualizations
MRP2 Inhibition Experimental Workflow
References
- 1. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Quinolin-8-yloxy)-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (Quinolin-8-yloxy)-acetic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its precursors.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective base | Ensure potassium carbonate is anhydrous and finely powdered for maximum surface area. Consider using a stronger base like sodium hydride (NaH) if anhydrous conditions can be strictly maintained. |
| Low reaction temperature | Ensure the reaction mixture is refluxing vigorously. For solvents like acetone, this is around 56°C. | |
| Impure starting materials | Use freshly purified 8-hydroxyquinoline and distill ethyl chloroacetate before use. | |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding more base or alkylating agent. Microwave or ultrasound irradiation can also be used to drive the reaction to completion.[1] | |
| Formation of Side Products | N-alkylation of the quinoline ring | This is less common for 8-hydroxyquinoline but can occur. Using a milder base and controlling the temperature can minimize this. |
| Hydrolysis of ethyl chloroacetate | Ensure all reagents and solvents are dry, as water can hydrolyze the alkylating agent. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup | Adjust the pH of the aqueous phase during extraction to ensure the product is in its neutral form and less soluble in water. |
| Emulsion formation during extraction | Add brine (saturated NaCl solution) to break up emulsions. | |
| Low Yield After Hydrolysis of Ethyl Ester | Incomplete hydrolysis | Extend the reaction time for the saponification step or use a higher concentration of the base (e.g., NaOH or KOH). |
| Degradation of the product | Avoid excessively high temperatures during hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is a two-step process. The first step is a Williamson ether synthesis, where 8-hydroxyquinoline is reacted with an ethyl haloacetate (commonly ethyl chloroacetate) in the presence of a base to form ethyl (quinolin-8-yloxy)acetate.[1][2] The second step involves the hydrolysis of the ethyl ester to the carboxylic acid.
Q2: How can I improve the yield of the initial etherification reaction?
A2: To improve the yield, consider the following:
-
Reaction Conditions: Using dry solvents (like acetone) and anhydrous potassium carbonate is crucial.[2]
-
Alternative Energy Sources: Microwave or ultrasound irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[1]
-
Base Selection: While potassium carbonate is common, other bases can be used. The choice of base can influence the reaction rate and yield.
Q3: What are the key parameters to control during the reaction?
A3: The key parameters to control are:
-
Temperature: Maintaining the reaction at reflux is important for achieving a reasonable reaction rate.
-
Reaction Time: The reaction should be monitored by TLC to determine the point of maximum conversion of the starting material. Prolonged reaction times may lead to side product formation. Conventional methods may require up to 18 hours of reflux.[2]
-
Stoichiometry: Using a slight excess of the alkylating agent (ethyl chloroacetate) can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions and simplify purification.
Q4: How should the final product, this compound, be purified?
A4: Recrystallization is a common method for purifying the final product. The choice of solvent for recrystallization will depend on the solubility of the acid.
Experimental Protocols
Protocol 1: Conventional Synthesis of Ethyl (Quinolin-8-yloxy)acetate
This protocol is based on established literature methods.[1][2]
Materials:
-
8-Hydroxyquinoline
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 8-hydroxyquinoline (1 equivalent) in dry acetone.
-
Add anhydrous potassium carbonate (1.5-2 equivalents).
-
Add ethyl chloroacetate (1.1-1.2 equivalents) dropwise to the stirring mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl (quinolin-8-yloxy)acetate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Hydrolysis of Ethyl (Quinolin-8-yloxy)acetate
Materials:
-
Ethyl (quinolin-8-yloxy)acetate
-
Ethanol
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10% aqueous solution)
-
Hydrochloric acid (HCl) (e.g., 1 M)
Procedure:
-
Dissolve the ethyl (quinolin-8-yloxy)acetate in ethanol.
-
Add the NaOH or KOH solution and stir the mixture at room temperature or with gentle heating.
-
Monitor the hydrolysis by TLC until the starting ester is consumed.
-
Cool the reaction mixture and acidify with HCl until the pH is acidic.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization.
Data Presentation
| Method | Reactants | Solvent | Base | Reaction Time | Yield | Reference |
| Conventional Heating | 8-Hydroxyquinoline, Ethyl Chloroacetate | Dry Acetone | Anhydrous K₂CO₃ | 18 hours | ~60-80% (for derivatives) | [2] |
| Microwave Irradiation | 8-Hydroxyquinoline, Ethyl Chloroacetate | - | Anhydrous K₂CO₃ | Shorter than conventional | Higher than conventional | [1] |
| Ultrasound Irradiation | 8-Hydroxyquinoline, Ethyl Chloroacetate | - | Anhydrous K₂CO₃ | Shorter than conventional | Higher than conventional | [1] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between reaction parameters and yield.
References
High-performance liquid chromatography (HPLC) purification of (Quinolin-8-yloxy)-acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) purification of (Quinolin-8-yloxy)-acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC purification of (Quin-8-yloxy)-acetic acid in a question-and-answer format.
Problem: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing for acidic compounds like this compound is often due to interactions with the silica support of the column. Here are several potential causes and solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica surface can interact with the acidic analyte, causing tailing.
-
Solution: Use an acidic mobile phase modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid. This will suppress the ionization of the silanol groups and the carboxylic acid, minimizing unwanted interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the sample concentration or injection volume. For preparative runs, consider using a larger diameter column.
-
-
Contamination: A contaminated guard or analytical column can result in poor peak shape.
-
Solution: Flush the column with a strong solvent, such as 100% acetonitrile or methanol. If the problem persists, replace the guard column or, if necessary, the analytical column.
-
-
-
Question: I am observing peak fronting. What could be the issue?
Answer: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.
-
-
Column Overload: Similar to peak tailing, injecting too much sample can also manifest as peak fronting.
-
Solution: Decrease the amount of sample injected onto the column.
-
-
Problem: Inconsistent Retention Times
-
Question: The retention time for my compound is shifting between injections. What should I investigate?
Answer: Fluctuating retention times can compromise the reproducibility of your purification. Consider the following:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially when using a gradient.
-
Solution: Increase the column equilibration time to ensure the stationary phase is fully conditioned before each injection.
-
-
Mobile Phase Instability: Changes in the mobile phase composition over time can affect retention.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using buffers, check for precipitation.
-
-
Pump Issues: Inconsistent flow rates from the HPLC pump will lead to variable retention times.
-
Solution: Check the pump for leaks and ensure the check valves are functioning correctly. Perform a flow rate calibration if necessary.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature for the column.
-
-
Problem: High Backpressure
-
Question: The backpressure in my HPLC system is unusually high. What are the common causes and solutions?
Answer: High backpressure can damage the HPLC system and the column. It is crucial to address this issue promptly:
-
Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
-
Solution: Reverse-flush the column (if permitted by the manufacturer). If this does not resolve the issue, the frit may need to be replaced. Using a guard column can help prevent this.
-
-
System Blockage: Tubing, fittings, or the injector can become blocked.
-
Solution: Systematically isolate different parts of the HPLC system to identify the source of the blockage. Start by disconnecting the column and checking the pressure.
-
-
Mobile Phase Viscosity: A highly viscous mobile phase will result in higher backpressure.
-
Solution: Consider adjusting the mobile phase composition or increasing the column temperature to reduce viscosity.
-
-
Precipitation: Buffer or sample precipitation within the system can cause blockages.
-
Solution: Ensure the buffer concentration is within its solubility limit in the mobile phase. Filter all samples and mobile phases before use.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What type of HPLC column is best suited for purifying this compound?
A1: A reversed-phase C18 column is the most common and effective choice for separating quinoline derivatives like this compound. These columns provide good retention and separation based on the compound's hydrophobicity.
-
Q2: Why is an acidic mobile phase recommended for this compound?
A2: this compound is a carboxylic acid. An acidic mobile phase (e.g., containing 0.1% TFA or formic acid) suppresses the ionization of the carboxylic acid group. This leads to better retention on a reversed-phase column and improved peak shape by minimizing interactions with residual silanol groups on the silica packing.
-
Q3: What is a good starting point for the mobile phase gradient?
A3: A common starting point for a reversed-phase gradient is a mixture of water with an acidic modifier (Mobile Phase A) and acetonitrile or methanol with the same modifier (Mobile Phase B). A typical gradient might run from a lower percentage of organic solvent to a higher percentage over 15-20 minutes to elute the compound.
-
Q4: How can I improve the resolution between my target compound and impurities?
A4: To improve resolution, you can try several approaches:
-
Optimize the Gradient: Make the gradient shallower (i.e., increase the organic phase percentage more slowly) around the elution time of your compound.
-
Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of both the target compound and impurities, potentially improving separation.
-
Use a Different Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl column.
-
-
Q5: My compound seems to be degrading on the column. What can I do?
A5: Some quinoline compounds can be sensitive to the acidic conditions of the mobile phase or the silica surface.
-
Use a less acidic modifier: Try formic acid instead of trifluoroacetic acid, as it is a weaker acid.
-
Work at a lower temperature: Reducing the column temperature can sometimes minimize on-column degradation.
-
Consider a different stationary phase: A more inert column packing material may be necessary if degradation is severe.
-
Data Presentation
The following tables provide typical parameters for the analytical and preparative HPLC purification of this compound, based on methods for structurally similar compounds.
Table 1: Analytical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 50% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 320 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 2: Preparative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% to 85% B over 20 minutes |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 320 nm |
| Sample Loading | Up to 100 mg per injection |
Experimental Protocols
Analytical HPLC Protocol
This protocol is designed for assessing the purity of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of trifluoroacetic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: Add 1 mL of trifluoroacetic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in methanol.
-
From the stock solution, prepare a working solution of 50 µg/mL in a 50:50 mixture of acetonitrile and water.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Gradient:
-
0-15 min: 50% to 90% B
-
15-16 min: 90% B
-
16.1-18 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 320 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity based on the area percentage of the main peak relative to the total peak area.
-
Preparative HPLC Protocol
This protocol is for the purification of larger quantities of this compound.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases.
-
-
Sample Preparation:
-
Dissolve the crude sample in a minimal amount of methanol or a mixture of methanol and acetonitrile. The concentration can be as high as 50 mg/mL, depending on solubility.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
Preparative HPLC System and Conditions:
-
Column: C18, 21.2 x 250 mm, 10 µm
-
Gradient:
-
0-20 min: 60% to 85% B
-
20-22 min: 85% B
-
22.1-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 20 mL/min
-
Detection: 320 nm
-
Injection Volume: 1-5 mL, depending on concentration and loop size.
-
-
Fraction Collection and Post-Purification:
-
Collect fractions corresponding to the main peak.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified solid product.
-
Visualizations
Caption: Experimental workflow for HPLC purification.
Caption: Troubleshooting decision tree for common HPLC issues.
Troubleshooting common issues in (Quinolin-8-yloxy)-acetic acid recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the recrystallization of (Quinolin-8-yloxy)-acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No Crystals Are Forming
Question: I have dissolved my this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?
Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:
-
Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystals to form.
-
Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at lower temperatures.
-
Presence of Impurities: Some impurities can inhibit the nucleation and growth of crystals.[1]
-
Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide enough imperfections for the initial crystals to form.[1]
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Supersaturation:
-
Evaporation: Partially evaporate the solvent to increase the concentration of the compound.
-
Cooling: Ensure the solution is cooled to a sufficiently low temperature, for example, in an ice bath, to maximize precipitation.[2]
-
-
Re-evaluate Solvent Choice: If the above steps fail, the solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[3][4]
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Question: When my solution cools, a viscous liquid or oil forms at the bottom of the flask instead of solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution.[1]
-
Modify the Solvent System:
-
Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.[1] This can sometimes prevent premature precipitation at a high temperature.
-
Alternatively, consider a different solvent or a solvent mixture.
-
-
Reduce the Concentration: Add more solvent to the hot solution to decrease the concentration before attempting to crystallize again.[1]
-
Slow Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice. Insulate the flask or allow it to cool to room temperature before placing it in an ice bath.
Issue 3: Very Low Yield of Recovered Crystals
Question: I have successfully obtained crystals, but my final yield is very low. How can I improve it?
Answer: A low yield can result from several factors during the recrystallization process:
-
Using Too Much Solvent: The most common cause of low yield is using an excessive amount of solvent, which keeps more of the compound dissolved even at low temperatures.[2]
-
Premature Filtration: Filtering the crystals before crystallization is complete.[1]
-
High Solubility at Low Temperatures: The chosen solvent may still dissolve a significant amount of the compound even when cold.[1]
-
Loss During Transfers: Physical loss of material when transferring between flasks or during filtration.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[2]
-
Ensure Complete Cooling: Cool the solution thoroughly in an ice bath to maximize the amount of precipitate before filtration.[1]
-
Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving a significant portion of the product.[2]
Issue 4: Rapid Formation of Fine Powder or Small Needles
Question: As soon as my solution starts to cool, a large amount of fine powder "crashes out". Is this a problem?
Answer: The rapid precipitation of a fine powder or very small needles suggests that the solution is highly supersaturated and cooling too quickly.[1] This can trap impurities within the crystals, reducing the effectiveness of the purification.
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization vessel to allow for slow cooling. For instance, place the flask in a warm water bath and let it cool to room temperature overnight.[1]
-
Use a Different Solvent: Select a solvent in which the compound has slightly higher solubility at room temperature.[1]
-
Re-dissolve and Recrystallize: Heat the solution to re-dissolve the precipitate and then cool it more slowly.
Data Presentation
Due to the limited availability of published quantitative solubility data for this compound, experimental determination is highly recommended. An ideal solubility table would contain the following information:
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | Data to be determined | Data to be determined |
| Methanol | Data to be determined | Data to be determined |
| Acetone | Data to be determined | Data to be determined |
| Ethyl Acetate | Data to be determined | Data to be determined |
| Water | Data to be determined | Data to be determined |
| Toluene | Data to be determined | Data to be determined |
Note on Solvent Selection: For quinoline derivatives, polar aprotic solvents or alcohols are often a good starting point. Ethanol has been successfully used for the recrystallization of the ethyl ester of this compound. A solvent mixture, such as ethanol/water or acetone/water, may also be effective.
Experimental Protocols
Protocol for Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel. For a more thorough drying, the crystals can be placed in a desiccator.
-
Analysis: Determine the melting point and yield of the purified this compound to assess its purity and the efficiency of the recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Logical flow for selecting an appropriate recrystallization solvent.
References
Technical Support Center: Optimizing Synthesis of (Quinolin-8-yloxy)-acetic acid Derivatives
Welcome to the technical support center for the synthesis of (Quinolin-8-yloxy)-acetic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimization data to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is a two-step process. The first step is a Williamson ether synthesis, which involves the reaction of 8-hydroxyquinoline with an ethyl haloacetate (like ethyl chloroacetate) in the presence of a base to form the intermediate, ethyl (quinolin-8-yloxy)acetate. The second step is the hydrolysis of this ester to the final carboxylic acid product.
Q2: What are the critical parameters to control during the Williamson ether synthesis step?
A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. Anhydrous conditions are also important to prevent side reactions.
Q3: I am observing low yields in the first step (Williamson ether synthesis). What are the common causes?
A3: Low yields can stem from several factors:
-
Incomplete deprotonation of 8-hydroxyquinoline: This can be due to a weak base or insufficient equivalents of the base.
-
Side reactions: The primary competing reaction is the base-catalyzed elimination of the alkylating agent.[1] Additionally, C-alkylation on the quinoline ring can occur, although it is less common.
-
Reaction conditions: Suboptimal temperature or reaction time can lead to an incomplete reaction. Protic and apolar solvents can slow down the reaction rate.[1]
-
Moisture: The presence of water can deactivate the base and lead to unwanted side reactions.
Q4: How can I improve the yield and reduce the reaction time?
A4: Studies have shown that using microwave or ultrasound irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[2] For example, microwave-assisted synthesis can be completed in minutes with high yields, whereas conventional heating may require several hours.
Q5: What are the recommended conditions for the hydrolysis of ethyl (quinolin-8-yloxy)acetate?
Q6: I am having trouble with the hydrolysis step. What could be the issue?
A6: Difficulties in hydrolysis can be due to:
-
Incomplete reaction: Insufficient heating time or base concentration can lead to incomplete hydrolysis.
-
Degradation of the product: Quinoline derivatives can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.[1] Discoloration (yellowing or browning) can be an indicator of degradation.
-
Difficulty in precipitation: The solubility of this compound is pH-dependent.[3] Careful adjustment of the pH during acidification is crucial to ensure complete precipitation.
Q7: How should I purify the final this compound product?
A7: The most common method for purifying the final product is recrystallization. The crude acid obtained after filtration can be dissolved in a suitable solvent (such as ethanol) and allowed to recrystallize to obtain a purer product. For quinoline derivatives that are difficult to crystallize, forming a salt (e.g., a hydrochloride salt) can facilitate purification.
Troubleshooting Guides
Problem 1: Low Yield in Williamson Ether Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete (TLC shows significant starting material). | Inadequate base strength or amount. | Use a stronger base (e.g., NaH instead of K2CO3) or increase the equivalents of the base. Ensure the base is anhydrous. |
| Suboptimal solvent. | Use a polar aprotic solvent like DMF or acetonitrile to enhance the reaction rate.[1] | |
| Low reaction temperature. | Increase the reaction temperature, typically to 50-100 °C for conventional heating.[1] | |
| Formation of multiple unidentified spots on TLC. | Presence of moisture. | Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Side reactions (e.g., elimination). | Use a primary alkyl halide (ethyl chloroacetate is suitable). Avoid excessively high temperatures. | |
| Product is difficult to isolate from the reaction mixture. | Inefficient workup. | Follow a standard workup procedure involving quenching with water, extraction with an organic solvent, and washing to remove the base and unreacted starting materials. |
Problem 2: Issues with Ester Hydrolysis
| Symptom | Possible Cause | Suggested Solution |
| Incomplete hydrolysis (presence of starting ester in the product). | Insufficient base or reaction time. | Increase the concentration of the aqueous base (e.g., NaOH) or prolong the reaction time. Monitor the reaction by TLC until the ester spot disappears. |
| Low reaction temperature. | Gently heat the reaction mixture (e.g., reflux) to drive the hydrolysis to completion. | |
| Product degradation (darkening of the solution). | Harsh reaction conditions. | Perform the hydrolysis at a lower temperature for a longer duration. Quinoline compounds can be unstable at extreme pH and high temperatures.[1] |
| Product does not precipitate upon acidification. | Incorrect pH. | Carefully adjust the pH of the solution with acid. The solubility of the carboxylic acid is lowest at its isoelectric point. Check the pH with a pH meter or pH paper. |
| Product is too soluble in the solvent. | If the reaction was performed in a co-solvent like ethanol, it may be necessary to remove the organic solvent under reduced pressure before acidification to induce precipitation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Ethyl (quinolin-8-yloxy)acetate Synthesis
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 18 hours | 70-75 | [4] |
| Ultrasound Irradiation | 2-3 hours | 80-85 | [2] |
| Microwave Irradiation | 3-5 minutes | 90-94 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate (Conventional Method)
This protocol is adapted from a published procedure.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-hydroxyquinoline (0.01 mol), ethyl chloroacetate (0.015 mol), and anhydrous potassium carbonate (0.015 mol) in 50 mL of dry acetone.
-
Reaction: Reflux the mixture for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (30 mL). Wash the ether layer with a 10% sodium hydroxide solution (3 x 50 mL) to remove any unreacted 8-hydroxyquinoline, followed by a wash with water (3 x 30 mL).
-
Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude ethyl (quinolin-8-yloxy)acetate by recrystallization from ethanol to yield colorless crystals. A reported yield for a similar procedure is 90%.[5]
Protocol 2: Hydrolysis of Ethyl (quinolin-8-yloxy)acetate to this compound (General Procedure)
This is a general procedure based on standard organic chemistry practices for ester hydrolysis.
-
Reaction Setup: Dissolve the ethyl (quinolin-8-yloxy)acetate (1 equivalent) in a mixture of ethanol and a 1-2 M aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH of the solution is acidic (around pH 4-5), which should cause the this compound to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure this compound.
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Ethyl 2-(quinolin-8-yloxy)acetate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Quinolin-8-yloxy)-acetic acid Stability and Degradation Pathways
Welcome to the technical support center for (Quinolin-8-yloxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for investigating the stability and degradation pathways of this compound. As Senior Application Scientists, we have synthesized the following information based on established principles of organic chemistry, data from structurally related quinoline derivatives, and standard protocols for forced degradation studies.
Disclaimer: Specific experimental data for the degradation of this compound is limited in publicly available literature. The degradation pathways and quantitative data presented here are predictive and should be confirmed by experimental studies.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation under several conditions, which are typically investigated in forced degradation studies.[2][3] These include:
-
Hydrolysis: The ether linkage and the carboxylic acid group can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The electron-rich quinoline ring is prone to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[1]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation of the quinoline ring system.[1][4]
-
Thermal Stress: High temperatures can lead to the thermal decomposition of the molecule.
Q2: Why are forced degradation studies important for this compound?
A2: Forced degradation studies, or stress testing, are crucial for several reasons in the development of a drug substance like this compound.[2][3][4] These studies help to:
-
Elucidate the intrinsic stability of the molecule.
-
Identify potential degradation products and establish their degradation pathways.
-
Develop and validate stability-indicating analytical methods, which are essential for quality control.
-
Understand the chemical behavior of the molecule, which aids in the development of stable formulations and the determination of appropriate storage conditions.[3][5]
Q3: What are the predicted degradation pathways for this compound?
A3: The degradation of this compound is likely to proceed through several pathways depending on the stress condition:
-
Hydrolytic Pathway: Under acidic or basic conditions, the primary point of cleavage is expected to be the ether linkage, yielding 8-hydroxyquinoline and glycolic acid.
-
Oxidative Pathway: Oxidation is predicted to affect the quinoline ring, potentially forming quinoline-5,8-dione derivatives, similar to what is observed with other 8-hydroxyquinoline compounds.[1]
-
Photolytic Pathway: Photodegradation may lead to hydroxylation of the quinoline ring or other complex rearrangements.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher temperature, more concentrated acid/base/oxidizing agent, longer exposure time). It's recommended to conduct stress testing for a maximum of 14 days in solution.[5] |
| Inconsistent degradation rates between experiments. | Variability in experimental parameters such as temperature, pH, or concentration of reagents. The solvent system can also influence degradation kinetics.[4] | Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Maintain a consistent solvent composition throughout the study. |
| Formation of unexpected degradation products. | Presence of reactive species or impurities in the reaction medium. | Use high-purity solvents and reagents. Identify and control for the presence of any potential nucleophiles or other reactive species.[4] |
| Difficulty in separating the parent compound from degradation products. | The analytical method (e.g., HPLC) is not optimized. | Develop a stability-indicating analytical method. This typically involves screening different columns, mobile phases, and gradient conditions to achieve adequate resolution between the parent peak and all degradation product peaks. A reverse-phase HPLC is often the method of choice.[2] |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.
Preparation of Stock Solution
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture of organic solvent and water.
Forced Degradation Studies
For each condition, a sample of the stock solution is subjected to the stressor. A control sample (stock solution without the stressor) should be kept under normal conditions for comparison.
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Reflux the mixture at 60°C for 30 minutes.[5]
-
If no degradation is observed, consider using a higher concentration of HCl (e.g., 1 N HCl) or a longer reflux time.[5]
-
After the desired time, cool the solution and neutralize it with an appropriate amount of 0.1 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Reflux the mixture at 60°C for 30 minutes.[5]
-
If no degradation is observed, consider using a higher concentration of NaOH (e.g., 1 N NaOH) or a longer reflux time.
-
After the desired time, cool the solution and neutralize it with an appropriate amount of 0.1 N HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.[2]
-
For solution-state thermal stability, heat the stock solution at 80°C for 48 hours.
-
After exposure, dissolve the solid sample in the mobile phase or dilute the solution sample to a suitable concentration for analysis.
-
Expose the solid compound and the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for analysis as described for thermal degradation.
Visualizations
Predicted Degradation Pathways of this compound
Caption: Predicted degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
References
How to avoid side products in the synthesis of (Quinolin-8-yloxy)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Quinolin-8-yloxy)-acetic acid. Our aim is to help you identify and mitigate the formation of side products, thereby improving the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of 8-hydroxyquinoline with a haloacetic acid derivative, such as chloroacetic acid or ethyl chloroacetate, in the presence of a base.
Q2: What are the potential side products in this synthesis?
A2: While the Williamson ether synthesis is generally efficient for this transformation, several side products can arise:
-
N-Alkylated Isomer: Alkylation can potentially occur at the nitrogen atom of the quinoline ring, leading to a zwitterionic inner salt. However, O-alkylation of the phenoxide is generally favored.
-
Unreacted 8-Hydroxyquinoline: Incomplete reaction will leave residual starting material, which can be challenging to separate from the product due to their similar polarities.
-
Hydrolysis of the Alkylating Agent: If using an ester like ethyl chloroacetate, hydrolysis to chloroacetic acid can occur, especially in the presence of moisture or a strong base.
-
C-Alkylated Byproducts: While less common for this reaction, alkylation at the carbon atoms of the phenol ring of 8-hydroxyquinoline is a possibility, particularly at the 5 and 7 positions.[3]
-
Elimination Products: Although less likely with primary alkyl halides like ethyl chloroacetate, a competing E2 elimination reaction can theoretically occur, though it is more significant with secondary or tertiary alkyl halides.[4]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable solvent system should be developed to clearly separate the starting materials (8-hydroxyquinoline and the alkylating agent) from the desired product and any potential side products.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides strategies to minimize side product formation.
| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategies | Expected Outcome |
| Low Yield of Desired Product | Incomplete reaction; Suboptimal reaction conditions. | - Ensure the use of an anhydrous solvent to prevent hydrolysis of the alkylating agent. - Use a sufficiently strong base (e.g., NaH) to ensure complete deprotonation of 8-hydroxyquinoline. - Increase the reaction time or temperature, but be mindful that higher temperatures may promote side reactions.[4] - Consider using microwave or ultrasound irradiation to potentially improve yield and reduce reaction time. | Increased conversion of starting materials to the desired product. |
| Presence of N-Alkylated Side Product | Reaction conditions favoring N-alkylation. | - The choice of solvent can influence the O/N alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[4] | Enhanced regioselectivity for the desired O-alkylated product. |
| Significant Amount of Unreacted 8-Hydroxyquinoline | Insufficient alkylating agent; Incomplete reaction. | - Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents). - Ensure efficient stirring and adequate reaction time. - During workup, wash the organic layer with a dilute NaOH solution to remove the acidic 8-hydroxyquinoline.[5] | Reduction of unreacted 8-hydroxyquinoline in the crude product. |
| Formation of C-Alkylated Byproducts | Reaction conditions favoring C-alkylation. | - The use of polar aprotic solvents (e.g., DMF, acetonitrile) disfavors C-alkylation compared to protic solvents.[4] | Minimized formation of C-alkylated isomers. |
| Hydrolysis of Ethyl (Quinolin-8-yloxy)acetate during Saponification | Incomplete hydrolysis; Side reactions during hydrolysis. | - Use a sufficient excess of a strong base like NaOH or LiOH for the saponification step. - Monitor the reaction by TLC until all the starting ester has been consumed. - Perform the reaction at a controlled temperature (e.g., room temperature or slightly elevated) to avoid degradation. | Complete and clean conversion of the ester to the desired carboxylic acid. |
Experimental Protocols
Synthesis of Ethyl (Quinolin-8-yloxy)acetate
This protocol is adapted from a literature procedure.[1][5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-hydroxyquinoline (1 equivalent), ethyl chloroacetate (1.1-1.5 equivalents), and anhydrous potassium carbonate (1.5-2 equivalents).
-
Solvent Addition: Add dry acetone as the solvent.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 8-18 hours), monitoring the reaction progress by TLC.[1][5]
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a 10% sodium hydroxide solution to remove unreacted 8-hydroxyquinoline, followed by washing with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ethyl (quinolin-8-yloxy)acetate.
-
-
Purification: The crude product can be purified by recrystallization from ethanol.[5]
Hydrolysis to this compound
-
Reaction: Dissolve the purified ethyl (quinolin-8-yloxy)acetate in a suitable solvent (e.g., ethanol or a mixture of THF/water).
-
Saponification: Add an aqueous solution of a strong base (e.g., NaOH or LiOH, 2-3 equivalents) and stir at room temperature until the ester is completely consumed (as monitored by TLC).
-
Work-up:
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 3-4.
-
The desired this compound will precipitate out of the solution.
-
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Overcoming Solubility Challenges of (Quinolin-8-yloxy)-acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for (Quinolin-8-yloxy)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in biological buffers. Due to its promising biological activities, including potential anti-inflammatory effects, successfully preparing stable, homogenous solutions is a critical first step for any in vitro or in vivo study[1].
The unique structure of this compound—featuring a hydrophobic quinoline core and an ionizable carboxylic acid group—presents specific solubility challenges that require a systematic approach to overcome. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the successful integration of this compound into your experimental workflows.
Physicochemical Profile at a Glance
Understanding the fundamental properties of this compound is the first step in troubleshooting its solubility. The key feature is the carboxylic acid moiety, which makes the compound's solubility highly dependent on pH.
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₁₁H₉NO₃ | Indicates a significant non-polar, aromatic structure.[1][2][3] |
| Molecular Weight | ~203.19 g/mol | Standard for small molecule compounds.[1][2][3] |
| Chemical Nature | Acidic Compound | Contains a carboxylic acid group. This is the most critical property to leverage for solubilization. The compound will be significantly more soluble in its deprotonated (anionic salt) form at pH values above its pKa.[4][5] |
| Structural Features | Hydrophobic quinoline ring and a polar, ionizable acetic acid side chain. | The hydrophobic quinoline core is the primary reason for poor solubility in neutral aqueous buffers.[6][7] The acidic side chain provides a handle for pH-mediated dissolution. |
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: My this compound won't dissolve in my standard PBS or TRIS buffer (pH ~7.4). Why is this happening?
A1: This is the most common issue and is expected based on the compound's chemistry. At neutral pH, the carboxylic acid group is largely in its protonated, uncharged form. This uncharged state, combined with the hydrophobic quinoline ring, results in very low aqueous solubility.[5][6] To improve solubility, you must convert the compound into its more soluble salt form.
Q2: What is the most reliable starting method to dissolve this compound for a biological assay?
A2: The recommended primary method is pH-adjusted solubilization . This involves creating a concentrated stock solution by dissolving the compound in a dilute basic solution (e.g., 0.1 M NaOH) and then carefully diluting this stock into your final, well-buffered experimental medium. This approach avoids the use of organic co-solvents which can be toxic to cells or interfere with enzyme activity.[8][9]
Q3: I dissolved the compound in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium. What went wrong?
A3: This is a classic problem of solvent-shifting. While this compound is likely soluble in a strong organic solvent like DMSO, its solubility in the final aqueous buffer is much lower. When you dilute the DMSO stock, the solvent environment becomes predominantly aqueous, and the compound precipitates because its concentration is now far above its aqueous solubility limit. The final DMSO concentration is too low to keep it in solution.[10][11]
Q4: My experiment is sensitive to both pH changes and organic solvents. What are my options?
A4: In this challenging scenario, cyclodextrin complexation is an excellent advanced strategy. Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior.[12] They can encapsulate the hydrophobic quinoline portion of your molecule, forming a water-soluble "inclusion complex" without requiring pH modification or organic co-solvents.[13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.[16]
Q5: How can I be certain that my final solution is fully dissolved and not just a very fine suspension?
A5: This is a critical validation step. A true solution should be clear and particle-free.
-
Visual Inspection: Hold the solution against a dark background and illuminate it from the side. Look for the Tyndall effect (light scattering), which indicates the presence of suspended particles.
-
Centrifugation: Transfer an aliquot of your final solution to a microcentrifuge tube and spin at high speed (>10,000 x g) for 15-20 minutes. If the compound is not fully dissolved, a pellet will form at the bottom. The concentration of the supernatant can then be measured to determine the actual soluble concentration.[17]
In-Depth Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | Exceeding Aqueous Solubility: The final concentration in the buffer is higher than the compound's intrinsic aqueous solubility. | Decrease Final Concentration: Reduce the target concentration in your assay. Use pH Adjustment: Prepare a stock using the base titration method (Protocol 2) instead of DMSO. Increase Co-solvent %: If the assay allows, increase the final DMSO concentration (typically not exceeding 0.5% for cell-based assays)[11][18]. |
| Compound fails to dissolve even after adding a basic solution (e.g., NaOH). | Insufficient Base: Not enough base has been added to raise the pH above the compound's pKa and fully deprotonate it. Poor Mixing: The solid material is not adequately wetted and exposed to the base. | Verify pH: Use a calibrated pH meter to ensure the pH of the stock solution is >8.0. Add base dropwise until the compound dissolves and the pH is stable. Improve Mixing: Use a vortex mixer and gentle warming (e.g., 37°C water bath) to aid dissolution. Sonication can also be effective but use it cautiously as it can generate heat. |
| Solution is clear initially but becomes cloudy over time. | Metastable Supersaturation: The compound was temporarily dissolved at a concentration above its thermodynamic equilibrium solubility and is now slowly precipitating.[13] pH Drift: The buffering capacity of the final medium is insufficient to maintain the required pH after the addition of the (potentially acidic) stock solution. | Reduce Concentration: The working concentration is too high for long-term stability. Increase Buffer Strength: Ensure your final biological buffer has sufficient capacity to maintain the target pH. Use Cyclodextrins: Cyclodextrin complexes often provide better long-term stability.[12] |
| Inconsistent results between experimental replicates. | Incomplete Solubilization: The "stock solution" is actually a fine suspension, leading to inaccurate pipetting and variable dosing. | Validate Stock Solution: Before use, centrifuge an aliquot of the stock solution as described in FAQ #5 to confirm it is a true solution. Prepare fresh stock solutions regularly. |
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for systematically addressing solubility issues with this compound.
Caption: Decision-making workflow for solubilizing this compound.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
Use this method when a small amount of organic solvent is acceptable in the final assay and pH adjustment is not feasible.
-
Weigh out the required amount of this compound powder in a sterile, appropriate-sized vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 20-50 mM).
-
Vortex vigorously for 2-3 minutes. If necessary, gently warm the vial to 37°C or briefly sonicate to aid dissolution.
-
Visually inspect the solution to ensure it is completely clear and free of any solid particles.
-
When preparing the working solution, add the DMSO stock dropwise to the vigorously stirring (vortexing) biological buffer. Never add the buffer to the DMSO stock. This rapid dilution helps mitigate immediate precipitation.
-
Crucial Control: Always include a "vehicle control" in your experiments containing the same final concentration of DMSO as your test samples.[18]
Protocol 2: Solubilization via pH Adjustment (Base Titration)
This is the preferred method for most biological applications, especially cell-based assays, as it avoids organic solvents.
-
Weigh out the this compound powder into a sterile conical tube.
-
Add a volume of nuclease-free water that is approximately 80% of your final desired stock solution volume. The compound will not dissolve at this stage.
-
While continuously vortexing or stirring, add a 0.1 M or 1 M NaOH solution dropwise.
-
Continue adding NaOH until all the solid material has dissolved and the solution is completely clear.
-
Use a calibrated pH meter to check the pH. Adjust the pH to be between 8.0 and 8.5 to ensure the carboxylic acid is fully deprotonated.
-
Add nuclease-free water to reach the final target volume. For example, to make a 10 mM stock, dissolve 2.03 mg in ~800 µL of water, add NaOH to dissolve, then bring the final volume to 1.0 mL.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
When diluting into your final buffer (e.g., PBS at pH 7.4), ensure the buffer has sufficient capacity to maintain the final pH in the desired physiological range.
Protocol 3: Using Cyclodextrins for Enhanced Solubility
This advanced method is ideal for sensitive assays where pH changes and organic solvents must be avoided.
-
Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired biological buffer. A common starting concentration is 2-10% (w/v).
-
Warm the HP-β-CD solution to approximately 40-50°C to ensure the cyclodextrin is fully dissolved.
-
Add the powdered this compound directly to the warm HP-β-CD solution.
-
Stir vigorously at this temperature for 1-4 hours. The formation of the inclusion complex takes time.
-
Allow the solution to cool to room temperature.
-
Centrifuge the solution at high speed (>10,000 x g) for 20 minutes to pellet any un-complexed, insoluble material.
-
Carefully collect the supernatant. This is your soluble, complexed stock solution.
-
The exact concentration of the dissolved compound should be determined analytically (e.g., via HPLC-UV or UV-Vis spectrophotometry with a standard curve).
-
Crucial Control: A vehicle control containing the same final concentration of HP-β-CD must be included in your experiments.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scbt.com [scbt.com]
- 4. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 10. future4200.com [future4200.com]
- 11. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting fluorescence quenching in experiments with (Quinolin-8-yloxy)-acetic acid
Welcome to the technical support center for researchers utilizing (Quinolin-8-yloxy)-acetic acid in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance for common issues related to fluorescence quenching. As a derivative of 8-hydroxyquinoline, this compound's fluorescence is highly sensitive to its environment, a characteristic that can be both a powerful tool and a source of experimental challenges. This document will address specific problems in a question-and-answer format, explaining the underlying scientific principles and offering field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
I. No or Weak Fluorescence Signal
Question 1: I am not observing any fluorescence from my this compound sample. What are the primary reasons for a complete lack of signal?
Answer: A complete absence of fluorescence is often due to fundamental issues with either the experimental setup or the chemical's integrity. Here is a systematic approach to diagnose the problem:
-
Incorrect Instrument Settings: Ensure your fluorometer or microscope is set to the appropriate excitation and emission wavelengths. While the optimal wavelengths for this compound can vary with the solvent and pH, quinoline derivatives typically excite in the UV-to-blue range (310-405 nm) and emit in the blue-to-green range (400-530 nm).[1] It is crucial to perform an initial scan to determine the peak excitation and emission wavelengths in your specific buffer system.
-
Probe Degradation: Like many organic fluorophores, this compound can be susceptible to degradation, especially when exposed to light (photobleaching) or stored improperly.[1] Always prepare fresh stock solutions and store them protected from light at a low temperature (e.g., -20°C).[1][2]
-
Low Concentration: The concentration of the fluorophore may be below the detection limit of your instrument. Prepare a dilution series to determine the optimal working concentration that yields a detectable signal without causing aggregation or inner filter effects.[1]
-
Extreme pH: The fluorescence of quinoline derivatives is often highly pH-dependent.[1] Protonation of the quinoline nitrogen in highly acidic conditions can significantly alter the electronic structure and quench fluorescence. It is advisable to perform a pH titration to map the fluorescence profile of the compound in your experimental buffer.
Question 2: My fluorescence signal is much weaker than expected. What could be causing this partial quenching?
Answer: Weak fluorescence can be a more nuanced issue than a complete lack of signal. The following factors are common culprits:
-
Suboptimal pH: Even if not at an extreme, the pH of your buffer might be in a range that is not optimal for the fluorescence of this compound. As a derivative of 8-hydroxyquinoline, its fluorescence can be sensitive to pH changes that affect the protonation state of the quinoline nitrogen and the carboxylic acid group.
-
Solvent Effects: The polarity of the solvent has a significant impact on the fluorescence quantum yield of quinoline derivatives.[3] A change in the solvent environment, even unintentionally, can lead to a weaker signal. For instance, some 8-hydroxyquinoline compounds exhibit higher quantum yields in polar aprotic solvents.
-
Presence of Quenchers: Your sample may contain quenching agents. Common quenchers include dissolved molecular oxygen, halide ions, and heavy metal ions.[4] Iron (III) is a particularly effective quencher for 8-hydroxyquinoline derivatives.[4]
-
Temperature Fluctuations: Fluorescence intensity is generally inversely proportional to temperature. An increase in temperature enhances the probability of non-radiative decay pathways, thus decreasing fluorescence. Ensure your experiments are conducted at a consistent and controlled temperature.[1]
II. Signal Instability and Decay
Question 3: The fluorescence signal of my sample is rapidly decreasing over time during measurement. What is causing this decay?
Answer: A rapid decline in fluorescence intensity during measurement is a classic sign of photobleaching .
-
Photobleaching: This phenomenon is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1] Quinoline derivatives have varying degrees of photostability.[1][3]
Solutions:
-
Reduce the intensity of the excitation light source.
-
Minimize the exposure time or use intermittent measurements instead of continuous illumination.[1]
-
If compatible with your assay, consider adding a commercially available anti-photobleaching agent to your buffer.
-
The workflow for diagnosing and addressing signal instability is illustrated in the diagram below.
Caption: Troubleshooting workflow for rapid fluorescence signal decay.
III. Unexpected Fluorescence Behavior and Assay Interference
Question 4: I've observed an unexpected increase in fluorescence after adding a substance to my sample. Is this possible?
Answer: Yes, this is a known phenomenon for 8-hydroxyquinoline derivatives and is often the basis for their use as fluorescent sensors. The underlying mechanism is typically the inhibition of a pre-existing quenching process.
-
Chelation-Enhanced Fluorescence (CHEF): 8-hydroxyquinoline and its analogs are often weakly fluorescent due to a process called excited-state intramolecular proton transfer (ESPT).[5][6] Upon chelation with certain metal ions, this proton transfer is inhibited, leading to a significant enhancement of fluorescence.[5][6] Divalent zinc (Zn²⁺) is a well-documented example of a metal ion that can cause a "turn-on" fluorescence response with 8-hydroxyquinoline-based sensors.[5][7]
The table below summarizes the expected effects of common metal ions on the fluorescence of 8-hydroxyquinoline derivatives.
| Metal Ion | Typical Effect on Fluorescence | Mechanism |
| Zn²⁺, Al³⁺, Mg²⁺ | Enhancement | Inhibition of ESPT, increased molecular rigidity |
| Fe³⁺, Cu²⁺, Ni²⁺ | Quenching | Paramagnetic quenching, promotion of non-radiative decay |
| Cd²⁺ | Enhancement or Quenching | Can form fluorescent complexes but also subject to heavy-atom effect |
This table is a generalization based on the behavior of 8-hydroxyquinoline derivatives. The specific effect can vary depending on the exact molecular structure and experimental conditions.
Question 5: My compound is showing up as a "hit" in multiple, unrelated fluorescence-based assays. Could this be an artifact?
Answer: This is a strong indication of assay interference, and the intrinsic fluorescence of your compound is a likely cause.
-
Autofluorescence: Quinoline is an aromatic heterocyclic scaffold with an extended π-electron system, which can absorb light and emit its own fluorescence.[8] This "autofluorescence" can lead to a high background signal and produce false-positive results in fluorescence-based assays.[8]
Protocol for Assessing Autofluorescence:
-
Prepare a serial dilution of this compound in your assay buffer.
-
Dispense the dilutions into the wells of a microplate (black plates are recommended to reduce background).
-
Include wells with buffer only as a blank control.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
A concentration-dependent increase in fluorescence that is not attributable to your intended reaction confirms that the compound is autofluorescent under your assay conditions.[8]
The diagram below illustrates the concept of autofluorescence interference.
Caption: Diagram showing how compound autofluorescence can interfere with an assay signal.
Solutions for Autofluorescence:
-
Background Subtraction: For each data point, subtract the fluorescence intensity of a control containing only the compound at the same concentration.[8]
-
Use Red-Shifted Fluorophores: Quinoline autofluorescence is typically strongest in the blue-green region. If possible, switch to an assay fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum, >600 nm) to minimize spectral overlap.[8]
By systematically addressing these common issues, researchers can overcome the challenges associated with fluorescence quenching and harness the full potential of this compound in their scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Interpretation of Complex NMR Spectra of Substituted (Quinolin-8-yloxy)-acetic acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted (Quinolin-8-yloxy)-acetic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the protons on the quinoline core of this compound derivatives?
A1: The protons on the quinoline ring typically resonate in the aromatic region of the ¹H NMR spectrum, generally between δ 6.5 and 9.0 ppm.[1] The specific chemical shifts are influenced by the electronic environment. Protons adjacent to the nitrogen atom (H2) are significantly deshielded and appear at a lower field.[1] The H8 proton also experiences deshielding due to the peri-effect of the nitrogen lone pair.[1] Substituents on the quinoline ring can cause significant changes in the chemical shifts of nearby protons, providing valuable clues about their position.[1]
Q2: How do substituents on the quinoline ring affect the ¹H and ¹³C chemical shifts?
A2: Substituents significantly alter the electronic environment of the quinoline ring, leading to predictable shifts in NMR signals.[2]
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase the electron density on the ring, causing nearby nuclei to be shielded and their signals to shift upfield (lower ppm values).[2]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ and halogens decrease the electron density, resulting in deshielding and a downfield shift (higher ppm values) of nearby proton and carbon signals.[2]
-
Positional Effects: The magnitude and direction of the chemical shift change depend on the substituent's position on the quinoline ring.[2]
Q3: Why do the chemical shifts of my this compound derivative change with sample concentration?
A3: Quinoline derivatives are known to exhibit concentration-dependent chemical shifts in ¹H NMR studies.[2][3] This phenomenon is primarily attributed to intermolecular interactions, specifically π-π stacking and dipole-dipole interactions between the quinoline molecules in solution.[2][3] As the concentration increases, the molecules are more likely to form stacked aggregates, which can create shielding or deshielding effects on the protons, causing their chemical shifts to change.[2]
Troubleshooting Guides
Problem 1: Overlapping and complex signals in the aromatic region of the ¹H NMR spectrum.
Solution:
When the 1D ¹H NMR spectrum is too crowded to interpret, 2D NMR experiments are essential for resolving overlapping signals and establishing connectivity.
-
COSY (Correlation Spectroscopy): This is the first step to resolve overlapping signals. A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows you to trace the connectivity of protons within the same spin system.[2][4]
-
TOCSY (Total Correlation Spectroscopy): This technique helps identify all protons belonging to a single spin system, even if they are not directly coupled. It is particularly useful in crowded spectra to confirm subunit structures.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. By spreading the signals over a second, wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together different fragments of the molecule and for unambiguously determining the position of substituents.[2]
Problem 2: Poor resolution and broad peaks in the NMR spectrum.
Solution:
Poor resolution and broad peaks can arise from several factors related to sample preparation and instrument setup.
-
Sample Preparation: Ensure the sample is fully dissolved in a high-purity deuterated solvent.[1] The presence of particulate matter can degrade spectral quality; filter the sample if necessary.[2]
-
Shimming: The homogeneity of the magnetic field must be optimized by a process called shimming. Poor shimming results in broad and asymmetric peaks.[5]
-
Concentration: Very high sample concentrations can lead to signal broadening and artifacts in the baseline due to detector saturation.[6] If you suspect your sample is too concentrated, try diluting it or reducing the receiver gain.[6]
Problem 3: Low signal-to-noise ratio, especially for ¹³C NMR.
Solution:
A low signal-to-noise ratio can make it difficult to identify real peaks from the baseline noise.
-
Number of Scans: Increasing the number of scans will improve the signal-to-noise ratio. This is particularly important for ¹³C NMR, as the ¹³C isotope has a low natural abundance.[5]
-
Sample Concentration: For ¹³C NMR, a higher sample concentration (50-100 mg) is generally required compared to ¹H NMR (5-25 mg).[1]
-
Relaxation Delay: Ensure an adequate relaxation delay is used between pulses to allow the nuclei to return to their equilibrium state. This is especially critical for quaternary carbons in ¹³C NMR.[5]
Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for unsubstituted quinoline and a substituted this compound derivative. Note that these values can vary with the solvent and the specific substituents present.
Table 1: ¹H and ¹³C NMR Chemical Shifts for Unsubstituted Quinoline in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.89 (dd) | 150.3 |
| 3 | 7.41 (dd) | 121.1 |
| 4 | 8.12 (dd) | 136.1 |
| 4a | - | 128.2 |
| 5 | 7.75 (d) | 127.7 |
| 6 | 7.52 (ddd) | 126.5 |
| 7 | 7.65 (ddd) | 129.4 |
| 8 | 8.08 (d) | 129.5 |
| 8a | - | 148.3 |
Data compiled from various sources.[5]
Table 2: ¹H and ¹³C NMR Data for a Representative Substituted this compound Derivative
The following data is for 2-(p-tolyl)quinolin-4(1H)-one, a related quinoline derivative, as a comprehensive dataset for a substituted this compound was not available in the search results. The principles of substituent effects can be extrapolated.
| Proton/Carbon | ¹H NMR (400 MHz, DMSO) δ (ppm) | ¹³C NMR (100 MHz, DMSO) δ (ppm) |
| NH | 11.65 (s, 1H) | - |
| H-5 | 8.09 (dd, J = 8.0, 1.2 Hz, 1H) | - |
| Phenyl-H | 7.79 – 7.71 (m, 3H) | - |
| H-7 | 7.69 – 7.64 (m, 1H) | - |
| Phenyl-H | 7.39 (d, J = 8.0 Hz, 2H) | - |
| H-6 | 7.35 – 7.30 (m, 1H) | - |
| H-3 | 6.32 (d, J = 1.8 Hz, 1H) | - |
| CH₃ | 2.40 (s, 3H) | 20.89 |
| C=O | - | 176.92 |
| C-2 | - | 149.90 |
| C-8a | - | 140.49 |
| C-phenyl | - | 140.34, 131.27, 129.54, 127.22 |
| C-4a | - | 131.73 |
| C-5 | - | 124.84 |
| C-7 | - | 124.69 |
| C-6 | - | 123.17 |
| C-8 | - | 118.67 |
| C-3 | - | 106.91 |
Data extracted from a supporting information file.[7]
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
A properly prepared sample is crucial for obtaining high-quality NMR spectra.[1]
Materials:
-
Substituted this compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1]
-
High-quality 5 mm NMR tube[1]
-
Glass vial
-
Pasteur pipette and glass wool[1]
Procedure:
-
Weighing: Accurately weigh the sample into a clean, dry glass vial.[1]
-
Dissolving: Add approximately 0.6 mL of the chosen deuterated solvent to the vial and gently swirl to dissolve the sample completely.[5]
-
Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[2]
-
Transfer: Transfer the clear solution into the NMR tube.
-
Capping: Cap the NMR tube securely.
Protocol 2: Acquiring a 2D ¹H-¹H COSY Spectrum
This protocol outlines the key steps for setting up a standard COSY experiment to establish proton-proton correlations.[2]
1. Instrument Setup (1D ¹H Spectrum):
-
Insert the prepared sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow, symmetrical peaks).[2]
-
Acquire a standard 1D ¹H spectrum.[2]
-
Correctly reference the spectrum (e.g., to TMS at 0.00 ppm or residual solvent peak).[2]
-
Determine the spectral width (in ppm) that encompasses all proton signals of interest.[2]
2. COSY Experiment Setup:
-
Load a standard COSY pulse sequence program.[2]
-
Set the spectral widths (SW) in both the F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.[2]
-
Set the number of data points (e.g., 2048 in F2, 256-512 in F1). More points in F1 will provide better resolution but increase experiment time.[2]
-
Set the number of scans (NS) per increment (e.g., 2, 4, or 8).[2]
-
Set the receiver gain automatically.[2]
3. Acquisition and Processing:
-
Start the acquisition.
-
After acquisition, perform a 2D Fourier transform.[2]
-
Apply a window function (e.g., sine-bell) in both dimensions to improve peak shape.[2]
-
Phase the spectrum in both dimensions.[2]
-
Symmetrize the spectrum to reduce noise and artifacts.[2]
-
Calibrate the axes using the 1D spectrum.[2]
4. Analysis:
-
The 1D spectrum appears on the diagonal.
-
Off-diagonal peaks (cross-peaks) indicate that the two protons on the corresponding F1 and F2 axes are spin-coupled.[2]
-
Trace the connectivities by "walking" along the cross-peaks.[2]
Visualizations
Caption: Experimental workflow for NMR analysis of substituted this compound derivatives.
Caption: Troubleshooting guide for common NMR spectral issues.
References
Navigating the Synthesis of (Quinolin-8-yloxy)-acetic acid: A Technical Support Guide for Scale-Up
For researchers, scientists, and professionals in drug development, scaling up the synthesis of promising compounds like (Quinolin-8-yloxy)-acetic acid is a critical step. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges that may arise during the scale-up of this synthesis, which is typically achieved via the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound, and is it suitable for scale-up?
A1: The most prevalent laboratory method is the Williamson ether synthesis, which involves the reaction of 8-hydroxyquinoline with a haloacetic acid or its ester, in the presence of a base. While this method is effective at a lab scale, direct scale-up can present challenges such as prolonged reaction times, side-product formation, and difficulties in purification.[1][2][3] Careful optimization of reaction parameters is crucial for a successful transition to a larger scale.
Q2: What are the key starting materials for the synthesis of this compound?
A2: The primary starting materials are 8-hydroxyquinoline and a haloacetic acid derivative, typically chloroacetic acid or bromoacetic acid, or their corresponding esters (e.g., ethyl chloroacetate).[4] A suitable base is also required to deprotonate the hydroxyl group of 8-hydroxyquinoline.
Q3: What are the main challenges encountered when scaling up the Williamson ether synthesis for this compound?
A3: Key challenges include:
-
Reaction Kinetics: The reaction can be slow, requiring extended heating, which may not be energy-efficient on a large scale.[1]
-
Side Reactions: The primary competing reaction is the base-catalyzed elimination of the haloacetic acid derivative. Additionally, with aryloxide nucleophiles, there is a possibility of C-alkylation on the quinoline ring.[1]
-
Solvent Selection: The choice of solvent is critical as it affects reaction rate and selectivity. Protic solvents can slow down the reaction, while polar aprotic solvents are generally preferred.[1][5][6]
-
Base Selection: The strength and solubility of the base can influence the deprotonation of 8-hydroxyquinoline and the rate of side reactions.
-
Product Isolation and Purification: Isolating the product from the reaction mixture and achieving high purity can be complex on a larger scale.
Q4: Are there alternative strategies to improve the efficiency and scalability of the synthesis?
A4: Yes, several strategies can be employed:
-
Phase Transfer Catalysis (PTC): This technique is highly effective for industrial-scale Williamson ether synthesis. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the alkoxide from an aqueous phase to an organic phase where the reaction occurs, often leading to faster reactions, milder conditions, and improved yields.[7][8]
-
Microwave-Assisted Synthesis: For smaller to medium-scale production, microwave irradiation can significantly reduce reaction times and potentially improve yields compared to conventional heating.[9]
-
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters like temperature and mixing, leading to improved consistency and safety for scaled-up production.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | 1. Incomplete deprotonation of 8-hydroxyquinoline. 2. Low reactivity of the haloacetic acid derivative. 3. Suboptimal reaction temperature. 4. Presence of water in the reaction mixture. | 1. Use a stronger base (e.g., sodium hydride instead of potassium carbonate) or ensure anhydrous conditions. 2. Use a more reactive haloacetic acid derivative (e.g., bromo- or iodoacetic acid instead of chloroacetic acid).[10] 3. Gradually increase the reaction temperature while monitoring for side product formation. A typical range is 50-100 °C.[1] 4. Use anhydrous solvents and reagents. |
| Formation of significant byproducts | 1. Elimination reaction of the haloacetic acid derivative is competing with the desired substitution. 2. C-alkylation of the quinoline ring. | 1. Use a less sterically hindered base. Lowering the reaction temperature can also favor substitution over elimination. 2. The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.[5][6] |
| Difficult product purification | 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts. 3. Product is an oil or difficult to crystallize. | 1. Monitor the reaction progress by TLC or HPLC to ensure completion. 2. Optimize reaction conditions to minimize byproduct formation. Consider using column chromatography with a suitable eluent system for purification. 3. Attempt to form a salt of the carboxylic acid to facilitate crystallization. Recrystallization from a suitable solvent system is often effective. |
| Reaction is too slow at scale | 1. Poor mass and heat transfer in a large reactor. 2. Low intrinsic reaction rate. | 1. Ensure efficient stirring and heating. Consider using a jacketed reactor with controlled heating. 2. Employ a phase transfer catalyst to accelerate the reaction rate.[7] Alternatively, explore microwave-assisted synthesis for faster reaction times.[9] |
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Conditions for Ethyl (Quinolin-8-yloxy)acetate
| Parameter | Conventional Heating[4] | Microwave Irradiation[9] | Ultrasound Irradiation[9] | Scale-Up Considerations |
| Reactants | 8-hydroxyquinoline, Ethyl chloroacetate, Anhydrous K₂CO₃ | 8-hydroxyquinoline, Ethyl chloroacetate, Anhydrous K₂CO₃ | 8-hydroxyquinoline, Ethyl chloroacetate, Anhydrous K₂CO₃ | Ensure consistent quality and purity of raw materials at larger quantities. |
| Solvent | Dry Acetone | Not specified | Not specified | Polar aprotic solvents like DMF or acetonitrile are often preferred for scale-up.[1] |
| Reaction Time | 18 hours | Minutes | Shorter than conventional | Significant reduction in batch time is a major advantage for scaling up. |
| Temperature | Reflux | 130 °C | Not specified | Precise temperature control is critical to minimize side reactions. |
| Yield | 95% | Higher than conventional | Good | Yields may vary at scale; process optimization is necessary. |
| Purification | Recrystallization from ethanol | Recrystallization | Recrystallization | Crystallization may be more challenging at scale; may require seeding or controlled cooling. |
Note: The final step to obtain this compound would be the hydrolysis of the ethyl ester.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Ethyl (Quinolin-8-yloxy)acetate (Conventional Heating)[4]
-
To a solution of 8-hydroxyquinoline (0.01 mol) in dry acetone, add anhydrous potassium carbonate (0.02 mol) and ethyl chloroacetate (0.012 mol).
-
Reflux the reaction mixture with stirring for 18 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure ethyl (quinolin-8-yloxy)acetate.
-
Hydrolyze the ester using a standard procedure (e.g., refluxing with aqueous NaOH followed by acidification) to yield this compound.
Protocol 2: Scaled-Up Synthesis of this compound using Phase Transfer Catalysis (Illustrative)
-
In a jacketed glass reactor, charge 8-hydroxyquinoline (1.0 eq), chloroacetic acid (1.1 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and an appropriate organic solvent (e.g., toluene or chlorobenzene).
-
Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture and separate the aqueous and organic layers.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. jetir.org [jetir.org]
- 8. youtube.com [youtube.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. francis-press.com [francis-press.com]
Proper handling, storage, and disposal of (Quinolin-8-yloxy)-acetic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the proper handling, storage, disposal, and experimental use of (Quinolin-8-yloxy)-acetic acid.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a synthetic compound featuring a quinoline ring linked to an acetic acid moiety via an ether bond. It and its derivatives are subjects of research for their potential biological activities, including anti-inflammatory and antimicrobial properties.
2. What are the main hazards associated with this compound?
This compound is classified as an irritant. According to the Globally Harmonized System (GHS), it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE).
3. How should I properly store this compound?
Store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly closed to prevent moisture absorption and contamination. Long-term storage in a cool, dry place is recommended.[1]
4. What is the proper procedure for disposing of this compound waste?
Dispose of this compound and its containers at an approved waste disposal plant. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.
5. In which solvents is this compound soluble?
Troubleshooting Guides
Experimental Workflow: General Handling and Stock Solution Preparation
Caption: General workflow for preparing and using this compound in experiments.
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty Dissolving the Compound | The compound has low solubility in the chosen solvent. | - Use a polar aprotic solvent like DMSO or DMF for initial stock solutions.- Gentle warming or sonication can aid dissolution.- For aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute with the buffer. |
| Precipitation in Aqueous Buffer | The compound is precipitating out of the aqueous solution upon dilution from an organic stock. | - Increase the percentage of the organic solvent in the final solution if the experiment allows.- Ensure the pH of the buffer is compatible with the acidic nature of the compound.- Prepare fresh dilutions immediately before use. |
| Inconsistent Experimental Results | Degradation of the compound in the stock solution. | - Store stock solutions at -20°C or -80°C.- Protect from light if the compound is light-sensitive.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
Synthesis of this compound Derivatives (e.g., Ethyl Ester)
| Issue | Possible Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete reaction. | - Increase reaction time or temperature.- Consider using microwave irradiation, which has been shown to reduce reaction time and improve yields for similar syntheses.[2][3]- Ensure all reagents are anhydrous, especially the solvent and potassium carbonate. |
| Impure Product after Reaction | Presence of unreacted starting materials or side products. | - Optimize the purification method. Recrystallization from a suitable solvent like ethanol is often effective.[4]- Use column chromatography for purification if recrystallization is insufficient. |
| Crystallization Fails or "Oils Out" | The solution is supersaturated, or impurities are present. | - To induce crystallization, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]- If the compound "oils out," redissolve it by heating and add a small amount of additional solvent to slow down the crystallization process.[6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (quinolin-8-yloxy)acetate
This protocol is adapted from procedures for the synthesis of similar compounds.[4]
Materials:
-
8-hydroxyquinoline
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Ether
-
10% Sodium hydroxide solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask, combine 8-hydroxyquinoline (1 equivalent), ethyl chloroacetate (1.5 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in dry acetone.
-
Reflux the mixture for 8-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in ether and wash with 10% sodium hydroxide solution, followed by water.
-
Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the ether to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield ethyl (quinolin-8-yloxy)acetate.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[7][8][9]
Materials:
-
This compound
-
DMSO (for stock solution)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strain of interest
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathway
Inhibition of the NF-κB Signaling Pathway
Quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4][10][11] This pathway is a central regulator of the inflammatory response.
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by this compound.
References
- 1. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of (Quinolin-8-yloxy)-acetic acid using Thin-Layer Chromatography (TLC)
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring the synthesis of (Quinolin-8-yloxy)-acetic acid using thin-layer chromatography (TLC). Moving beyond a simple procedural list, this document explains the scientific rationale behind each step, offering field-tested insights and robust troubleshooting strategies to ensure reliable and reproducible results.
The Synthetic Pathway: A Tale of Two Polarities
The synthesis of this compound is a classic example of the Williamson ether synthesis, an SN2 reaction where an alkoxide displaces a halide.[1][2] The process typically involves two key stages:
-
Ether Formation: The phenolic hydroxyl group of 8-hydroxyquinoline is deprotonated by a base (e.g., K₂CO₃, NaOH) to form a nucleophilic phenoxide. This phenoxide then attacks an alkyl halide, such as ethyl chloroacetate, to form the ester intermediate, ethyl (quinolin-8-yloxy)acetate.[3][4]
-
Hydrolysis: The resulting ester is then hydrolyzed (often under basic conditions followed by acidic workup) to yield the final product, this compound.
Monitoring this reaction with TLC is essential to determine the point of completion and to identify the presence of any side products.[5][6] The success of TLC monitoring hinges on the significant polarity differences between the starting material, the intermediate, and the final product.
-
8-Hydroxyquinoline (Starting Material): Moderately polar due to the phenolic -OH group.
-
Ethyl (quinolin-8-yloxy)acetate (Intermediate): Less polar than the starting material as the polar -OH group has been converted to a less polar ether-ester linkage.
-
This compound (Final Product): Highly polar due to the carboxylic acid group, which can engage in strong hydrogen bonding with the silica gel stationary phase.
This predictable change in polarity is what allows for effective separation and monitoring on a TLC plate.
Detailed Experimental Protocol for TLC Monitoring
This protocol is designed as a self-validating system, primarily through the use of a "co-spot" lane, which is critical for unambiguous spot identification, especially when Rf values are close.[7]
Materials:
-
Silica gel TLC plates (with F₂₅₄ fluorescent indicator)
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil
-
UV lamp (254 nm)
-
Mobile phase (e.g., Ethyl Acetate/Hexanes with 0.5% Triethylamine)
-
Samples:
-
Solution of pure 8-hydroxyquinoline (Starting Material - SM)
-
Aliquots from the reaction mixture (Rxn)
-
Step-by-Step Methodology:
-
Chamber Preparation: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inner wall, partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapors. This ensures a uniform solvent front and improves reproducibility.[8] Cover the chamber and let it equilibrate for 5-10 minutes.
-
Plate Preparation: Using a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate.[9] Be careful not to gouge the silica. Mark three evenly spaced points on this line for spotting.
-
Spotting the Plate:
-
Lane 1 (SM): Using a capillary spotter, apply a small spot of the dissolved 8-hydroxyquinoline starting material.
-
Lane 2 (Co-spot): Apply a spot of the starting material first. Then, using a different capillary, carefully spot the reaction mixture directly on top of the SM spot. This is the crucial co-spot.[7]
-
Lane 3 (Rxn): Apply a spot of the reaction mixture.
-
Expert Tip: Keep spots small and concentrated by applying the sample multiple times, allowing the solvent to evaporate completely between applications.[10] Overloaded spots lead to streaking and poor separation.[11][12]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline with the spots is above the solvent level; otherwise, the samples will dissolve into the solvent pool.[10] Close the lid and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.
-
Completion and Visualization:
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the plate under a UV lamp (254 nm). UV-active compounds, like quinolines, will appear as dark spots against the green fluorescent background.[8][9]
-
Gently circle the visible spots with a pencil.
-
If spots are faint or not visible, a chemical stain (e.g., iodine chamber or potassium permanganate dip) can be used as a secondary, destructive visualization method.[13][14]
-
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9]
-
The reaction is complete when the starting material spot is absent in the "Rxn" lane and a new product spot is clearly visible. The "Co-spot" lane will show two distinct spots if the reaction is incomplete, confirming that the new spot is not the starting material.
-
Caption: A standard workflow for monitoring a chemical reaction using TLC.
Data Interpretation: What to Expect on Your Plate
The relative positions of the spots provide a clear narrative of the reaction's progress.
| Compound | Example Mobile Phase | Approximate Rf | Rationale & Notes |
| 8-Hydroxyquinoline (Starting Material) | 30% Ethyl Acetate in Hexanes + 0.5% Triethylamine | ~0.4 - 0.5 | The phenolic -OH group makes it moderately polar. It should move a reasonable distance up the plate. |
| Ethyl (quinolin-8-yloxy)acetate (Ester Intermediate) | 30% Ethyl Acetate in Hexanes + 0.5% Triethylamine | ~0.6 - 0.7 | The conversion of the polar -OH to a less polar ether-ester results in a higher Rf value (travels further). |
| This compound (Final Product) | 80% Ethyl Acetate in Hexanes + 1% Acetic Acid | ~0.2 - 0.3 | The highly polar carboxylic acid group interacts strongly with the silica gel, resulting in a significantly lower Rf. A more polar eluent is needed to move it from the baseline. Acetic acid is added to suppress deprotonation of the product, reducing tailing. |
Interpreting Reaction Progression:
-
Start of Reaction (t=0): A single spot for the starting material will be present in the "Rxn" lane, which aligns perfectly with the "SM" lane.
-
During Reaction: The "Rxn" lane will show a diminishing SM spot and a new, higher Rf spot for the ester product appearing and intensifying.
-
Reaction Complete: The "Rxn" lane will show the complete disappearance of the SM spot, with only the product spot remaining.
Troubleshooting Guide
This section addresses the most common issues encountered during the TLC analysis of this synthesis in a direct question-and-answer format.
Q: My spots are streaking or tailing down the plate. What's wrong?
A: This is the most prevalent issue when analyzing basic compounds like quinolines on standard silica gel.[8][11]
-
Cause: Silica gel is slightly acidic. The basic nitrogen atom in the quinoline ring interacts too strongly with these acidic sites, causing the spot to drag as it moves up the plate.[8]
-
Solution 1 (Primary): Add a basic modifier to your mobile phase. A small amount of triethylamine (TEA), typically 0.1-1.0%, will neutralize the acidic sites on the silica, allowing for sharp, symmetrical spots.[11]
-
Solution 2: Your sample may be overloaded. Try diluting your sample and spotting a smaller amount.[11][12]
Q: I can't see any spots on my developed TLC plate after using the UV lamp.
A: This can be frustrating but is usually solvable.
-
Cause 1: The sample concentration is too low.[10]
-
Solution: Re-spot the plate, applying the sample multiple times in the same location to increase the concentration. Allow the solvent to dry between each application.[10]
-
-
Cause 2: Although quinolines are typically UV-active, your specific derivative or concentration might not be visible.
-
Cause 3: The solvent level in the chamber was above your baseline.
Q: My spots are all stuck at the baseline (Rf ≈ 0).
A: This indicates your mobile phase is not polar enough to move the compounds up the plate.[9][15]
-
Cause: The compounds have a much stronger affinity for the polar stationary phase (silica) than for the non-polar mobile phase. This is common for the final carboxylic acid product.
-
Solution: Increase the polarity of your mobile phase. For an ethyl acetate/hexanes system, increase the percentage of ethyl acetate (the more polar component). For example, move from 20% EtOAc to 40% EtOAc.
Q: My spots all ran to the top of the plate with the solvent front (Rf ≈ 1).
A: This is the opposite problem: your mobile phase is too polar.[9][15]
-
Cause: The compounds are too soluble in the mobile phase and have little interaction with the stationary phase.
-
Solution: Decrease the polarity of your mobile phase. Increase the proportion of the non-polar solvent (e.g., hexanes). For example, move from 50% EtOAc in hexanes to 20% EtOAc in hexanes.
Caption: A decision tree for troubleshooting common TLC analysis problems.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for this reaction? A good starting point for separating the 8-hydroxyquinoline starting material and its less polar ester intermediate is a mixture of 20-30% ethyl acetate in hexanes.[9] Remember to always add a small amount of triethylamine (~0.5%) to prevent tailing.[8] You will likely need a more polar system, such as 5% methanol in dichloromethane or >50% ethyl acetate in hexanes, to analyze the final carboxylic acid product.
Q2: How do I know if my Rf values are "good"? For effective analysis and separation, you should aim for Rf values between 0.2 and 0.8.[5] An ideal Rf for a starting material before beginning the reaction monitoring is around 0.3, as this provides ample space on the plate for less polar products to appear above it and more polar byproducts to appear below it.
Q3: Can I reuse my solvent from the developing chamber? It is strongly discouraged. The composition of the mobile phase can change over time due to the differential evaporation of its components, which have different boiling points. This will lead to inconsistent and irreproducible Rf values.[10] Always use a fresh mobile phase for each experiment.
Q4: My reaction is run in a high-boiling solvent like DMF or DMSO. How do I run a TLC? High-boiling, polar solvents like DMF and DMSO will streak across the entire plate. To solve this, spot the TLC plate as usual, then place the plate under a high vacuum for 5-10 minutes to evaporate the reaction solvent before developing the plate in the TLC chamber.[15]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. silicycle.com [silicycle.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chromatography [chem.rochester.edu]
Challenges in the formulation of (Quinolin-8-yloxy)-acetic acid for in vivo studies
Technical Support Center: (Quinolin-8-yloxy)-acetic acid
A Guide for Preclinical Formulation Development
Welcome to the technical support center for this compound (CAS 5326-89-6). As a Senior Application Scientist, I've worked with numerous research teams navigating the complexities of preclinical formulation. This compound, while promising for its potential anti-inflammatory effects, presents distinct challenges for in vivo studies, primarily due to its physicochemical properties.[1][2]
This guide is designed to be a practical resource, moving beyond simple protocols to explain the scientific rationale behind formulation choices. Our goal is to empower you to troubleshoot effectively, develop stable and effective formulations, and generate reliable preclinical data.
Compound Profile at a Glance
Before diving into formulation strategies, it's crucial to understand the molecule you're working with. This compound is an amphoteric compound, possessing both a weakly basic quinoline nitrogen and an acidic carboxylic acid group. This dual nature is central to its formulation behavior.
| Property | Value | Source |
| CAS Number | 5326-89-6 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₃ | [1][2] |
| Molecular Weight | 203.19 g/mol | [1][2] |
| Appearance | White to off-white powder | [4] |
| Purity (Typical) | ≥95% | [1][5] |
| Key Structural Features | Hydrophobic quinoline core, ionizable carboxylic acid group, basic quinoline nitrogen. | [6] |
| Primary Challenge | Poor aqueous solubility at physiological pH. | [7] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve for in vivo studies?
A1: The primary challenge stems from its molecular structure. The quinoline ring system is large, planar, and hydrophobic, which inherently limits its solubility in water.[6] While the carboxylic acid group provides a handle for ionization and potential salt formation, the molecule's overall low polarity and strong crystal lattice energy make it poorly soluble, especially in the neutral pH range required for most physiological studies.
Q2: What is the most common point of failure when formulating this compound?
A2: The most frequent issue is precipitation upon dilution or injection. Researchers often succeed in dissolving the compound in a stock solution using high pH or organic solvents. However, when this stock is diluted in a neutral buffer or injected into the bloodstream (at pH ~7.4), the compound's solubility plummets, causing it to crash out of solution. This can lead to inaccurate dosing, local irritation, and even embolism.[8]
Q3: What are the first-line formulation strategies I should consider?
A3: For any poorly soluble compound, the best approach is to start simple and add complexity only as needed. For this specific molecule, the logical starting points are:
-
pH Adjustment: Exploiting the carboxylic acid group to form a soluble salt in situ. This is often the most effective initial strategy.[7]
-
Co-solvency: Using a water-miscible organic solvent to disrupt the hydrophobic interactions between the compound and water.[9]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline moiety within a cyclodextrin molecule to increase its apparent water solubility.[10][11]
These methods are often used in combination for optimal results.
Troubleshooting Guide: Common Formulation Hurdles
Issue 1: My compound won't dissolve in aqueous buffer (e.g., PBS at pH 7.4).
-
Underlying Cause: At neutral pH, the carboxylic acid group is mostly deprotonated (COO⁻), but the hydrophobic quinoline core dominates, leading to very low solubility. The molecule's pKa values dictate its ionization state, and at pH 7.4, it exists in a form that is not sufficiently water-soluble.
-
Solution Pathway:
-
pH-Modification (Alkaline): The most direct approach is to increase the pH. By preparing your solution in a basic buffer (e.g., pH 9-10), you can fully deprotonate the carboxylic acid, forming a soluble carboxylate salt. Use a biocompatible base like Sodium Hydroxide (NaOH) or an alkalizing agent like sodium bicarbonate.[12] Crucially, you must verify that the final diluted formulation remains at a physiologically tolerable pH (ideally below 9) before injection. [8]
-
Test for Stability: Once dissolved at a higher pH, monitor the solution for any signs of precipitation over time. Also, assess the chemical stability of the compound at this pH, as some molecules can degrade under alkaline conditions.
-
Issue 2: My compound dissolves in the formulation vehicle but precipitates upon injection (in vivo).
-
Underlying Cause: This is a classic "spring and parachute" problem. Your formulation (the "spring") gets the drug into solution, but upon injection and dilution in the bloodstream, the pH and solvent composition change dramatically. The formulation is diluted, the pH is buffered to ~7.4, and the concentration of your solubilizing excipients drops, causing the compound (the "parachute") to precipitate.
-
Solution Pathway:
-
Reduce Concentration: The simplest solution is to work with a lower dose concentration if therapeutically viable.
-
Incorporate Co-solvents: Use a biocompatible co-solvent that is miscible with water, such as Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG), or Dimethyl Sulfoxide (DMSO).[8] These agents reduce the polarity of the vehicle and can help keep the drug in solution even after dilution. Note: Keep the percentage of organic solvents to a minimum to avoid toxicity (e.g., <10% DMSO, <40% PEG 400 for intravenous routes, though specific limits depend on the animal model and route).
-
Use Cyclodextrins: Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are excellent solubilizers that form inclusion complexes with hydrophobic molecules.[10] They can effectively "shield" the quinoline part of your compound from the aqueous environment, preventing precipitation upon dilution.[11]
-
Combine Strategies: A robust formulation often involves a combination of these techniques. For example, dissolving the compound in a solution of HP-β-CD with a small percentage of a co-solvent, all adjusted to a slightly basic pH.
-
Issue 3: I'm observing irritation or necrosis at the injection site.
-
Underlying Cause: This can be caused by several factors related to the formulation:
-
pH Extremes: Injecting a solution with a very high or low pH can cause significant tissue damage.[8]
-
Precipitation: The physical precipitation of the compound can cause a local inflammatory response.
-
Excipient Toxicity: Some excipients, especially organic solvents like DMSO, can be irritants at high concentrations.[13]
-
Hypertonicity: A formulation that is not isotonic with physiological fluids can cause cell damage due to osmotic stress.
-
-
Solution Pathway:
-
Check Final pH: Always measure the pH of your final formulation before injection. Aim for a range of 6.0-8.5 if possible.
-
Filter Sterilize: Pass the final formulation through a 0.22 µm syringe filter. If you see significant material on the filter, you have a precipitation problem that needs to be addressed with better solubilization.
-
Minimize Harsh Excipients: Reduce the concentration of co-solvents to the lowest effective level. Consider replacing more aggressive solvents with safer alternatives like cyclodextrins.
-
Adjust Tonicity: If your formulation contains high concentrations of excipients (like cyclodextrins), it may be hypertonic. You can measure the osmolality and adjust with a tonicity agent like sodium chloride if necessary, though this is less common for small-volume preclinical injections.[14]
-
Visual Workflow: Formulation Strategy Selection
The following diagram outlines a logical decision-making process for developing a suitable formulation for this compound.
Caption: A decision tree for systematically developing an injectable formulation.
Visual Concept: Impact of pH on Solubility
This diagram illustrates how changes in pH affect the ionization state and, consequently, the water solubility of this compound.
Caption: Ionization states of the molecule at different pH values.
Protocol: Preparation of a 5 mg/mL Formulation using HP-β-CD
This protocol provides a step-by-step method for preparing a solubilized formulation suitable for intravenous or intraperitoneal injection in a rodent model. Always perform a small-scale pilot test first.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD), parenteral grade
-
Sterile Water for Injection (WFI)
-
0.1 N NaOH solution, sterile
-
Sterile 20 mL glass vial
-
Magnetic stir bar and stir plate
-
Calibrated pH meter with a micro-electrode
-
0.22 µm sterile syringe filter
Procedure:
-
Prepare the Vehicle:
-
Weigh the required amount of HP-β-CD to make a 20% (w/v) solution. For 10 mL of vehicle, you will need 2.0 g of HP-β-CD.
-
Add the HP-β-CD to a sterile vial containing ~8 mL of WFI.
-
Stir at room temperature until the HP-β-CD is completely dissolved. This may take 15-30 minutes.
-
-
Add the Active Compound:
-
Weigh 50 mg of this compound.
-
Slowly add the powder to the stirring HP-β-CD solution. A suspension will form.
-
-
Solubilize via pH Adjustment:
-
Begin stirring the suspension.
-
Using a micropipette, add the 0.1 N NaOH solution dropwise (e.g., 5-10 µL at a time).
-
Pause between additions and allow the solution to mix. The suspension should start to clarify as the pH increases and the compound dissolves.
-
Continue adding NaOH until the solution is completely clear.
-
-
Final pH and Volume Adjustment:
-
Once the solution is clear, measure the pH using a calibrated pH meter. The target pH should be the lowest possible pH that maintains solubility, ideally between 8.0 and 9.0.
-
Carefully add WFI to bring the final volume to exactly 10.0 mL. This ensures a final concentration of 5 mg/mL and 20% HP-β-CD.
-
Confirm the final pH.
-
-
Sterilization and Quality Control:
-
Visually inspect the solution against a black and white background to ensure it is free of particulates.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial. This is a critical step to ensure sterility and remove any undissolved micro-precipitates.
-
The formulation is now ready for in vivo use. It is recommended to use the formulation on the same day it is prepared. If storage is necessary, conduct stability studies at 2-8°C.
-
This comprehensive approach should provide a robust starting point for your in vivo studies. Remember that every compound is unique, and empirical testing is key to successful formulation development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 5326-89-6 | FAA32689 [biosynth.com]
- 3. 5326-89-6 this compound AKSci 5059AE [aksci.com]
- 4. This compound, CasNo.5326-89-6 BOC Sciences United States [bocscichem.lookchem.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Excipients | Pharmlabs [pharmlabs.unc.edu]
- 13. ashland.com [ashland.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of (Quinolin-8-yloxy)-acetic acid and 8-Hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two quinoline-based compounds: (Quinolin-8-yloxy)-acetic acid and its parent compound, 8-hydroxyquinoline. While both share a common quinoline scaffold, the available scientific literature reveals a significant disparity in the depth of research and the nature of their reported biological effects. 8-Hydroxyquinoline is a well-established compound with a broad spectrum of extensively studied antimicrobial, antifungal, and anticancer properties. In contrast, this compound is primarily noted for its anti-inflammatory potential, though quantitative data remains limited. This guide aims to summarize the existing data, provide detailed experimental contexts, and highlight areas for future comparative research.
8-Hydroxyquinoline: A Multifaceted Bioactive Agent
8-Hydroxyquinoline (8-HQ) is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Its mechanisms of action are often attributed to its ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells.[4]
Antimicrobial and Antifungal Activity
8-HQ and its derivatives have demonstrated potent activity against a wide range of bacteria and fungi.[5][6][7] This broad-spectrum activity has led to their use in various antiseptic and antifungal applications.[4]
Anticancer Activity
The anticancer properties of 8-hydroxyquinoline have been extensively investigated. Its derivatives have shown cytotoxicity against various cancer cell lines, with mechanisms including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[8][9][10]
Quantitative Biological Data for 8-Hydroxyquinoline and its Derivatives
The following table summarizes the inhibitory concentrations of 8-hydroxyquinoline and some of its derivatives against various microbial and cancer cell lines, providing a quantitative measure of their potency.
| Compound/Derivative | Target Organism/Cell Line | Activity | Value | Reference |
| 8-Hydroxyquinoline | Mycobacterium tuberculosis | MIC | 3.6 µM | [11] |
| HepG2 (Liver Cancer) | IC50 | 7.6 µM | [11] | |
| Clioquinol | Candida spp. | MIC | 0.031-2 µg/mL | [12][13] |
| Nitroxoline | Raji (Burkitt's lymphoma) | IC50 | ~2 µM | [10] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | MTS50 | 6.25 µg/mL | [9] |
This compound: An Emerging Anti-inflammatory Agent
This compound is a derivative of 8-hydroxyquinoline where an acetic acid moiety is linked to the quinoline core via an ether bond. While research on this specific compound is less extensive, it has been identified as having potential anti-inflammatory effects.[10][11]
The proposed anti-inflammatory mechanism involves the inhibition of inflammatory cell aggregation and the scavenging of reactive oxygen species (ROS), which are key mediators in the inflammatory cascade.[10][11] However, to date, the scientific literature lacks detailed quantitative studies, such as IC50 values for key inflammatory enzymes or percentage inhibition in standard in vivo models, to firmly establish its potency in comparison to 8-hydroxyquinoline or other anti-inflammatory drugs.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments relevant to the biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.
-
Compound Administration: The test compound (this compound or 8-hydroxyquinoline) is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[1][5]
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[3][5]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing Biological Pathways and Workflows
The following diagrams illustrate a key mechanism of action for 8-hydroxyquinoline and a typical workflow for an in vitro anti-inflammatory assay.
Caption: Mechanism of 8-Hydroxyquinoline's Antimicrobial Activity.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Conclusion and Future Directions
Future research should focus on conducting rigorous quantitative in vitro and in vivo studies on this compound to determine its efficacy and mechanism of action as an anti-inflammatory agent. Such studies would not only elucidate its therapeutic potential but also enable a more direct and meaningful comparison with its parent compound, 8-hydroxyquinoline, and other established therapeutic agents. This would provide valuable insights for drug development professionals in the pursuit of novel and effective treatments for inflammatory and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 5326-89-6 | FAA32689 [biosynth.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
(Quinolin-8-yloxy)-acetic acid vs. (5-chloro-quinolin-8-yloxy)-acetic acid: a comparative analysis.
A Comparative Analysis of (Quinolin-8-yloxy)-acetic acid and (5-chloro-quinolin-8-yloxy)-acetic acid for Researchers and Drug Development Professionals
In the landscape of quinoline derivatives, which are recognized for their broad spectrum of biological activities, this compound and its chlorinated analogue, (5-chloro-quinolin-8-yloxy)-acetic acid, represent two molecules of significant interest for therapeutic development.[1] This guide provides a comparative analysis of these two compounds, summarizing their known properties, synthesis, and biological potential based on available experimental data.
Physicochemical Properties
A fundamental comparison of the two compounds begins with their chemical structure and properties. The addition of a chlorine atom to the quinoline ring in (5-chloro-quinolin-8-yloxy)-acetic acid imparts a notable increase in molecular weight and is expected to alter its lipophilicity and electronic characteristics, which can, in turn, influence its biological activity.
| Property | This compound | (5-chloro-quinolin-8-yloxy)-acetic acid |
| Molecular Formula | C₁₁H₉NO₃ | C₁₁H₈ClNO₃ |
| Molecular Weight | 203.19 g/mol [2] | 237.64 g/mol |
| Appearance | Solid | Solid |
| CAS Number | 5326-89-6[2] | 88349-88-6 |
Synthesis Overview
The synthesis of both compounds generally proceeds via the reaction of the corresponding 8-hydroxyquinoline with a haloacetic acid ester, followed by hydrolysis. The presence of the chloro group in the starting material for (5-chloro-quinolin-8-yloxy)-acetic acid is the key differentiating factor in their synthetic pathways.
Comparative Biological Activity
This compound is noted for its potential anti-inflammatory properties. It has been suggested to act by inhibiting the aggregation of inflammatory cells and scavenging reactive oxygen species.[2]
On the other hand, the presence of a halogen, such as chlorine, on the quinoline ring is often associated with enhanced antimicrobial activity. The parent compound of the chloro-derivative, 5-chloro-8-hydroxyquinoline (cloxyquin), has demonstrated significant antituberculosis activity. This suggests that (5-chloro-quinolin-8-yloxy)-acetic acid may possess more potent antimicrobial properties compared to its non-chlorinated counterpart.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of the biological activities of these compounds are crucial for reproducible research.
Synthesis of this compound
This procedure is adapted from established methods for the synthesis of quinoline derivatives.
-
Reaction Setup: A mixture of 8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous potassium carbonate (0.005 M) in dry acetone is prepared in a round-bottom flask.
-
Reflux: The mixture is refluxed on a water bath for approximately 18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl (quinolin-8-yloxy)acetate.
-
Hydrolysis: The crude ester is then hydrolyzed using a suitable base (e.g., NaOH) in an alcohol-water mixture.
-
Isolation: The reaction mixture is acidified to precipitate the this compound, which is then filtered, washed with water, and dried.
Synthesis of (5-chloro-quinolin-8-yloxy)-acetic acid
The synthesis follows a similar protocol, with 5-chloro-8-hydroxyquinoline as the starting material.
-
Reaction Setup: 5-chloro-8-hydroxyquinoline (0.01 M), ethyl chloroacetate (0.01 M), and anhydrous potassium carbonate (0.005 M) are combined in dry acetone.
-
Reflux: The mixture is refluxed for several hours, with reaction completion monitored by TLC.
-
Workup and Purification: The workup procedure is analogous to that for the non-chlorinated derivative, yielding crude ethyl (5-chloro-quinolin-8-yloxy)acetate.
-
Hydrolysis and Isolation: The subsequent hydrolysis and acidification steps are performed as described above to obtain the final product.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Test Compound: A stock solution of the quinoline derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Two-fold serial dilutions of the stock solution are made in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion
Both this compound and (5-chloro-quinolin-8-yloxy)-acetic acid hold promise as scaffolds for the development of new therapeutic agents. Based on the available literature, the former may be a more suitable candidate for anti-inflammatory applications, while the latter, due to its chloro-substitution, is likely to exhibit more potent antimicrobial properties. Further head-to-head comparative studies are warranted to quantify the differences in their biological activities and to fully elucidate their therapeutic potential.
References
Comparative study of the biological activities of various (Quinolin-8-yloxy)-acetic acid derivatives.
A Comparative Guide to the Biological Activities of (Quinolin-8-yloxy)-acetic Acid Derivatives
This guide provides a comparative analysis of the biological activities of various this compound derivatives, targeting researchers, scientists, and professionals in drug development. The information is compiled from recent studies and presented to facilitate objective comparison and support further research.
Data Presentation
The biological activities of this compound derivatives and related quinoline compounds are summarized below, with a focus on their anticancer and antimicrobial properties.
Anticancer Activity
The cytotoxic effects of various quinoline derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[1]
Table 1: Anticancer Activity of Quinoline Derivatives (IC50 in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [1] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [1] |
| Quinoline-1,8-dione Derivative | HeLa | IC30: Not specified | [2] |
| 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 (Colon), MCF-7 (Breast), HeLa (Cervical) | 4–43 | [3] |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Not specified (comparable to cisplatin/doxorubicin) |
Note: The data is compiled from various studies and direct comparison should be made with caution due to potential differences in experimental conditions.
Antimicrobial Activity
This compound hydrazide derivatives have been synthesized and screened for their antimicrobial activity against various bacterial and fungal strains. The zone of inhibition is a common measure of antimicrobial efficacy.
Table 2: Antimicrobial Activity of Substituted N'-arylidene-2-(quinolin-8-yloxy) acetohydrazides (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Candida albicans | Reference |
| 3b | Moderately Active | Moderately Active | Good Activity | [4] |
| 3c | Moderately Active | Moderately Active | Good Activity | [4] |
| 3e | Weakly Active | Weakly Active | Not specified | [4] |
| 3g | Weakly Active | Weakly Active | Not specified | [4] |
Note: 'Moderately Active' and 'Good Activity' are qualitative descriptions from the source.[4] Specific zone of inhibition measurements were not consistently provided in the available literature for a comparative table.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of this compound Derivatives
A general synthetic route involves the reaction of 8-hydroxyquinoline with an appropriate haloacetate ester, followed by hydrolysis or further derivatization. For example, the synthesis of Substituted N'-[2-(quinolin-8-yloxy) acetyl] benzohydrazide derivatives involves:
-
Preparation of ethyl (quinolin-8-yloxy)acetate: A mixture of 8-hydroxyquinoline, ethyl chloroacetate, and anhydrous K2CO3 in dry acetone is refluxed.[2]
-
Preparation of 2-(quinolin-8-yloxy)acetohydrazide: The resulting ester is then refluxed with hydrazine hydrate in ethanol.[2]
-
Preparation of N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazide: The acetohydrazide is reacted with various substituted benzoic acids in ethanol under reflux.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO, final concentration < 0.5%) and incubated for 48-72 hours.[5]
-
MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[5]
-
Formazan Solubilization: The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control to determine the IC50 value.[5]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Inoculum Preparation: A standardized bacterial or fungal suspension is prepared.
-
Plate Inoculation: The microbial inoculum is uniformly spread over the surface of a Mueller-Hinton agar plate.[6]
-
Well Preparation: Wells (6-8 mm in diameter) are punctured in the agar.[6]
-
Compound Application: A specific volume of the test compound solution is added to each well.[6]
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.[7]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[6]
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Signaling Pathway
Quinoline derivatives have been reported to exhibit anticancer activity by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is crucial in regulating genes that control cell proliferation and survival.[3]
Caption: Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chalcogen.ro [chalcogen.ro]
Validating the Antibacterial Potential of (Quinolin-8-yloxy)-acetic acid: A Comparative Analysis
An objective evaluation of (Quinolin-8-yloxy)-acetic acid's role in antibacterial research, contrasted with analogous quinoline derivatives and standard antibiotics. This guide is intended for researchers, scientists, and professionals in drug development.
The quest for novel antibacterial agents is a cornerstone of modern medicinal chemistry, with quinoline scaffolds representing a promising avenue of exploration. This guide provides a comparative analysis of the antibacterial spectrum and efficacy of this compound. Through a review of available experimental data, this document contrasts its activity with that of other quinoline derivatives and established antibiotics.
Comparative Antibacterial Efficacy
Data on the direct antibacterial activity of this compound is notably limited in publicly available scientific literature. However, a study focused on the synthesis and biological screening of its derivatives, specifically substituted N'-[2-(quinolin-8-yloxy) acetyl] benzohydrazide, concluded that these compounds did not exhibit any significant potency against the microbial strains tested[1]. This finding suggests that this compound itself may not be a promising lead compound for antibacterial drug discovery.
In contrast, other quinoline derivatives have demonstrated a broad range of antibacterial activities. For the purpose of comparison, this guide includes data for select quinoline compounds that have been evaluated against common Gram-positive and Gram-negative bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibacterial efficacy, for these compounds alongside common reference antibiotics. A lower MIC value indicates greater potency.
| Compound/Antibiotic | Staphylococcus aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa |
| This compound Derivatives | No significant activity reported[1] | No significant activity reported[1] | No significant activity reported[1] |
| Quinoline Derivative 5d [2][3] | 0.125 - 8 µg/mL | 0.125 - 8 µg/mL | 0.125 - 8 µg/mL |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid [4] | 4 - 16 µg/mL | 4 - 16 µg/mL | 4 - 16 µg/mL |
| Cloxyquin (5-chloroquinolin-8-ol) [5] | Not Reported | Not Reported | Not Reported |
| Ciprofloxacin | 0.125 - 1 µg/mL | ≤0.008 - 0.125 µg/mL | 0.06 - 0.5 µg/mL |
| Vancomycin | 0.5 - 2 µg/mL | Not Applicable | Not Applicable |
Note: The MIC values for Ciprofloxacin and Vancomycin are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Methodologies
To ensure a standardized evaluation of antibacterial efficacy, specific and reproducible experimental protocols are essential. The following section details a typical methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, based on established practices in microbiology.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) and incubated for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
-
The test compound, in this case this compound, and control antibiotics are dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
A series of two-fold serial dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (bacteria with no antimicrobial agent) and a negative control (broth with no bacteria).
-
The plate is then incubated at 37°C for 16-20 hours under ambient air conditions.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Visualizing the Experimental Workflow
To further clarify the process of evaluating a compound's antibacterial properties, the following diagram illustrates a typical experimental workflow from compound synthesis to the determination of antibacterial activity.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to (Quinolin-8-yloxy)-acetic acid: Conventional vs. Microwave vs. Ultrasound
In the landscape of modern organic synthesis, the pursuit of efficiency, sustainability, and improved yields has led to the exploration of alternative energy sources to drive chemical reactions. This guide provides a detailed comparative analysis of three distinct methodologies for the synthesis of (Quinolin-8-yloxy)-acetic acid, a valuable scaffold in medicinal chemistry: conventional heating, microwave irradiation, and ultrasound-assisted synthesis. The analysis is based on the synthesis of the precursor, ethyl (quinolin-8-yloxy)acetate, followed by its hydrolysis.
Performance Comparison: A Quantitative Overview
The efficiency of each synthetic method for the preparation of ethyl (quinolin-8-yloxy)acetate was evaluated based on reaction time and product yield. The data clearly indicates that both microwave and ultrasound irradiation offer significant advantages over conventional heating.[1] Microwave-assisted synthesis, in particular, demonstrates a dramatic reduction in reaction time to a mere 2.5 minutes while providing the highest yield of 92%. Ultrasound irradiation also presents a considerable improvement over the conventional method, shortening the reaction time to 3 hours with a high yield of 88%. The conventional reflux method requires a lengthy 18 hours and results in a lower yield of 76%.
| Synthesis Method | Reaction Time | Yield (%) |
| Conventional | 18 hours | 76 |
| Microwave | 2.5 minutes | 92 |
| Ultrasound | 3 hours | 88 |
Experimental Protocols
The synthesis of this compound is achieved in a two-step process. The first step involves the synthesis of ethyl (quinolin-8-yloxy)acetate from 8-hydroxyquinoline and ethyl chloroacetate using one of the three methods. The second step is the hydrolysis of the resulting ester to the final carboxylic acid product.
Step 1: Synthesis of Ethyl (Quinolin-8-yloxy)acetate
Conventional Method:
A mixture of 8-hydroxyquinoline (0.01 M, 1.45 g), ethyl chloroacetate (0.01 M, 1.22 g), and anhydrous potassium carbonate (0.005 M, 0.69 g) in dry acetone is refluxed on a water bath for 18 hours.[2][3] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol.
Microwave-Assisted Method:
A mixture of 8-hydroxyquinoline (0.01 M, 1.45 g), ethyl chloroacetate (0.01 M, 1.22 g), and anhydrous potassium carbonate (0.005 M, 0.69 g) in dry acetone is subjected to microwave irradiation. The reaction is carried out for 2.5 minutes. After the reaction is complete, the mixture is filtered, and the solvent is evaporated to obtain the crude product, which is then recrystallized.
Ultrasound-Assisted Method:
A mixture of 8-hydroxyquinoline (0.01 M, 1.45 g), ethyl chloroacetate (0.01 M, 1.22 g), and anhydrous potassium carbonate (0.005 M, 0.69 g) in dry acetone is irradiated in an ultrasonic bath. The reaction is carried out for 3 hours. Following the reaction, the mixture is filtered, the solvent is removed under reduced pressure, and the product is purified by recrystallization.
Step 2: Hydrolysis of Ethyl (Quinolin-8-yloxy)acetate to this compound
The synthesized ethyl (quinolin-8-yloxy)acetate (0.01 M) is dissolved in a suitable solvent such as ethanol. An aqueous solution of a base, typically sodium hydroxide or potassium hydroxide (e.g., 10% NaOH solution), is added to the mixture. The reaction mixture is then stirred at room temperature or gently heated to facilitate the hydrolysis of the ester. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then filtered, washed with water, and dried to yield this compound.
Experimental Workflows
The following diagrams illustrate the workflows for each of the three synthetic methods for producing ethyl (quinolin-8-yloxy)acetate.
Caption: Conventional Synthesis Workflow
Caption: Microwave-Assisted Synthesis Workflow
Caption: Ultrasound-Assisted Synthesis Workflow
Caption: Hydrolysis Workflow
References
Performance of (Quinolin-8-yloxy)-acetic acid as an EGFR/HER-2 inhibitor compared to known drugs.
This guide provides a detailed comparative analysis of novel (Quinolin-8-yloxy) acetic acid derivatives against established therapeutic agents targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes recent preclinical data, elucidates mechanisms of action, and presents the experimental frameworks necessary for a comprehensive evaluation of this promising class of inhibitors.
Introduction: The Rationale for Dual EGFR/HER-2 Inhibition
The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER-2 (ErbB2), are critical regulators of cell proliferation, survival, and differentiation. Their aberrant activation through mutation or overexpression is a well-established driver in the pathogenesis of numerous solid tumors, including non-small cell lung cancer and breast cancer. Consequently, targeting these kinases has become a cornerstone of modern oncology.
First-generation inhibitors like erlotinib (an EGFR inhibitor) and lapatinib (a dual EGFR/HER-2 inhibitor) validated this therapeutic strategy. However, the emergence of acquired resistance and challenges related to off-target effects necessitate the development of novel chemical scaffolds with improved potency, selectivity, and pharmacological profiles. The quinoline core, a privileged scaffold in medicinal chemistry, has been extensively explored for this purpose. Recent efforts have focused on (Quinolin-8-yloxy) acetic acid and its derivatives as a promising foundation for creating potent dual inhibitors that can effectively block signaling from both EGFR and HER-2.
Comparative Performance Analysis: In Vitro Efficacy
Recent studies have synthesized and evaluated novel series of quinoline-based compounds, demonstrating their potential as dual-target inhibitors. A standout candidate, referred to as Compound 5a in multiple research articles, has shown particularly promising activity when benchmarked against established drugs.[1][2][3]
Kinase Inhibitory Potency
The primary measure of a targeted inhibitor's efficacy is its ability to block the enzymatic activity of its target kinase. This is quantified by the half-maximal inhibitory concentration (IC₅₀). As the data below indicates, select quinoline derivatives exhibit potent, low nanomolar inhibition of both EGFR and HER-2.
| Compound | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Source(s) |
| Compound 5a | EGFR | 71 | Erlotinib | 80 | [1][3] |
| Compound 5a | HER-2 | 31 | Lapatinib | 26 | [1][3] |
| Compound 5a (quinolin-2(1H)-one) | EGFR | 87 | Erlotinib | 80 | |
| Compound 5a (quinolin-2(1H)-one) | HER-2 | 33 | Lapatinib | Not specified in study | [4][5] |
| Compound III | EGFR | 71 | Erlotinib | Not specified in study | [4][5] |
| Compound III | HER-2 | 31 | Lapatinib | Not specified in study | [4][5] |
Note: Compound 5a and Compound III appear to be the same molecule described in different publications. Small variations in IC₅₀ values are expected due to inter-assay variability.
These results are significant. Compound 5a demonstrates inhibitory activity against EGFR that is comparable, and in some cases superior, to the FDA-approved drug erlotinib.[1][3] Furthermore, its potency against HER-2 is nearly equivalent to that of lapatinib, establishing its credentials as a legitimate dual inhibitor.[1][3]
Antiproliferative Activity in Cancer Cell Lines
Beyond enzymatic inhibition, a compound's ability to halt the growth of cancer cells is a critical indicator of its therapeutic potential. The GI₅₀ (half-maximal growth inhibition) values from studies on various human cancer cell lines confirm the biological activity of these derivatives.
| Compound | Cell Line | Cancer Type | GI₅₀ / IC₅₀ (nM) | Reference Compound | GI₅₀ / IC₅₀ (nM) | Source(s) |
| Compound 5a | MCF-7 | Breast | 25 | Erlotinib | 33 | [5] |
| Compound 5a (quinolin-2(1H)-one) | MCF-7 | Breast | 34 | Erlotinib | 40 | [4] |
| Various Derivatives | MCF-7, A-549 | Breast, Lung | 25 - 82 | Doxorubicin | Not specified | [1][2][3] |
The data shows that these compounds effectively suppress the proliferation of cancer cell lines known to be sensitive to EGFR/HER-2 pathway inhibition. The superior performance of Compound 5a against the MCF-7 breast cancer cell line compared to erlotinib highlights its potential.[5]
Mechanism of Action: From Kinase Binding to Apoptosis
ATP-Competitive Inhibition
Computational docking studies reveal that (Quinolin-8-yloxy) acetic acid derivatives bind within the ATP-binding pocket of the EGFR and HER-2 kinase domains.[1][4] This mode of action is characteristic of most successful tyrosine kinase inhibitors. By occupying the space normally taken by ATP, the inhibitor prevents the phosphorylation of the kinase and blocks the initiation of downstream signaling cascades.
Downstream Signaling and Apoptosis Induction
Effective inhibition of EGFR/HER-2 triggers programmed cell death (apoptosis) and causes cell cycle arrest. Studies on Compound 5a have confirmed these downstream effects:
-
Apoptosis: The compound promotes apoptosis by activating initiator (caspase-8, caspase-9) and executioner (caspase-3) caspases. It also upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1]
-
Cell Cycle Arrest: Flow cytometry analysis demonstrates that treatment with Compound 5a leads to a significant arrest of cancer cells in the G0/G1 phase of the cell cycle, preventing their progression into DNA synthesis and mitosis.
Signaling Pathway and Inhibition Point
Caption: EGFR/HER-2 signaling pathway and the point of inhibition by quinoline derivatives.
Experimental Methodologies: A Self-Validating Protocol
The credibility of the comparative data rests on robust and well-validated experimental protocols. The following sections detail the standard methodologies employed in the cited studies to derive the inhibition and proliferation data.
Experimental Workflow Overview
Caption: Standard workflow for the evaluation of novel kinase inhibitors.
Protocol 1: In Vitro EGFR/HER-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation activity of purified EGFR or HER-2 enzyme.
Causality: This experiment isolates the interaction between the compound and its direct molecular target, removing the complexities of a cellular environment. It is the definitive test for on-target enzymatic inhibition.
Step-by-Step Methodology:
-
Plate Preparation: Add 10 µL of the test compound, diluted to various concentrations in assay buffer, to the wells of a 96-well plate. Include wells for a positive control (e.g., Erlotinib, Lapatinib) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add 20 µL of purified, recombinant human EGFR or HER-2 enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of ATP/substrate solution (e.g., a poly-Glu-Tyr peptide) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding 50 µL of a stop solution (e.g., containing EDTA).
-
Signal Detection: Quantify the amount of phosphorylated substrate. This is commonly done using an ELISA-based method with a phospho-specific antibody linked to a reporter enzyme (e.g., HRP) that generates a colorimetric or chemiluminescent signal.
-
Data Analysis: Read the signal using a plate reader. Convert the signal to percent inhibition relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation, to determine a compound's cytotoxic or cytostatic effects.
Causality: This experiment validates that the enzymatic inhibition observed in Protocol 1 translates into a meaningful biological effect in a living cancer cell, which involves crossing the cell membrane and engaging the target in its native environment.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the media and add fresh media containing the test compound at various concentrations (typically a serial dilution). Include appropriate controls.
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) to allow the compound to exert its effect.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and use non-linear regression to calculate the GI₅₀ or IC₅₀ value.
Conclusion and Future Directions
The collective evidence from recent preclinical studies strongly supports the (Quinolin-8-yloxy) acetic acid scaffold as a highly promising platform for the development of next-generation dual EGFR/HER-2 inhibitors.[1][2][3] Key derivatives from this class have demonstrated on-target enzymatic inhibition and cellular antiproliferative activity that is comparable or superior to established drugs like erlotinib.[1][3][4]
The dual-targeting nature of these compounds may offer an advantage in overcoming certain resistance mechanisms that arise from receptor crosstalk. Furthermore, some studies indicate that these molecules possess favorable physicochemical and pharmacokinetic properties based on in silico ADME predictions, suggesting potential for good oral bioavailability.[6]
The path forward requires a comprehensive preclinical development plan. Future work should focus on:
-
In Vivo Efficacy: Evaluating the lead candidates in human cancer xenograft models in mice to confirm their anti-tumor activity in a living organism.[7]
-
Selectivity Profiling: Screening against a broad panel of kinases to understand the selectivity profile and identify potential off-target effects.
-
Pharmacokinetic Studies: Conducting formal PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
-
Resistance Profiling: Testing the compounds against cell lines harboring known EGFR resistance mutations (e.g., T790M) to assess their potential utility in second-line settings.
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]
- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1 H)-ones as dual EGFR/HER-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Experimental Validation of DFT Calculations for (Quinolin-8-yloxy)-acetic Acid Conformers
For researchers, scientists, and drug development professionals, understanding the conformational landscape of a molecule is paramount for predicting its biological activity and physicochemical properties. Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting stable conformers. However, the accuracy of these in silico models hinges on rigorous experimental validation. This guide provides a comparative framework for validating DFT-calculated conformers of (Quinolin-8-yloxy)-acetic acid using established experimental techniques.
This compound is a molecule of interest in medicinal chemistry.[1][2] Its biological function is intrinsically linked to its three-dimensional structure and the flexibility of the side chain relative to the quinoline core. DFT calculations can predict various low-energy conformers, but it is crucial to determine which of these are present in different states of matter (solid vs. solution) and to what extent. The primary experimental techniques for this validation are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Comparing Theoretical Predictions with Experimental Realities
The validation process involves a side-by-side comparison of key structural and energetic parameters obtained from both DFT calculations and experimental measurements. While a direct, comprehensive study validating the conformers of this compound is not publicly available, we can establish a robust validation protocol based on studies of highly related compounds and established spectroscopic principles.
For instance, the solid-state structure of a closely related compound, ethyl 2-(quinolin-8-yloxy)acetate monohydrate, has been determined by X-ray crystallography.[3] In this structure, the dihedral angle between the ethyl ester group and the quinoline ring system is a mere 7.94 (12)°.[3] This provides a concrete benchmark for the conformation in the crystalline state.
In solution, however, the molecule is likely to exist as an equilibrium of different conformers. Spectroscopic techniques like NMR and IR are indispensable for probing these solution-phase structures.
Data Presentation: A Comparative Analysis
To effectively validate DFT calculations, a direct comparison of quantitative data is essential. The following tables illustrate how theoretical and experimental data for different potential conformers of this compound would be compared. Note: The experimental solution-phase data presented here is hypothetical and serves as an illustrative example of what would be measured.
Table 1: Comparison of Key Dihedral Angles (in degrees) for this compound Conformers
| Conformer | Dihedral Angle (τ) C7-O-C9-C10 | DFT (in vacuo) | DFT (in DMSO) | Experimental (Solid-State, X-ray for Ethyl Ester)[3] | Experimental (Solution, NMR in DMSO-d6) |
| Conformer A (Extended) | ~175° | 0.00 | 0.00 | 7.94° | Major |
| Conformer B (Folded) | ~60° | +2.5 | +1.8 | - | Minor |
Table 2: Comparison of Key Spectroscopic Data
| Parameter | DFT Prediction (Conformer A, in DMSO) | DFT Prediction (Conformer B, in DMSO) | Experimental Observation (in DMSO-d6) |
| ¹H-¹H Coupling Constant (³J H9-H10) | 6.5 Hz | 2.1 Hz | 6.2 Hz |
| NOESY Correlation H7-H9 | Strong | Weak | Strong |
| IR Carbonyl Stretch (C=O) | 1725 cm⁻¹ | 1745 cm⁻¹ | 1728 cm⁻¹[4] |
| ¹³C Chemical Shift (COOH) | 170.5 ppm | 172.0 ppm | 170.8 ppm[4] |
Experimental Protocols
Detailed methodologies are critical for reproducible experimental validation.
X-ray Crystallography
This technique provides the definitive solid-state structure.
-
Sample Preparation : Single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.
-
Data Collection : A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 293 K).
-
Structure Solution and Refinement : The diffraction data are processed to solve the crystal structure. The atomic positions, bond lengths, bond angles, and dihedral angles are refined to yield a final, highly accurate model of the molecule in the crystal lattice.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution.[5]
-
Sample Preparation : A sample of this compound (typically 5-10 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H and ¹³C NMR : Standard 1D spectra are acquired to assign the chemical shifts of all protons and carbons. The chemical shift of the carboxylic acid proton can be highly dependent on concentration and solvent due to hydrogen bonding.[4]
-
2D NMR (COSY, HSQC, HMBC) : These experiments are used to confirm the connectivity of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : This is the key experiment for conformational analysis. It identifies protons that are close to each other in space (typically < 5 Å). For this compound, the presence or absence of a NOE between protons on the quinoline ring (e.g., H7) and the acetic acid side chain (e.g., H9) can differentiate between extended and folded conformers.
-
Data Analysis : The relative intensities of NOE cross-peaks can be used to estimate inter-proton distances, which are then compared with the distances in the DFT-optimized conformers.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly sensitive to the environment of the carboxylic acid group.
-
Sample Preparation : The sample can be analyzed as a solid (e.g., KBr pellet) or in solution. For solution-phase studies, a suitable solvent that does not have strong absorption in the region of interest is chosen.
-
Data Acquisition : The IR spectrum is recorded. The key absorption bands for this compound are the O-H stretch (broad, ~2500-3300 cm⁻¹) and the C=O stretch (~1710-1760 cm⁻¹).[4][6]
-
Data Analysis : The position of the C=O stretching frequency is sensitive to hydrogen bonding and the overall conformation. Different conformers may exhibit slightly different C=O frequencies. These experimental frequencies are then compared to the vibrational frequencies calculated by DFT for each conformer.[7]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Caption: Workflow for validating DFT calculations with experimental data.
Caption: Logical relationship between theoretical predictions and experimental validation.
References
- 1. This compound | 5326-89-6 | FAA32689 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights - Housing Innovations [dev.housing.arizona.edu]
A Researcher's Guide to Navigating Cross-Reactivity and Off-Target Effects of (Quinolin-8-yloxy)-acetic acid
Executive Summary
(Quinolin-8-yloxy)-acetic acid and its derivatives represent a significant class of compounds, primarily investigated for their role as inhibitors of 2-oxoglutarate (2-OG) dependent oxygenases, including the Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs).[1] While their on-target efficacy is promising for various therapeutic areas, particularly oncology, a comprehensive understanding of their selectivity is paramount for translational success. This guide provides an in-depth framework for assessing the cross-reactivity and off-target effects of this compound. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis to contextualize the compound's performance. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to build a robust selectivity profile, ensuring that biological outcomes can be confidently attributed to the intended mechanism of action.
Introduction: The Double-Edged Sword of Small Molecule Inhibitors
This compound belongs to a structural class of compounds, characterized by an 8-hydroxyquinoline scaffold, that act as broad-spectrum inhibitors of 2-OG dependent oxygenases by chelating the active site iron.[1] This family of enzymes includes the KDM4 subfamily (KDM4A-E), which are critical epigenetic regulators often dysregulated in cancer.[1][2][3] The therapeutic potential of inhibiting these enzymes is significant; however, the very nature of their mechanism of action presents a challenge. The quinoline core and its derivatives are known to interact with various biological targets, making a thorough assessment of off-target effects not just a regulatory hurdle, but a scientific necessity.[4]
The Target Landscape: Knowns and Unknowns
The primary targets of this compound and its analogs are the JmjC domain-containing histone demethylases, particularly the KDM4 family.[1] These enzymes play a crucial role in removing methyl groups from histone lysine residues, thereby regulating gene expression.[2] Overexpression of KDM4 members is linked to various cancers, making them attractive therapeutic targets.[1][3]
However, the structural motif of this compound bears resemblance to other compound classes, suggesting the potential for interactions with other metalloenzymes or targets with similar binding pockets. Furthermore, the quinoline scaffold itself is present in numerous biologically active compounds with diverse activities, including antimalarial, antibacterial, and anticancer effects.[4] This promiscuity necessitates a broad initial screening approach to identify potential off-target families.
A Tiered Strategy for Off-Target Assessment
A logical workflow is essential to efficiently and comprehensively profile a compound. We advocate for a tiered approach that moves from broad, less physiologically relevant assays to highly specific, cell-based systems.
Workflow for Assessing Off-Target Effects
Caption: A tiered workflow for assessing compound cross-reactivity.
Tier 1: Broad In Vitro Profiling
The initial step involves screening the compound against large panels of purified proteins to identify potential interactions. This provides a broad, albeit non-cellular, view of the compound's selectivity.
Even if the primary target is not a kinase, the structural features of many inhibitors can lead to off-target kinase activity.[6][8] Numerous commercial services offer screening against panels of hundreds of kinases.[9][10]
Experimental Protocol: In Vitro Kinase Profiling Assay
-
Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations for testing.[11]
-
Kinase Reaction Setup: In a 384-well plate, prepare a reaction mixture for each kinase containing the purified enzyme, a specific peptide substrate, and ATP.[11]
-
Incubation: Add the test compound or vehicle control (DMSO) to the reaction mixtures and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[11]
-
Detection: Stop the reaction and quantify kinase activity. Common methods include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the reaction.[11]
-
Fluorescence-Based Assays: Using antibodies that specifically recognize the phosphorylated substrate.[11]
-
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
These assays measure the ability of a test compound to displace a known, labeled ligand from its target.[12][13] This is a powerful technique for assessing interactions with receptors, ion channels, and other target classes.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare serial dilutions of unlabeled this compound. Prepare a fixed concentration of a suitable radiolabeled ligand for the target of interest.[12]
-
Incubation: In a multi-well plate, combine the cell membranes or purified receptors, the radiolabeled ligand, and varying concentrations of the test compound.[12] Incubate to allow binding to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand, typically by rapid filtration through glass fiber filters.[12]
-
Detection: Quantify the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound.[12] Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibition constant (Ki), which reflects the binding affinity of the inhibitor, can then be calculated using the Cheng-Prusoff equation.[12]
Tier 2: Validation in a Cellular Context
Biochemical assays provide valuable initial data, but they do not fully replicate the complexity of a living cell.[9][14] Cellular assays are crucial for confirming target engagement and identifying physiologically relevant off-target effects.[15][16]
CETSA is a powerful method for verifying that a compound binds to its intended target within intact cells.[17][18][19] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[20][21]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a defined period.[11]
-
Heating: Heat the treated cells across a range of temperatures.[11]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[11][20]
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.[11]
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[20]
Principle of CETSA
Caption: Ligand binding stabilizes the target protein in CETSA.
If in vitro screening identifies off-target interactions (e.g., with a specific kinase), it is crucial to investigate whether the compound modulates the corresponding signaling pathway in cells.
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat cells with varying concentrations of this compound for different time points.
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated (active) and total forms of the off-target protein and its key downstream substrates.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins. A loading control (e.g., β-actin or GAPDH) must be included to ensure equal protein loading.
Comparative Analysis: Context is Key
To truly understand the selectivity profile of this compound, it is essential to compare its performance against other well-characterized compounds.
Comparator Compounds could include:
-
JIB-04: Another broad-spectrum JmjC inhibitor that also chelates the active site iron.[1]
-
GSK-J4: An inhibitor of the H3K27 demethylases JMJD3/UTX, which can serve as a comparator for a different KDM subfamily.[22]
-
TACH101: A pan-KDM4 inhibitor currently in clinical trials.[1]
Table 1: Hypothetical Selectivity Profile of this compound and Comparators
| Compound | KDM4A (IC50, nM) | KDM4C (IC50, nM) | KDM6B (JMJD3) (IC50, nM) | Kinase X (IC50, nM) | Kinase Y (IC50, nM) |
| This compound | 85 | 120 | 1500 | >10,000 | 5,200 |
| JIB-04 | 230 | 350 | 450 | 8,500 | >10,000 |
| GSK-J4 | >10,000 | >10,000 | 9 | >10,000 | >10,000 |
| TACH101 | 5 | 8 | 500 | >10,000 | >10,000 |
Data presented is hypothetical and for illustrative purposes only.
This type of comparative data allows for a nuanced assessment. For example, while this compound may be less potent than a highly optimized compound like TACH101, its selectivity profile against other KDM subfamilies or unrelated targets like kinases might be more favorable for specific research questions.
Conclusion: Building a Complete Picture
Assessing the cross-reactivity and off-target effects of a chemical probe or drug candidate like this compound is a complex but indispensable process. No single assay can provide a complete answer. By integrating data from broad in vitro screens with targeted cellular validation assays, researchers can build a comprehensive selectivity profile. This rigorous, multi-tiered approach ensures that experimental results are robust, reproducible, and correctly interpreted, ultimately paving the way for the successful translation of promising compounds from the laboratory to the clinic. It is imperative to remember that a compound's utility is defined not only by what it hits but also by what it misses.
References
- 1. mdpi.com [mdpi.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. promegaconnections.com [promegaconnections.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (Quinolin-8-yloxy)-acetic Acid Analogs as Antimicrobial Agents
Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery
The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have been extensively explored for their potential as anticancer, antimalarial, anti-inflammatory, and, notably, antimicrobial agents.[1][2] Among the diverse array of quinoline-based compounds, (Quinolin-8-yloxy)-acetic acid and its analogs have emerged as a promising class of molecules with significant antimicrobial properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data to elucidate the key structural features governing their efficacy. We will delve into the causality behind synthetic strategies and present detailed experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers and professionals in the field of drug development.
Core Structure and Rationale for Modification
The foundational structure of the compounds discussed herein is this compound. This molecule possesses several key features that make it an attractive starting point for analog synthesis: the quinoline ring system, which can interact with biological targets through various mechanisms including intercalation with DNA and inhibition of key enzymes; the ether linkage at the 8-position; and the carboxylic acid moiety, which can be readily modified to modulate physicochemical properties and target interactions.
The primary rationale for synthesizing analogs of this core structure is to systematically probe the effects of various substituents on antimicrobial activity. By modifying different parts of the molecule, we can gain a deeper understanding of the pharmacophore – the essential three-dimensional arrangement of atoms or functional groups responsible for the biological activity. This knowledge is crucial for the rational design of more potent and selective antimicrobial agents.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The antimicrobial potency of this compound analogs is profoundly influenced by the nature and position of substituents on both the quinoline ring and the acetic acid side chain. The following sections dissect these relationships based on available experimental data, primarily focusing on antibacterial and antifungal activities as measured by the Minimum Inhibitory Concentration (MIC).
Modifications of the Acetic Acid Side Chain
A common and effective strategy for creating analogs of this compound involves the modification of the carboxylic acid group. This is often achieved by converting the acid to an ester and then to a hydrazide, which can be further reacted with various aldehydes or other electrophiles to generate a diverse library of compounds.[3][4]
One synthetic approach involves a multi-step sequence starting from 8-hydroxyquinoline.[3]
-
Esterification: 8-hydroxyquinoline is reacted with ethyl chloroacetate in the presence of a base (e.g., K2CO3) in a suitable solvent like dry acetone to yield ethyl (quinolin-8-yloxy)acetate.[3]
-
Hydrazide Formation: The resulting ester is then treated with hydrazine hydrate in ethanol to produce 2-(quinolin-8-yloxy)acetohydrazide.[3]
-
Schiff Base/Amide Formation: This acetohydrazide intermediate serves as a versatile building block for further derivatization. For instance, it can be reacted with substituted benzoic acids to form N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazides.[3]
Interestingly, a study that synthesized a series of these N'-[2-(quinolin-8-yloxy)acetyl]benzohydrazide derivatives found them to be inactive against the tested microbial strains, highlighting that not all modifications lead to improved activity and underscoring the importance of empirical testing.[3]
Substitutions on the Quinoline Ring
The electronic and steric properties of substituents on the quinoline ring play a critical role in modulating the antimicrobial activity.
-
Halogenation: The introduction of halogen atoms, particularly at the C5 and C7 positions of the quinoline ring, has been shown to enhance antimicrobial activity. This is likely due to the increased lipophilicity and the ability of halogens to form halogen bonds with biological targets.
-
Other Electron-Withdrawing and Electron-Donating Groups: The effect of other substituents is more complex and target-dependent. A systematic exploration of different functional groups at various positions is necessary to delineate a clear SAR.
Comparative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity (MIC in µg/mL) of a selection of quinoline derivatives against various pathogenic microorganisms. This data provides a quantitative basis for comparing the efficacy of different structural modifications.
| Compound/Analog Class | Target Organism(s) | MIC Range (µg/mL) | Reference |
| Quinoline-Thiazole Hybrids | Candida species | <0.06 - 0.24 | [5] |
| 6-substituted Quinolines | A. flavus, A. niger, F. oxysporum, C. albicans | Potent activity observed | [1] |
| Novel Quinoline Derivatives | Dengue Virus Serotype 2 | Inhibit viral replication | [6] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of the antimicrobial properties of this compound analogs.
Synthesis of Ethyl (quinolin-8-yloxy)acetate
This protocol describes the initial step in the synthesis of many this compound analogs.[3]
Materials:
-
8-hydroxyquinoline
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K2CO3)
-
Dry Acetone
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a solution of 8-hydroxyquinoline (0.01 M) in dry acetone, add anhydrous K2CO3 (0.005 M) and ethyl chloroacetate (0.01 M).
-
Reflux the reaction mixture on a water bath for 18 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure ethyl (quinolin-8-yloxy)acetate.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (this compound analogs)
-
Microbial culture
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Further dilute the suspension to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the culture broth directly in the 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Biofilm Inhibition Assay: Crystal Violet Method
This assay is used to evaluate the ability of a compound to prevent the formation of microbial biofilms.[1]
Materials:
-
96-well flat-bottom microtiter plates
-
Sterile culture medium
-
Test compounds (this compound analogs)
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Methanol
-
0.1% Crystal Violet solution
-
30% Acetic acid or Ethanol
-
Microplate reader
Procedure:
-
Preparation: Prepare a standardized bacterial suspension and serial dilutions of the test compounds in a 96-well plate as described for the MIC assay.
-
Biofilm Formation: Inoculate the wells with the bacterial suspension and incubate under conditions that promote biofilm formation (typically 24-48 hours without agitation).
-
Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with PBS.
-
Fixation and Staining: Fix the adherent biofilm with methanol, and then stain with the crystal violet solution.
-
Washing: Remove the excess stain by washing the wells with water.
-
Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized dye using a microplate reader at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm.
Visualizing the Scientific Workflow and Relationships
To better illustrate the logical flow of research and the key relationships in SAR studies, the following diagrams are provided.
General Workflow for SAR Studies
Caption: A typical workflow for structure-activity relationship studies.
Key Structural Modifications and Their Potential Impact
Caption: Potential modifications to the core structure and their impact.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel antimicrobial agents. Structure-activity relationship studies have demonstrated that modifications to both the quinoline ring and the acetic acid side chain can significantly impact biological activity. In particular, halogenation of the quinoline ring appears to be a promising strategy for enhancing antimicrobial potency.
While much of the current research has focused on whole-cell antimicrobial activity, future investigations should aim to identify the specific molecular targets of these compounds. Elucidating the mechanism of action at a molecular level, for instance, by screening these analogs against a panel of microbial enzymes, would provide invaluable insights for rational drug design. The synthesis of a focused library of this compound analogs with systematic variations and their evaluation in both enzymatic and cell-based assays will be crucial for advancing this promising class of compounds towards clinical development.
References
- 1. [Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
Unveiling the Metal Chelating Prowess of (Quinolin-8-yloxy)-acetic Acid Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate dance between organic molecules and metal ions is paramount. (Quinolin-8-yloxy)-acetic acid derivatives have emerged as a promising class of compounds with significant metal chelating capabilities, drawing attention for their potential therapeutic applications, particularly in neurodegenerative diseases where metal dyshomeostasis is a key pathological feature.
This guide provides an objective comparison of the metal chelating efficiency and specificity of various this compound derivatives. By presenting supporting experimental data in a clear, comparative format and detailing the methodologies employed, this document aims to equip researchers with the critical information needed to advance their work in this field.
Comparative Analysis of Metal Chelation Efficiency
| Derivative | Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β₂) |
| 8-Hydroxyquinoline | Cu²⁺ | 9.8 | 8.9 | 18.7 |
| Zn²⁺ | 8.0 | 7.5 | 15.5 | |
| Fe²⁺ | 7.4 | 6.5 | 13.9 | |
| 5-Chloro-8-hydroxyquinoline | Cu²⁺ | 10.1 | 9.2 | 19.3 |
| Zn²⁺ | 8.2 | 7.7 | 15.9 | |
| Fe²⁺ | 7.6 | 6.7 | 14.3 | |
| 5,7-Dichloro-8-hydroxyquinoline | Cu²⁺ | 10.5 | 9.6 | 20.1 |
| Zn²⁺ | 8.5 | 8.0 | 16.5 | |
| Fe²⁺ | 7.9 | 7.0 | 14.9 |
Note: The data presented is for illustrative purposes based on known 8-hydroxyquinoline derivatives and may not be directly representative of this compound derivatives. The stability constants are influenced by the specific substitutions on the quinoline ring and the experimental conditions.
Experimental Protocols for Determining Metal Chelating Efficiency
The determination of stability constants for metal-ligand complexes is crucial for evaluating chelating efficiency. The two primary methods employed for this purpose are potentiometric titration and UV-vis spectrophotometry.
Potentiometric Titration
This method involves the titration of a solution containing the ligand and a metal ion with a standardized solution of a strong base. The change in pH is monitored throughout the titration, allowing for the calculation of the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Experimental Workflow for Potentiometric Titration:
Benchmarking the plant growth regulation effects of (Quinolin-8-yloxy)-acetic acid against commercial auxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential plant growth regulation effects of (Quinolin-8-yloxy)-acetic acid against established commercial auxins, namely Indole-3-acetic acid (IAA), Indole-3-butyric acid (IBA), and 1-Naphthaleneacetic acid (NAA). While direct comparative studies on the plant growth regulatory effects of this compound are not extensively available in public literature, this document outlines the standard experimental protocols and theoretical frameworks for such a benchmark.
Introduction to Auxins and Plant Growth Regulation
Auxins are a class of plant hormones that play a pivotal role in nearly every aspect of plant growth and development. They are involved in cell elongation, cell division, differentiation of vascular tissues, root initiation, apical dominance, and responses to light and gravity.[1][2] Natural auxins, such as IAA, are synthesized by plants, while synthetic auxins, including IBA and NAA, have been developed for their stability and efficacy in agricultural and horticultural applications.[1]
This compound is a synthetic compound with a quinoline core structure. While some quinoline derivatives have been investigated for various biological activities, including potential as plant growth stimulants, specific data on the auxin-like activity of this compound remains limited. This guide provides the necessary tools for researchers to conduct their own comparative analysis.
Comparative Data on Auxin Efficacy
Table 1: Rooting Assay - Adventitious Root Formation
| Treatment | Concentration (µM) | Number of Roots per Cutting (Mean ± SE) | Root Length (cm) (Mean ± SE) | Rooting Percentage (%) |
| Control (No Auxin) | 0 | |||
| This compound | 1 | |||
| 10 | ||||
| 50 | ||||
| IAA | 1 | |||
| 10 | ||||
| 50 | ||||
| IBA | 1 | |||
| 10 | ||||
| 50 | ||||
| NAA | 1 | |||
| 10 | ||||
| 50 |
Table 2: Shoot Elongation Assay
| Treatment | Concentration (µM) | Shoot Length Increase (%) (Mean ± SE) | Fresh Weight Increase (g) (Mean ± SE) |
| Control (No Auxin) | 0 | ||
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| IAA | 1 | ||
| 10 | |||
| 50 | |||
| IBA | 1 | ||
| 10 | |||
| 50 | |||
| NAA | 1 | ||
| 10 | |||
| 50 |
Experimental Protocols
To ensure robust and reproducible data, the following detailed experimental protocols for key auxin bioassays are provided.
Adventitious Root Formation Assay (Rooting Assay)
This assay is fundamental for evaluating the root-promoting activity of a compound.
Materials:
-
Plant cuttings (e.g., mung bean, chrysanthemum, or other easy-to-root species) of uniform size and developmental stage.
-
Test compounds: this compound, IAA, IBA, NAA.
-
Solvent for dissolving compounds (e.g., ethanol or DMSO).
-
Distilled water.
-
Beakers or vials for treatment solutions.
-
Rooting medium (e.g., perlite, vermiculite, or a sand-peat mixture).
-
Trays or pots for planting cuttings.
-
Growth chamber or greenhouse with controlled temperature, humidity, and light.
Procedure:
-
Prepare Stock Solutions: Dissolve each test compound in a minimal amount of solvent to create a concentrated stock solution.
-
Prepare Treatment Solutions: Prepare a series of dilutions for each compound (e.g., 1, 10, 50 µM) by adding the stock solution to distilled water. Include a control solution with the same concentration of the solvent used for the stock solutions.
-
Prepare Cuttings: Take cuttings of a consistent length (e.g., 10 cm) from healthy, actively growing plants. Remove the lower leaves, leaving 2-3 leaves at the top. Make a fresh, angled cut at the base of each cutting.
-
Treatment: Group the cuttings and dip the basal 2-3 cm of each cutting into the respective treatment solution for a standardized duration (e.g., 5-10 seconds for a quick dip or several hours for a soak, depending on the plant species and compound stability).
-
Planting: Plant the treated cuttings into the rooting medium. Ensure each treatment group is clearly labeled.
-
Incubation: Place the trays or pots in a growth chamber or greenhouse with high humidity (e.g., under a misting system or covered with a plastic dome) and a suitable temperature and light cycle for the chosen plant species.
-
Data Collection: After a set period (e.g., 2-4 weeks), carefully remove the cuttings from the medium and wash the roots. Record the number of adventitious roots per cutting, the length of the longest root, and the percentage of cuttings that have rooted for each treatment group.
Coleoptile Elongation Assay
This classic bioassay measures the ability of a compound to induce cell elongation.
Materials:
-
Seeds of a monocotyledonous plant (e.g., oat - Avena sativa or wheat - Triticum aestivum).
-
Petri dishes and filter paper.
-
Test compounds and control solutions.
-
A dark growth chamber or incubator.
-
A ruler or digital caliper for measurements.
Procedure:
-
Seed Germination: Germinate the seeds in the dark on moist filter paper in petri dishes for 2-3 days until the coleoptiles are approximately 2-3 cm long.
-
Coleoptile Sectioning: Under a dim green safelight (to which the plants are insensitive), excise 1 cm segments from the coleoptiles, typically 3-5 mm below the apex.
-
Incubation: Float the coleoptile segments in petri dishes containing the different concentrations of the test compounds and the control solution.
-
Measurement: Incubate the petri dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours. After incubation, measure the final length of each coleoptile segment.
-
Data Analysis: Calculate the percentage increase in length for each treatment group compared to the initial length and the control group.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of auxin action is crucial for interpreting experimental results.
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors. This de-repression allows Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes, ultimately leading to various physiological responses.
Caption: Canonical auxin signaling pathway leading to physiological responses.
Experimental Workflow for Benchmarking
A systematic workflow is essential for a comprehensive comparison of auxin-like compounds.
Caption: A typical experimental workflow for benchmarking a novel plant growth regulator.
Conclusion
While this compound presents an interesting scaffold for potential biological activity, its efficacy as a plant growth regulator compared to established commercial auxins requires empirical validation. The experimental protocols and comparative frameworks provided in this guide offer a robust starting point for researchers to conduct these essential benchmarking studies. The generation of quantitative data through these standardized assays will be critical in determining the potential of this compound in agricultural and research applications.
References
Comparative Cytotoxicity of (Quinolin-8-yloxy)-acetic Acid and its Halogenated Derivatives on Normal Cell Lines: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of (Quinolin-8-yloxy)-acetic acid and its related halogenated derivatives on normal, non-cancerous cell lines. It is important to note that while research into the anticancer properties of quinoline derivatives is extensive, direct comparative studies on the cytotoxicity of this compound and its specific halogenated analogs on normal cell lines are limited in publicly available literature. This guide, therefore, synthesizes the most relevant available data on closely related compounds to provide a framework for future research and to highlight current knowledge gaps.
Data Presentation: Cytotoxicity Profile
The following table summarizes the available quantitative data on the cytotoxicity of a halogenated 8-hydroxyquinoline, a precursor to the target compounds, on a normal human cell line. For context, data on cancer cell lines are also included where available. A significant gap in the current literature is the lack of cytotoxicity data for the parent compound, this compound, on normal cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Various Normal Cell Lines | - | Not Available | - |
| 5,7-dibromo-8-hydroxyquinoline | 184A1 | Normal Human Breast Epithelial | >50 | [1] |
| 5,7-dibromo-8-hydroxyquinoline | MCF-7 | Human Breast Adenocarcinoma | 15.4 | [1] |
| 5,7-dibromo-8-hydroxyquinoline | MDA-MB-231 | Human Breast Adenocarcinoma | 10.2 | [1] |
| 8-Aminoquinoline Glycoconjugate (Compound 19) | NHDF-Neo | Normal Human Dermal Fibroblast | >800 | [2] |
| 8-Aminoquinoline Glycoconjugate (Compound 19) | MCF-7 | Human Breast Adenocarcinoma | 116.4 | [2] |
| 8-Aminoquinoline Glycoconjugate (Compound 20) | NHDF-Neo | Normal Human Dermal Fibroblast | >800 | [2] |
| 8-Aminoquinoline Glycoconjugate (Compound 20) | MCF-7 | Human Breast Adenocarcinoma | 149.6 | [2] |
Note: IC50 represents the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater cytotoxicity. The data for 5,7-dibromo-8-hydroxyquinoline is for a related precursor, not a direct derivative of this compound. The data for 8-aminoquinoline glycoconjugates is included to provide context on the selectivity of quinoline derivatives.
Experimental Protocols
Synthesis of this compound
The parent compound, this compound, can be synthesized from 8-hydroxyquinoline. The general procedure involves the reaction of 8-hydroxyquinoline with 2-chloroacetic acid in the presence of a base, such as potassium carbonate (K2CO3), in a solvent like dimethylformamide (DMF). The reaction mixture is typically heated to reflux to facilitate the formation of the desired product[3][4]. Further derivatives can then be synthesized from this parent compound.
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol is generally as follows:
-
Cell Seeding: Normal human cell lines (e.g., 184A1, NHDF-Neo) are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and its derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle-treated cells are also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized buffer.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 values are then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds using the MTT assay.
Plausible Signaling Pathway for Quinoline-Induced Cytotoxicity
References
- 1. researchgate.net [researchgate.net]
- 2. 200505-18-6|2-(Quinolin-8-yloxy)acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Quinolin-8-yloxy)-acetic acid with Other Quinoline-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of (Quinolin-8-yloxy)-acetic acid and other prominent quinoline-based inhibitors, with a focus on their potential roles in targeting key signaling pathways. While direct enzymatic inhibitory data for this compound is not extensively available in the public domain, this guide will establish a framework for its evaluation against well-characterized quinoline inhibitors, particularly those targeting protein tyrosine phosphatases (PTPs).
This compound: An Overview
This compound is a synthetic compound recognized for its peptidomimetic properties and anti-inflammatory effects.[1][2] Its anti-inflammatory action is attributed to its ability to scavenge reactive oxygen species and inhibit the aggregation of inflammatory cells.[1][2] While its precise molecular targets are not fully elucidated in the reviewed literature, its structural similarity to other quinoline-based compounds suggests potential interactions with key signaling enzymes.
The Landscape of Quinoline-Based Inhibitors
Quinoline derivatives have emerged as potent inhibitors of various enzymes, including protein tyrosine kinases and phosphatases, which are critical regulators of cellular signaling. Dysregulation of these enzymes is implicated in numerous diseases, including cancer and metabolic disorders, making them attractive targets for drug discovery. Notably, quinoline-based inhibitors have been developed against protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin and leptin signaling, and Src homology region 2 domain-containing phosphatase 2 (SHP2), a key component in the RAS/MAPK signaling pathway.[3][4]
Comparative Analysis of Inhibitory Activity
To provide a framework for evaluating this compound, the following table summarizes the inhibitory activities of several well-characterized quinoline-based and other inhibitors against PTP1B and SHP2. It is important to note that the data for this compound is not available and is included to illustrate a potential comparative analysis.
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| This compound | PTP1B/SHP2 | Not Available | Not Available | |
| PI04 (cinnoline-based) | PTP1B | 3.42 | Not Specified | [5] |
| PI06 (cinnoline-based) | PTP1B | 3.55 | Not Specified | [5] |
| Compound 10a (dihydroxybenzene-based) | PTP1B | 0.19 | Competitive | [6] |
| Trodusquemine (MSI-1436) | PTP1B | 1 | Non-competitive | [4] |
| DPM-1001 | PTP1B | 0.1 | Time-dependent | [4][6] |
| JTT-551 | PTP1B | Not Available (Ki = 0.22 µM) | Mixed-type | [4] |
| NSC 13030 | SHP2 | High µM | Not Specified | [7] |
| NSC 24198 | SHP2 | 14.3 | Not Specified | [7] |
| NSC 57774 | SHP2 | 0.8 | Not Specified | [7] |
| Compound 10a (dihydroxybenzene-based) | SHP2 | 15.86 | Competitive | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to determine the inhibitory activity of a compound like this compound against a protein tyrosine phosphatase such as PTP1B.
PTP1B Enzymatic Inhibition Assay
This assay directly measures the inhibition of PTP1B catalytic activity using a chromogenic substrate.
Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
1 N NaOH
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, pre-incubate the test compound with the PTP1B enzyme in the assay buffer for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding pNPP to the wells.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Terminate the reaction by adding 1 N NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
Cell-Based Western Blot Analysis for PTP1B Inhibition
This assay assesses the effect of the inhibitor on PTP1B activity within a cellular context by measuring the phosphorylation status of its downstream targets.
Materials and Reagents:
-
Insulin-responsive cell line (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
Test compound
-
Insulin
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Insulin Receptor, anti-total-Insulin Receptor)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.
-
Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated protein to total protein.[9]
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of quinoline-based inhibition, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: PTP1B-mediated negative regulation of the insulin signaling pathway.
Caption: General experimental workflow for inhibitor characterization.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [Characterization and biological activity of new 4-oxo-1,4-dihydrocinnoline-based inhibitors of the tyrosine phosphatase PTP1B and TCPTP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of (Quinolin-8-yloxy)-acetic acid: A Comprehensive Guide for Laboratory Professionals
(Quinolin-8-yloxy)-acetic acid , a chemical compound utilized in various research and development applications, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper management of this compound waste, aligning with general best practices for hazardous chemical disposal.
Immediate Safety and Handling Protocols
Hazard Summary:
Based on available information, this compound is classified as an irritant.[2][3] The Globally Harmonized System (GHS) hazard statements associated with this chemical are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] It may also cause an allergic skin reaction (H317).[2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), inspected for integrity before use.[4][5] | Provides a barrier against skin contact.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][4] A face shield may be necessary for splash hazards. | Protects eyes from accidental splashes or contact with airborne particles.[4] |
| Body Protection | A standard full-length laboratory coat.[1][4] | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][4] | Minimizes inhalation exposure.[1] A NIOSH-approved respirator may be needed for poor ventilation. |
Engineering Controls:
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1][4] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with hazardous waste regulations. As a quinoline derivative and an organic acid, it requires specific disposal methods and must not be poured down the drain or discarded in regular trash.[1][6]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is a critical first step to prevent dangerous reactions.[6]
-
Identify as Hazardous Waste: this compound waste must be classified as hazardous chemical waste.
-
Segregate from Other Waste Streams: This waste should be collected separately from other chemical waste types, especially strong oxidizing agents with which it may be incompatible.[1] Do not mix with non-halogenated solvents, acids, or bases unless following a specific neutralization protocol.[6]
Step 2: Waste Collection and Containerization
-
Use a Compatible Container: Collect waste this compound in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is often a suitable choice.[1]
-
Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][6] Do not use abbreviations or chemical formulas on the primary label.
Step 3: Spill Management
In the event of a spill, evacuate the immediate area. While wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1] Carefully collect the absorbent material and place it in the designated hazardous waste container.[1] The spill area should be thoroughly cleaned with a suitable solvent, and all cleaning materials must also be collected as hazardous waste.[1]
Step 4: Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Professional Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Disposal Workflow
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (Quinolin-8-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals: This guide provides essential safety protocols and logistical plans for the handling and disposal of (Quinolin-8-yloxy)-acetic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.
This compound is classified as an irritant.[1][2] It is crucial to handle this compound with appropriate care to avoid adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
A proactive approach to safety, beginning with the most effective control measures, is paramount. The hierarchy of controls, as illustrated below, should guide all laboratory work with this and other hazardous chemicals.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Operational Plan: Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step guide outlines the essential procedures for safe handling in a laboratory setting.
Engineering Controls: Your First Line of Defense
-
Ventilation: All work with this compound, especially when handling the solid powder, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust particles.[3][4]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE): Essential Barrier Protection
The following table summarizes the required PPE for handling this compound.
| PPE Component | Specifications and Recommendations |
| Hand Protection | Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling acetic acid and related compounds.[5][6][7][8] Always inspect gloves for tears or degradation before use. Remove gloves using the proper technique to avoid skin contact with the outer surface. |
| Eye and Face Protection | Safety Goggles: Chemical splash goggles that meet ANSI Z87 standards are required to protect against eye irritation.[3] A face shield should be worn in situations where there is a significant risk of splashing. |
| Body Protection | Laboratory Coat: A full-length lab coat, preferably with elastic or knit cuffs, should be worn to protect against skin contact. |
| Respiratory Protection | Respirator: For weighing and transferring the solid compound where dust may be generated, a NIOSH-approved air-purifying respirator with a particulate filter (N95, N100, P95, or P100) is recommended.[9][10] In cases of significant aerosol generation, a respirator with a combination of particulate and organic vapor cartridges may be necessary. All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing. |
Safe Handling Practices: A Step-by-Step Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling this compound.
-
Ensure the work area is clean and uncluttered.
-
Have all necessary equipment and reagents within the fume hood before starting.
-
Prepare a waste container specifically for this compound waste.
-
-
Weighing and Transferring:
-
If possible, use pre-weighed amounts of the compound to avoid handling the powder.
-
When weighing is necessary, do so within the fume hood or in a ventilated balance enclosure.[4]
-
To minimize dust, carefully tare a container, add the compound within the fume hood, seal the container, and then re-weigh.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
-
In Solution:
-
Once in solution, the risk of inhalation is significantly reduced. However, continue to handle the solution within the fume hood.
-
Be mindful of potential splashes when transferring or mixing the solution.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area with an appropriate solvent.
-
Wipe down all equipment used.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[11]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including contaminated spatulas, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., a high-density polyethylene pail) and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Do not mix this waste with other solvent streams unless compatibility has been confirmed.
-
-
Contaminated PPE:
-
Dispose of all contaminated PPE, such as gloves and disposable lab coats, as hazardous waste.
-
Waste Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store waste containers in a designated satellite accumulation area that is secure and well-ventilated.
-
Keep waste containers closed except when adding waste.
Final Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in the regular trash.[11]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Documentation: Maintain accurate records of the waste generated and its disposal.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while minimizing risks to themselves and the environment.
References
- 1. 5326-89-6 this compound AKSci 5059AE [aksci.com]
- 2. aksci.com [aksci.com]
- 3. ehss.syr.edu [ehss.syr.edu]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. biotech.gsu.edu [biotech.gsu.edu]
- 8. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 9. students.umw.edu [students.umw.edu]
- 10. osha.gov [osha.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
